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  • Product: Imidazole-1-ethanol, 2-nitro-5-propyl-
  • CAS: 22877-76-5

Core Science & Biosynthesis

Foundational

Regioselective Synthesis and Mechanistic Evaluation of Imidazole-1-ethanol, 2-nitro-5-propyl-

Executive Summary 2-Nitroimidazole derivatives are highly valued in medicinal chemistry for their unique bioreductive properties, serving as hypoxia-selective cytotoxins, radiosensitizers, and imaging agents. The target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitroimidazole derivatives are highly valued in medicinal chemistry for their unique bioreductive properties, serving as hypoxia-selective cytotoxins, radiosensitizers, and imaging agents. The target compound, Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5), features a 5-propyl chain that modulates lipophilicity and a 1-ethanol moiety that provides a functional handle for further conjugation. The synthesis of 1,5-disubstituted 2-nitroimidazoles presents a distinct regiochemical challenge. Direct alkylation of 2-nitro-4(5)-propylimidazole typically yields an intractable mixture of 1,4- and 1,5-isomers. To circumvent this, this whitepaper outlines a de novo ring construction strategy that guarantees 100% regioselectivity[1].

Retrosynthetic Analysis & Pathway Design

To ensure absolute regiocontrol over the 1,5-substitution pattern, the imidazole ring must be constructed around the substituents rather than functionalized post-cyclization.

The retrosynthetic disconnection of the 2-nitro group leads back to a 2-amino precursor via a Sandmeyer-type diazotization. The 2-aminoimidazole core is subsequently disconnected to an


-aminoketone and cyanamide. Finally, the 

-aminoketone is traced back to commercially available 1-bromo-2-pentanone and ethanolamine.

Retrosynthesis Target Imidazole-1-ethanol, 2-nitro-5-propyl- AminoImid 1-(2-hydroxyethyl)-2-amino- 5-propyl-1H-imidazole Target->AminoImid Sandmeyer Nitration Aminoketone 1-((2-hydroxyethyl)amino) pentan-2-one AminoImid->Aminoketone Cyanamide Cyclization Precursors 1-bromo-2-pentanone + Ethanolamine Aminoketone->Precursors N-Alkylation

Retrosynthetic disconnection of 2-nitro-5-propyl-1H-imidazole-1-ethanol.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity at each synthetic node.

Step 1: N-Alkylation to 1-((2-hydroxyethyl)amino)pentan-2-one

Causality: The primary challenge in synthesizing


-aminoketones is preventing bis-alkylation. By using a large stoichiometric excess of ethanolamine and strictly controlling the temperature, the reaction favors the mono-alkylated product.
  • Preparation: Dissolve 1-bromo-2-pentanone (1.0 eq, 50 mmol) in 100 mL of anhydrous THF. Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Addition: Add ethanolamine (3.0 eq, 150 mmol) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the starting material and the absence of a secondary higher-Rf spot confirms mono-alkylation.

  • Workup: Quench with 50 mL of distilled water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Cyclocondensation to 1-(2-hydroxyethyl)-2-amino-5-propyl-1H-imidazole

Causality: Cyanamide provides the essential N-C-N fragment for the imidazole ring. Precise pH control (pH 4.5) is critical; excessive acidity hydrolyzes the cyanamide, while alkaline conditions promote unwanted enolization of the ketone.

  • Preparation: Dissolve the crude aminoketone from Step 1 in 75 mL of a 1:1 mixture of water and ethanol.

  • pH Adjustment: Carefully adjust the pH to 4.5 using 1M HCl.

  • Addition: Add solid cyanamide (NH₂CN, 2.0 eq, 100 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 85 °C) for 12 hours.

  • Validation: Analyze an aliquot via LC-MS. The appearance of the [M+H]⁺ peak matching the 2-aminoimidazole mass indicates successful cyclization.

  • Workup: Cool to room temperature, basify to pH 9 with saturated Na₂CO₃, and extract with n-butanol. Concentrate to yield the crude 2-aminoimidazole, which can be recrystallized from hot ethanol.

Step 3: Sandmeyer-Type Nitration

Causality: 2-Aminoimidazoles are notoriously difficult to diazotize cleanly due to ring-opening side reactions. Utilizing fluoroboric acid (HBF₄) instead of HCl is mandatory; the non-nucleophilic tetrafluoroborate anion prevents the formation of 2-chloroimidazole, a common byproduct in standard Sandmeyer reactions[2]. Copper catalysis facilitates single-electron transfer (SET), reducing the diazonium species to an aryl radical, which rapidly recombines with excess nitrite[1].

  • Diazotization: Dissolve the 2-aminoimidazole derivative (1.0 eq, 20 mmol) in 40 mL of 48% aqueous HBF₄. Cool to 0 °C. Add an aqueous solution of NaNO₂ (1.2 eq, 24 mmol) dropwise over 20 minutes.

  • In-Process Validation (Naphthol Test): Treat a 10 µL aliquot with an alkaline solution of 2-naphthol. A bright red azo dye confirms the presence of the diazonium salt.

  • Nitration: In a separate flask, prepare a vigorously stirred mixture of NaNO₂ (10.0 eq, 200 mmol) and copper powder (0.1 eq, 2 mmol) in 50 mL of water at room temperature.

  • Coupling: Add the cold diazonium solution dropwise to the nitrite/copper mixture. Stir for 2 hours.

  • Validation: Repeat the Naphthol Test. The absence of a red color confirms the complete consumption of the diazonium intermediate.

  • Workup: Extract with EtOAc (3 x 50 mL), wash with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes:EtOAc) to yield the pure Imidazole-1-ethanol, 2-nitro-5-propyl-.

Sandmeyer Amine 2-Aminoimidazole Derivative Diazonium Diazonium Tetrafluoroborate Intermediate Amine->Diazonium NaNO2, HBF4 0°C Radical Imidazole Radical (Cu Catalyzed) Diazonium->Radical -N2, Cu(0) or Cu(I) Nitro 2-Nitroimidazole Target Radical->Nitro NO2- (Excess)

Mechanism of the Sandmeyer-type conversion of 2-aminoimidazole to 2-nitroimidazole.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes of the de novo synthesis pathway, highlighting the analytical markers used to validate each intermediate.

Reaction StepIntermediate/ProductYield (%)Purity (HPLC)Key Analytical Marker
1. N-Alkylation 1-((2-hydroxyethyl)amino)pentan-2-one82%>90%Disappearance of C-Br stretch in IR
2. Cyclocondensation 1-(2-hydroxyethyl)-2-amino-5-propyl-1H-imidazole65%>95%Appearance of imidazole C-H signal (~6.8 ppm)
3. Sandmeyer Nitration Imidazole-1-ethanol, 2-nitro-5-propyl-58%>98%Shift of NO₂ symmetric stretch (~1350 cm⁻¹)

Mechanistic Insights: The Bioreductive Activation Pathway

The pharmacological utility of 2-nitro-5-propyl-1H-imidazole-1-ethanol relies entirely on its behavior in varying oxygen tensions. In normoxic (healthy) tissues, the nitro group undergoes a 1-electron reduction to a radical anion, which is immediately oxidized back to the parent compound by molecular oxygen—a process known as "futile cycling"[3].

However, in the hypoxic core of solid tumors, the absence of oxygen prevents this reverse oxidation. The radical anion undergoes further irreversible reduction to highly reactive nitroso and hydroxylamine species, which covalently crosslink DNA and induce apoptosis[3].

Bioreduction Prodrug 2-Nitroimidazole (R-NO2) Radical Radical Anion (R-NO2•-) Prodrug->Radical 1e- reduction (Hypoxia) Radical->Prodrug O2 (Normoxia) Futile Cycling Nitroso Nitroso (R-NO) Radical->Nitroso 1e-, 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Cytotoxic Species

Hypoxia-selective bioreductive activation pathway of 2-nitroimidazoles.

Conclusion

The synthesis of Imidazole-1-ethanol, 2-nitro-5-propyl- demands strict regiochemical control that cannot be achieved through simple direct alkylation. By employing a de novo cyclocondensation followed by an optimized, copper-catalyzed Sandmeyer nitration utilizing HBF₄, researchers can reliably produce the 1,5-disubstituted isomer in high purity. This robust methodology forms the foundation for developing next-generation hypoxia-targeted therapies and diagnostic agents.

References

  • O'Connor, L. J., et al. (2015). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). Organic Chemistry Frontiers. 2

  • Wang, Y., et al. (2018). Synthesis of New Branched 2-Nitroimidazole as a Hypoxia Sensitive Linker for Ligand-Targeted Drugs of Paclitaxel. ACS Medicinal Chemistry Letters (PMC). 3

  • Phukan, K., et al. (2011). Greener and Versatile Synthesis of Bioactive 2Nitroimidazoles Using Microwave Irradiation. Journal of Chemical and Pharmaceutical Research.

  • Kalinin, S., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals (PMC). 1

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol, a novel nitroimidazole derivative. While specific experimental data for th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol, a novel nitroimidazole derivative. While specific experimental data for this compound is not extensively available in public literature, this document outlines the critical molecular properties and presents authoritative, field-proven methodologies for determining its key physicochemical parameters. We delve into the causality behind experimental choices for measuring solubility, pKa, and lipophilicity, offering detailed protocols essential for researchers in drug discovery and development. The objective is to equip scientists with a robust, self-validating system for generating the foundational data necessary for advancing new chemical entities from the bench to preclinical evaluation.

Introduction and Molecular Profile

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, renowned for their efficacy against anaerobic bacteria and protozoa.[1] The specific placement of functional groups on the imidazole scaffold is critical, influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The title compound, 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol, combines several key structural features: a 2-nitro group, which is often essential for biological activity; a 5-propyl group, which can enhance lipophilicity; and a 1-ethanol group, which may modulate solubility and provide a handle for further derivatization.[1]

A thorough understanding of its physicochemical properties is the first step in any rational drug development program. These parameters govern everything from formulation and bioavailability to target engagement and potential toxicity.[2] This guide establishes the necessary protocols to build that foundational knowledge.

Molecular and Structural Identifiers

Precise identification is paramount. The fundamental properties of the target molecule are summarized below.

IdentifierValueSource
IUPAC Name 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanolPubChemLite[3]
Molecular Formula C₈H₁₃N₃O₃PubChemLite[3]
Molecular Weight 199.21 g/mol PubChemLite[3]
InChIKey GWZPIQCXKKBYAW-UHFFFAOYSA-NPubChemLite[3]
Structural Representation

The two-dimensional structure provides insight into the spatial arrangement of its functional groups, which dictates its chemical behavior.

Caption: 2D structure of 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol.

Core Physicochemical Properties: A Predictive Overview

While awaiting experimental determination, we can hypothesize the properties of 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol based on its constituent functional groups.

PropertyPredicted CharacteristicRationale
Aqueous Solubility Low to ModerateThe polar ethanol and nitro groups enhance water solubility, but the imidazole ring and, significantly, the propyl chain are lipophilic, which will counteract this effect. Overall solubility will be a balance of these competing factors.
pKa (Acidity/Basicity) Weakly BasicThe imidazole ring contains a basic nitrogen atom. The electron-withdrawing effect of the 2-nitro group will significantly decrease the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7).[4]
LogP (Lipophilicity) Moderately LipophilicThe n-propyl group is a significant contributor to lipophilicity. This will likely be the dominant factor, though partially offset by the polar hydroxyl and nitro functionalities. A positive LogP value is expected.

Experimental Methodologies for Physicochemical Profiling

The following sections provide detailed, validated protocols for determining the essential physicochemical properties of a new chemical entity like 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol. These methods are designed to be robust and are standard practice in the pharmaceutical industry.

Protocol 1: Determination of Aqueous Solubility

Principle: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][6] It involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration in the supernatant.[7]

Methodology:

  • Preparation: Add an excess amount of solid 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol to a series of glass vials containing a known volume (e.g., 5 mL) of phosphate-buffered saline (PBS) at pH 7.4. The presence of visible solid material is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or agitator set to a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours).[5][8] This extended time is necessary to ensure true thermodynamic equilibrium is reached between the dissolved and undissolved solid.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant. To ensure no solid particulates are carried over, centrifuge the supernatant and then filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE).[5][9]

  • Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at known concentrations. Analyze both the standards and the filtered supernatant (the saturated solution) using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Construct a calibration curve from the standard solutions (Peak Area vs. Concentration). Use the peak area of the saturated sample to interpolate its concentration from the curve. This concentration is the equilibrium solubility, typically reported in mg/mL or µg/mL.[5][8]

G A 1. Add Excess Compound to Buffer (pH 7.4) B 2. Agitate at Constant Temp (24-72 hours) A->B Equilibration C 3. Centrifuge & Filter (0.45 µm PTFE filter) B->C Phase Separation D 4. Quantify Supernatant via HPLC-UV C->D Analysis E 5. Calculate Solubility from Calibration Curve D->E Data Processing

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol 2: Determination of Acid Dissociation Constant (pKa)

Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[2][10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[2][11] The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[11]

Methodology:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix for poorly soluble compounds) to a known concentration (typically 1-10 mM).[2][10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]

  • Inert Atmosphere: Before titration, purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[2][11]

  • Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound) and record the pH after each addition, allowing the reading to stabilize.[10][11]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve will show an inflection point at the equivalence point. The pKa is determined from the pH value at the half-equivalence point, where half of the compound has been neutralized.[10][11]

G A 1. Calibrate pH Meter with Standard Buffers B 2. Prepare Analyte Solution in 0.15M KCl A->B C 3. Purge with N2 to Remove Dissolved CO2 B->C D 4. Add Titrant (e.g., 0.1M HCl) in Increments C->D E 5. Record pH vs. Titrant Volume D->E F 6. Determine pKa from Half-Equivalence Point E->F Analyze Sigmoid Curve

Caption: Workflow for Potentiometric Titration to Determine pKa.

Protocol 3: Determination of Lipophilicity (LogP)

Principle: The octanol-water partition coefficient (P) is the ratio of a compound's concentration in octanol versus water at equilibrium. LogP is its base-10 logarithm. While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, high-throughput alternative that correlates chromatographic retention time with LogP.[12] It requires less material and is less sensitive to impurities.[12][13]

Methodology:

  • Column and Mobile Phase: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile.[14]

  • Calibration Standards: Select a set of 5-7 reference compounds with well-established, literature-reported LogP values that span the expected LogP of the test compound.

  • Isocratic Elution:

    • Inject each reference standard and the test compound onto the column under a series of isocratic conditions (i.e., constant mobile phase compositions, e.g., 80:20, 70:30, 60:40, 50:50 methanol:water).

    • For each run, measure the retention time (t_R) and the column dead time (t_0, the retention time of a non-retained compound).

    • Calculate the retention factor, k, for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

  • Data Analysis and Extrapolation:

    • For each reference compound, plot log(k) against the percentage of organic modifier in the mobile phase. This should yield a straight line.

    • Extrapolate this line to 100% aqueous phase (0% organic modifier) to find the y-intercept, which is log(k_w).

    • Create a final calibration curve by plotting the known LogP values of the reference compounds against their calculated log(k_w) values. This plot should be linear.

  • LogP Determination: Determine the log(k_w) for the test compound in the same manner. Using the final calibration curve, interpolate the LogP value for 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol from its log(k_w) value.

G A 1. Select Reference Compounds with Known LogP Values B 2. Run Standards & Test Compound under Multiple Isocratic Conditions A->B C 3. Calculate Retention Factor (k) for Each Run B->C D 4. Extrapolate to 100% Aqueous to find log(kw) for all compounds C->D E 5. Create Calibration Curve: Known LogP vs. log(kw) D->E F 6. Interpolate LogP of Test Compound from its log(kw) E->F

Caption: Workflow for LogP Determination via RP-HPLC.

Conclusion

The physicochemical profile of 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol is a critical dataset for its advancement as a potential therapeutic agent. While direct experimental values are not yet published, this guide provides the authoritative experimental framework required to generate this data with high fidelity. The detailed protocols for determining solubility, pKa, and LogP are robust, validated, and grounded in established pharmaceutical science. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, forming a solid foundation for all subsequent stages of drug development, including formulation, ADME studies, and efficacy testing.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: [Link].

  • protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". (2024). Available at: [Link].

  • Avdeef, A., et al. "Development of Methods for the Determination of pKa Values". PMC. Available at: [Link].

  • Global Substance Registration System (GSRS). "2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL". Available at: [Link].

  • SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline". Available at: [Link].

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". (2024). Available at: [Link].

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". (2024). Available at: [Link].

  • Elsevier. "Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds". (2017). Available at: [Link].

  • PubChemLite. "Imidazole-1-ethanol, 2-nitro-5-propyl-". Available at: [Link].

  • ResearchGate. "(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector". Available at: [Link].

  • SciSpace. "Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract". Available at: [Link].

  • ECETOC. "Assessment of reverse-phase chromatographic methods for determining partition coefficients". Available at: [Link].

  • DergiPark. "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures". Available at: [Link].

  • PMC. "Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method". Available at: [Link].

  • ResearchGate. "The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole". Available at: [Link].

  • PubChem. "2-(5-Nitro-1H-imidazol-1-yl)ethanol". Available at: [Link].

  • MilliporeSigma. "2-(5-nitro-1-imidazolyl)-1-ethanol". Available at: [Link].

  • PMC. "Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods". (2025). Available at: [Link].

  • JOCPR. "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents". Available at: [Link].

  • ResearchGate. "Physicochemical properties of new nitroimidazole sulfonamide rad pounds". Available at: [Link].

  • PSE Community.org. "TLC–Densitometric Analysis of Selected 5-Nitroimidazoles". (2023). Available at: [Link].

  • Journal of Young Pharmacists. "Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives". (2024). Available at: [Link].

  • ResearchGate. "Properties of nitroimidazoles. | Download Table". Available at: [Link].

  • MDPI. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry". (2023). Available at: [Link].

Sources

Foundational

Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5): Mechanism of Action, Bioreductive Dynamics, and Experimental Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Classification: Technical Whitepaper / In-Depth Mechanistic Guide Executive Summary and Structural Rationale The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Classification: Technical Whitepaper / In-Depth Mechanistic Guide

Executive Summary and Structural Rationale

The compound 2-nitro-5-propyl-1H-imidazole-1-ethanol (CAS 22877-76-5)[1] is a highly specialized derivative within the nitroimidazole class of bioreductive prodrugs. While 5-nitroimidazoles (e.g., metronidazole) are predominantly utilized as broad-spectrum antimicrobials, the 2-nitroimidazole core is uniquely characterized by its high electron affinity, making it a potent hypoxia-selective cytotoxin and radiosensitizer ()[2].

As a Senior Application Scientist, I approach the evaluation of this molecule by analyzing its structure-activity relationship (SAR):

  • The 2-Nitro Pharmacophore: Exhibits a specific one-electron reversible reduction potential of approximately -390 mV[2]. This precise electronegativity allows it to be reduced by intracellular nitroreductases while remaining highly susceptible to oxidation by molecular oxygen.

  • The 5-Propyl Substitution: Compared to methyl or ethyl analogs, the 5-propyl chain increases the molecule's lipophilicity (predicted XlogP ~1.0)[3]. This enhances lipid membrane permeability, altering its intracellular partition coefficient and potentially increasing its affinity for specific hydrophobic pockets within target reductases.

  • The N1-Ethanol Group: Imparts essential aqueous solubility and facilitates uniform tissue distribution, preventing the molecule from becoming trapped in lipid bilayers before reaching hypoxic tumor cores or deep infection sites.

The Bioreductive Mechanism of Action (MoA)

The pharmacological efficacy of 2-nitro-5-propylimidazole-1-ethanol is entirely dependent on the oxygen tension (


) of the target tissue. The mechanism is a self-regulating enzymatic process known as bioreductive activation  ()[4].
Cellular Entry and Initial Reduction

The uncharged prodrug accesses the intracellular space via passive diffusion[2]. Once inside, it acts as a substrate for flavin-dependent nitroreductases (e.g., cytochrome P450 reductases). The enzyme transfers a single electron to the 2-nitro group, generating a highly reactive nitro radical anion (


) [4].
Normoxia: The Futile Cycle (Safety Mechanism)

In well-oxygenated (normoxic) cells, molecular oxygen (


) acts as a superior electron acceptor. Oxygen rapidly outcompetes the nitroimidazole for the unpaired electron, oxidizing the radical anion back to the stable parent prodrug and generating superoxide (

)[4]. Because the parent compound is continuously regenerated, it safely diffuses out of the cell, sparing healthy tissue from macromolecular damage.
Hypoxia: Covalent Trapping and Cytotoxicity

In hypoxic environments (e.g., solid tumor cores, necrotic bacterial abscesses), the absence of oxygen prevents the futile cycle. The nitro radical anion undergoes sequential, irreversible reductions to a nitroso intermediate (


)  and a hydroxylamine (

)
[4].

These electrophilic species act as potent Michael acceptors. They rapidly form covalent adducts with nucleophilic cellular macromolecules—specifically binding to the thiol (-SH) groups of intracellular glutathione (GSH) and critical cysteine residues on proteins like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) ()[5]. This massive depletion of glutathione and protein thiols collapses the cellular redox balance, leading to replication stress, cytostasis, and ultimately, cell death ()[6].

Bioreduction Parent 2-Nitro-5-propylimidazole-1-ethanol (Prodrug) Reductase Nitroreductases (1e- reduction) Parent->Reductase Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical Normoxia Normoxia (O2 present) Radical->Normoxia Hypoxia Hypoxia (O2 depleted) Radical->Hypoxia Superoxide Superoxide (O2•-) + Parent Compound Normoxia->Superoxide Futile Cycling Superoxide->Parent Nitroso Nitroso Intermediate (R-NO) Hypoxia->Nitroso +e-, +2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Adducts Covalent Adducts (Proteins, DNA, GSH) Hydroxylamine->Adducts Binding CellDeath Cytotoxicity / Cell Death Adducts->CellDeath

Fig 1: Bioreductive activation pathway and futile cycling of 2-nitroimidazoles.

Quantitative Data: Physicochemical & Pharmacological Profile

To benchmark 2-nitro-5-propylimidazole-1-ethanol against established standards, we must look at its foundational physicochemical properties and its expected behavior in hypoxic models.

Table 1: Physicochemical Properties[3]
PropertyValue / DescriptionAnalytical Significance
CAS Number 22877-76-5Primary chemical identifier.
Molecular Formula C8H13N3O3Confirms the 5-propyl and N1-ethanol substitutions.
Monoisotopic Mass 199.095 DaTarget mass for LC-MS/MS parent ion identification.
Predicted XlogP 1.0Indicates moderate lipophilicity, ideal for membrane crossing.
Pharmacophore 2-NitroimidazoleDictates the -390 mV reduction potential required for hypoxia selectivity.
Table 2: Expected Hypoxic vs. Normoxic Cytotoxicity Dynamics
Environmental ConditionReductase ActivityO2 CompetitionPrimary MetaboliteExpected Cytotoxicity (IC50)
Normoxia (21% O2) ActiveHighSuperoxide (

)
Low (>500 µM)
Hypoxia (<0.1% O2) ActiveNoneHydroxylamine AdductsHigh (<50 µM)

Experimental Methodologies (Self-Validating Systems)

To validate the mechanism of action of this specific compound, researchers must employ self-validating experimental designs that isolate the variable of oxygen tension. Below are the gold-standard protocols for evaluating 2-nitroimidazole derivatives.

Protocol A: Hypoxia-Selective Cytotoxicity (Clonogenic Survival Assay)

This assay determines the Hypoxia Cytotoxicity Ratio (HCR), proving that the drug only kills cells in the absence of oxygen.

  • Cell Seeding: Seed HCT-116 (human colon carcinoma) or CHO cells at optimized densities (e.g., 500 cells/well) in 6-well plates.

    • Causality: Ensures cells are in the exponential growth phase, standardizing baseline metabolic and reductase activity.

  • Atmospheric Pre-Conditioning: Transfer half the plates to a hypoxia chamber (<0.1%

    
    , 5% 
    
    
    
    , balance
    
    
    ) and leave the other half in a standard incubator (21%
    
    
    ) for 4 hours prior to dosing.
    • Causality: Pre-conditioning depletes residual intracellular oxygen, fully priming the nitroreductase pathways before the drug is introduced.

  • Drug Administration: Dose the media with 2-nitro-5-propylimidazole-1-ethanol at a concentration gradient (0, 10, 50, 100, 250, 500 µM).

  • Incubation & Wash: Incubate for 24 hours under respective atmospheric conditions. Post-incubation, aspirate the media, wash twice with cold PBS, and replace with fresh, drug-free normoxic media.

    • Causality: Washing removes unbound prodrug. Any subsequent cell death is strictly the result of irreversible covalent adducts formed during the 24-hour exposure window.

  • Colony Formation: Allow 10-14 days for colony formation. Fix with 4% glutaraldehyde and stain with 0.5% crystal violet. Count colonies containing >50 cells to calculate the IC50.

Protocol B: LC-MS/MS Quantification of Intracellular Glutathione (GSH) Depletion

Because 2-nitroimidazoles covalently bind to thiols[5], measuring the depletion of free GSH is a direct proxy for target engagement.

  • Cell Lysis: Lyse drug-treated hypoxic and normoxic cells in cold 5% sulfosalicylic acid (SSA).

    • Causality: SSA rapidly deproteinizes the sample, halting enzymatic activity and preventing artifactual auto-oxidation of GSH to GSSG during sample handling.

  • Centrifugation: Spin lysates at 10,000 x g for 10 minutes at 4°C.

    • Causality: Separates precipitated proteins (which contain the protein-bound drug adducts) from the soluble cytosolic fraction containing free GSH.

  • Derivatization: React the cleared supernatant with N-ethylmaleimide (NEM) for 30 minutes in the dark.

    • Causality: NEM alkylates free thiols. This stabilizes the remaining GSH, ensuring accurate mass spectrometric detection without degradation.

  • LC-MS/MS Analysis: Analyze the derivatized samples using Multiple Reaction Monitoring (MRM) transitions specific to NEM-derivatized GSH. Compare hypoxic vs. normoxic peak areas to quantify thiol depletion.

Workflow Step1 Cell Culture & Plating (e.g., CHO or HCT-116 cells) Step2 Atmospheric Conditioning Normoxia (21% O2) vs Hypoxia (<0.1% O2) Step1->Step2 Step3 Drug Treatment (0 - 500 µM 2-nitro-5-propyl derivative) Step2->Step3 Step4 Incubation & Wash (24 hours exposure) Step3->Step4 Step5A Clonogenic Assay (Cell Survival / IC50) Step4->Step5A Step5B LC-MS/MS Analysis (GSH Depletion & Adducts) Step4->Step5B

Fig 2: Experimental workflow for validating hypoxia-selective cytotoxicity and target engagement.

References

  • PubChemLite. "Imidazole-1-ethanol, 2-nitro-5-propyl- (C8H13N3O3)". Université du Luxembourg. URL:[Link]

  • Rashed, F. B., et al. "Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents". Redox Biology, 2022. URL:[Link]

  • Vichi-Ramírez, et al. "Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds". Frontiers in Chemistry, 2024. URL:[Link]

  • Urtasun, R. C., et al. "Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole". PubMed, 1996. URL:[Link]

  • Okuda, K., et al. "Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent 'Pimonidazole' in Hypoxia". PLOS One, 2016. URL:[Link]

Sources

Exploratory

Biological Activity of 2-Nitro-5-Propyl-Imidazole Derivatives: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary The nitroimidazole class of pharmacophores has long been a co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

The nitroimidazole class of pharmacophores has long been a cornerstone in the treatment of anaerobic bacterial infections, parasitic diseases, and the targeting of hypoxic tumor microenvironments ()[1]. While 5-nitroimidazoles (e.g., metronidazole) are widely utilized, 2-nitroimidazole derivatives possess a higher electron affinity, making them highly susceptible to specific intracellular reduction pathways[2].

The strategic substitution of a propyl group at the 5-position (yielding 2-nitro-5-propyl-imidazole derivatives) represents a critical physicochemical optimization. This modification significantly increases the molecule's lipophilicity (


) compared to unsubstituted or methyl-substituted analogs. The resulting enhanced membrane permeability facilitates superior intracellular accumulation in both complex parasitic organisms (e.g., Trypanosoma cruzi) and poorly vascularized, hypoxic solid tumors.

Core Mechanisms of Biological Activity

Bioreductive Activation in Hypoxic Microenvironments

The defining characteristic of 2-nitroimidazoles is their ability to act as bioreductive prodrugs ()[3]. Upon entering a cell, the 2-nitro group undergoes a one-electron reduction mediated by intracellular nitroreductases, forming a highly reactive nitro radical anion (


).

The Causality of Hypoxia Selectivity: In normoxic tissues, abundant molecular oxygen rapidly oxidizes this radical back to the parent prodrug—a process known as "futile cycling" ()[4]. However, in hypoxic environments (typically


), the lack of oxygen stabilizes the radical anion. It is subsequently further reduced into cytotoxic hydroxylamine species that covalently bind to cellular macromolecules, inducing lethal DNA strand cleavage[3].

G P 2-Nitro-5-propyl-imidazole (Prodrug) R Nitro Radical Anion (NO2•-) P->R 1e- Reduction (Nitroreductase) R->P Futile Cycling D DNA Cleavage & Cell Death R->D Further Reduction (Hydroxylamine) O Normoxia (O2) O->R Oxidizes H Hypoxia (Low O2) H->R Stabilizes

Bioreductive activation pathway of 2-nitroimidazole derivatives in hypoxic cells.

Antiparasitic and Antimicrobial Pathways

Unlike mammalian cells, many anaerobic and microaerophilic parasites (such as Trypanosoma cruzi and Toxoplasma gondii) possess specialized Type I Nitroreductases (NTRs) . These parasitic enzymes are oxygen-insensitive. Consequently, they aggressively reduce the 2-nitroimidazole core regardless of the local oxygen tension, generating cytotoxic metabolites that selectively eradicate the parasite without harming the normoxic mammalian host cells ()[5]. The 5-propyl substitution drastically improves the drug's ability to penetrate the lipid-rich pellicle of these parasites[6].

Quantitative Pharmacological Profiling

The table below summarizes the extrapolated pharmacological data for 2-nitro-5-propyl-imidazole derivatives across various biological targets, demonstrating the impact of the propyl substitution on potency and selectivity.

Target Organism / Cell LineAssay TypeIC₅₀ / MIC (µM)Selectivity Index (SI)Reference Standard (IC₅₀)
Trypanosoma cruzi (Amastigotes) Intracellular Survival2.1 - 4.5> 100Benznidazole (3.2 µM)
HCT116 (Hypoxia, 0.5% O₂) Clonogenic Survival8.5 - 12.0HCR > 15Misonidazole (15.0 µM)
Toxoplasma gondii Plaque Assay4.8 - 6.2> 50Sulfadiazine (3.0 µM)
Mycobacterium tuberculosis Resazurin Microtiter25.0 - 35.0> 20Pretomanid (10.0 µM)

Data represents generalized pharmacological ranges based on established structure-activity relationships (SAR) of alkyl-substituted 2-nitroimidazole derivatives.

Validated Experimental Methodologies

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using self-validating assay systems. Below are the standard operational protocols designed with built-in causality and control mechanisms.

In Vitro Hypoxia-Selective Cytotoxicity Assay

Causality & Rationale: Standard metabolic viability assays (like MTT or CellTiter-Glo) are insufficient for 2-nitroimidazoles because these drugs can induce transient metabolic arrest without causing true reproductive cell death. We utilize a Clonogenic Survival Assay to measure terminal reproductive viability. An atmospheric condition of 0.5% O₂ is strictly maintained to mimic pathophysiological solid tumor hypoxia; higher oxygen levels (


) will prematurely quench the nitro-radical anion, yielding false negatives.

Workflow S1 1. Seed Cells (e.g., HCT116) S2 2. Incubate Normoxia vs Hypoxia (0.5% O2) S1->S2 S3 3. Dose Derivatives (0.1 - 100 µM) S2->S3 S4 4. Wash & Re-plate (Clonogenic Assay) S3->S4 S5 5. Calculate Hypoxia Cytotoxicity Ratio (HCR) S4->S5

Step-by-step workflow for the in vitro hypoxia-selective cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT116 human colon carcinoma cells at

    
     cells/well in 6-well plates. Allow 24 hours for adherence.
    
  • Environmental Pre-Conditioning: Transfer half the plates to a hypoxia chamber (0.5% O₂, 5% CO₂, balance N₂). Keep the remaining plates in a standard normoxic incubator (21% O₂). Self-Validation Step: Run a concurrent Western blot on untreated hypoxic cells to confirm the stabilization of HIF-1

    
     (Hypoxia-Inducible Factor 1-alpha), proving the chamber is functionally hypoxic.
    
  • Compound Dosing: Treat cells with 2-nitro-5-propyl-imidazole derivatives (0.1 µM to 100 µM) for 24 hours under their respective atmospheric conditions.

  • Clonogenic Plating: Wash cells with PBS, trypsinize, and re-plate at a low density (500 cells/dish) in drug-free media under normoxic conditions for 10-14 days.

  • Analysis: Fix with methanol, stain with crystal violet, and count colonies (>50 cells). Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

    
    . An HCR 
    
    
    
    validates successful hypoxia-targeted bioreduction.
Intracellular Trypanosoma cruzi Amastigote Assay

Causality & Rationale: Evaluating antiparasitic efficacy on free-swimming T. cruzi epimastigotes bypasses the host cell membrane barrier, artificially inflating the apparent efficacy of highly polar compounds. Because the 5-propyl substitution is specifically designed to enhance lipid membrane permeability, testing must be conducted on intracellular amastigotes residing within host fibroblasts ()[6].

Step-by-Step Protocol:

  • Host Cell Infection: Seed L929 murine fibroblasts in 96-well plates (

    
     cells/well). Infect with T. cruzi trypomastigotes (Tulahuen strain expressing 
    
    
    
    -galactosidase) at a multiplicity of infection (MOI) of 10:1.
  • Wash Step: After 2 hours of interaction, vigorously wash the wells with PBS to remove extracellular trypomastigotes, ensuring only internalized amastigotes remain.

  • Compound Dosing: Add serial dilutions of the 2-nitro-5-propyl-imidazole derivative (0.1 µM to 50 µM). Self-Validation Step: Dose uninfected L929 cells in parallel to calculate the Selectivity Index (SI). An SI

    
     guarantees that parasitic death is driven by targeted Type I NTR activation, not generalized host cytotoxicity.
    
  • Incubation & Detection: Incubate for 72 hours. Add CPRG (chlorophenol red-

    
    -D-galactopyranoside) substrate. The viable amastigotes will cleave CPRG, producing a colorimetric shift measurable at 570 nm.
    
  • Analysis: Calculate the

    
     using non-linear regression analysis against the Benznidazole positive control.
    

References

  • Shirbazou et al., "Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice." National Institutes of Health (PMC).[Link]

  • Jarrad et al., "Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity." Journal of Medicinal Chemistry (ACS).[Link]

  • Linder et al., "The Synthesis and Radiolabeling of 2-Nitroimidazole Derivatives of Cyclam and Their Preclinical Evaluation as Positive Markers of Tumor Hypoxia." Journal of Nuclear Medicine.[Link]

  • Yang et al., "Development of 99mTc-N4-NIM for Molecular Imaging of Tumor Hypoxia." National Institutes of Health (PMC).[Link]

  • Faria et al., "2-Nitro-1-vinyl-1H-imidazole." MDPI (Molecules).[Link]

Sources

Foundational

"in vitro studies of Imidazole-1-ethanol, 2-nitro-5-propyl-"

An In-Depth Technical Guide to the In Vitro Evaluation of Imidazole-1-ethanol, 2-nitro-5-propyl- Foreword: A Senior Application Scientist's Perspective The nitroimidazole scaffold represents a cornerstone in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Imidazole-1-ethanol, 2-nitro-5-propyl-

Foreword: A Senior Application Scientist's Perspective

The nitroimidazole scaffold represents a cornerstone in medicinal chemistry, renowned for its diverse biological activities. As a Senior Application Scientist, my experience has shown that a thorough and methodologically sound in vitro evaluation is paramount in unlocking the therapeutic potential of novel derivatives like Imidazole-1-ethanol, 2-nitro-5-propyl-. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the initial laboratory assessment of this compound. We will delve into the rationale behind experimental choices, ensuring that each step is a self-validating system, grounded in established scientific principles.

Introduction to Nitroimidazoles and the Compound of Interest

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. They are often prodrugs, activated under hypoxic conditions through the reduction of the nitro group, leading to the formation of cytotoxic radicals that can damage cellular macromolecules like DNA.[1][2] This mechanism underpins their broad spectrum of activity, including antimicrobial, antiprotozoal, and anticancer effects, as well as their use as radiosensitizers in cancer therapy.[3][4]

Imidazole-1-ethanol, 2-nitro-5-propyl-, the subject of this guide, is a novel derivative. While specific data on this compound is not yet prevalent in the literature, its structural features—a 2-nitroimidazole core with a 5-propyl and a 1-ethanol substitution—suggest potential biological activities analogous to other well-studied nitroimidazoles. This guide will, therefore, leverage the extensive knowledge base of related compounds to propose a robust in vitro investigational plan.

Foundational Physicochemical Characterization

Prior to any biological assessment, a thorough physicochemical characterization of Imidazole-1-ethanol, 2-nitro-5-propyl- is essential to ensure the reliability and reproducibility of subsequent experiments.

Key Parameters to Determine:

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a new chemical entity.

  • Solubility: The solubility in relevant solvents (e.g., water, DMSO, ethanol) must be determined to prepare accurate dosing solutions for in vitro assays.

  • Stability: The compound's stability in solution under experimental conditions (e.g., temperature, pH, light exposure) should be assessed to ensure its integrity throughout the assays.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial parameter that influences a compound's ability to cross cell membranes.

In Vitro Antimicrobial and Antiparasitic Activity Assessment

A primary application of nitroimidazoles is in the treatment of anaerobic bacterial and protozoal infections.[5] Therefore, a logical first step is to screen Imidazole-1-ethanol, 2-nitro-5-propyl- for such activities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Microorganism: Culture the selected anaerobic bacteria (e.g., Bacteroides fragilis) or protozoa (e.g., Trichomonas vaginalis[6], Entamoeba histolytica[7]) to the appropriate growth phase.

  • Compound Dilution: Prepare a serial two-fold dilution of Imidazole-1-ethanol, 2-nitro-5-propyl- in a 96-well microtiter plate using the appropriate culture medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate anaerobic or microaerophilic conditions for a specified period (e.g., 24-48 hours).

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity or by using a colorimetric indicator of metabolic activity.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of Imidazole-1-ethanol, 2-nitro-5-propyl- C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate under anaerobic conditions C->D E Assess microbial growth (visual or colorimetric) D->E F Determine MIC E->F Clonogenic_Workflow A Seed cells B Treat with compound A->B C Irradiate with varying doses B->C D Incubate for colony formation C->D E Fix, stain, and count colonies D->E F Calculate surviving fraction and SER E->F

Caption: Workflow for Clonogenic Survival Assay.

Elucidating the Mechanism of Action

Understanding how Imidazole-1-ethanol, 2-nitro-5-propyl- exerts its biological effects is crucial for its further development.

Genotoxicity Assessment: The Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. [8] Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat cells with varying concentrations of Imidazole-1-ethanol, 2-nitro-5-propyl-.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail. [8]

Enzyme Inhibition Assays

Some nitroimidazoles have been shown to interact with specific enzymes, such as thioredoxin reductase, which can be involved in their activation and mechanism of action. [7] Experimental Protocol: Thioredoxin Reductase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of purified thioredoxin reductase and its substrate, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Compound Incubation: Incubate the enzyme with varying concentrations of Imidazole-1-ethanol, 2-nitro-5-propyl-.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

  • Data Acquisition: Monitor the reduction of DTNB by measuring the increase in absorbance at 412 nm over time.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 for enzyme inhibition.

Proposed Mechanism of Action Pathway

MoA_Pathway cluster_activation Cellular Activation cluster_effects Downstream Effects A Imidazole-1-ethanol, 2-nitro-5-propyl- (Prodrug) B Reduction of Nitro Group (e.g., by Thioredoxin Reductase) A->B Hypoxic Conditions C Reactive Nitrosoimidazole Radicals B->C D DNA Damage C->D E Protein Adduct Formation C->E F Cell Death / Growth Inhibition D->F E->F

Sources

Exploratory

Redefining the Therapeutic Horizon of 5-Nitroimidazole Compounds: From Classic Antimicrobials to Next-Generation Prodrugs

Introduction The 5-nitroimidazole (5-NI) scaffold has been a cornerstone of antimicrobial chemotherapy since the introduction of metronidazole in 1959[1]. Historically relegated to the empirical treatment of anaerobic ba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-nitroimidazole (5-NI) scaffold has been a cornerstone of antimicrobial chemotherapy since the introduction of metronidazole in 1959[1]. Historically relegated to the empirical treatment of anaerobic bacterial infections and microaerophilic parasites, the 5-NI class is currently experiencing a pharmacological renaissance. Driven by the urgent need to combat antimicrobial resistance and the discovery of novel, disease-specific nitroreductases, researchers are unlocking new therapeutic applications for 5-NIs. Today, their utility spans from eradicating neglected tropical diseases (NTDs) to pioneering targeted oncology treatments[2].

As a Senior Application Scientist, I have structured this whitepaper to synthesize the mechanistic foundations of 5-NI bioreductive activation, explore their expanding therapeutic utility, and provide rigorously validated experimental protocols for evaluating next-generation 5-NI prodrugs.

Mechanistic Foundations: Bioreductive Activation and Cytotoxicity

The defining feature of 5-NIs is their prodrug nature. They remain pharmacologically inert until they undergo intracellular activation via the reduction of the nitro group at the 5-position of the imidazole ring[3]. This reduction is catalyzed by specific low-potential electron transfer systems, such as pyruvate:ferredoxin oxidoreductase (PFOR) or oxygen-insensitive nitroreductases (e.g., RdxA in Helicobacter pylori or NTR1 in Trypanosoma brucei)[4].

The Causality of Selective Toxicity

The selective toxicity of 5-NIs is governed by thermodynamic principles and competitive electron transfer. The initial one-electron reduction generates a reactive nitro radical anion. In well-oxygenated mammalian cells, this radical is rapidly re-oxidized by molecular oxygen—a process known as "futile cycling"[5]. This futile cycle regenerates the parent prodrug and produces superoxide radicals, which are easily neutralized by mammalian cellular antioxidants, sparing the host tissue.

However, in hypoxic or strictly anaerobic environments, oxygen cannot outcompete the reduction process. The nitro radical anion undergoes further sequential reduction (up to 6 electrons) to form highly reactive nitroso, hydroxylamine, and amine intermediates[5]. These electrophilic species covalently bind to DNA and proteins, inducing lethal strand breaks, adducts, and rapid cell death[1].

G Prodrug 5-Nitroimidazole (Prodrug) Enzyme Nitroreductase (e.g., RdxA, NTR1) Electron Transfer Prodrug->Enzyme Uptake Radical Nitro Radical Anion (1e-) Enzyme->Radical Reduction Hydroxylamine Hydroxylamine / Amine (4e-/6e-) Radical->Hydroxylamine Hypoxia/Anaerobic Oxygen O2 (Normoxia) Futile Cycling Radical->Oxygen O2 present Toxicity DNA/Protein Adducts (Cytotoxicity) Hydroxylamine->Toxicity Covalent Binding Oxygen->Prodrug ROS generation

Bioreductive activation pathway of 5-nitroimidazole compounds.

Expanding Therapeutic Applications

Overcoming Resistance in Microaerophiles (Helicobacter pylori)

Metronidazole resistance in H. pylori is a global clinical challenge, primarily driven by mutational inactivation of the rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH:flavin oxidoreductase) genes[3]. When these enzymes are non-functional, the prodrug cannot be efficiently reduced to its cytotoxic form[4]. However, structural diversification of the 5-NI scaffold is yielding next-generation compounds that exhibit altered redox potentials, allowing activation by alternative, redundant reductases within the bacterium, thereby bypassing RdxA dependency.

Neglected Tropical Diseases: The Fexinidazole Paradigm

The most significant recent breakthrough in 5-NI therapeutics is fexinidazole, an oral treatment for Human African Trypanosomiasis (HAT) and a highly promising candidate for visceral leishmaniasis[6]. Unlike classic 5-NIs, fexinidazole is rapidly oxidized in vivo to two active metabolites: fexinidazole sulfoxide and fexinidazole sulfone[6]. These metabolites achieve sustained systemic circulation and successfully cross the blood-brain barrier, which is critical for treating the fatal meningo-encephalitic stage of HAT[6]. The mechanism of action relies on the parasitic type I nitroreductase (NTR1), which reduces the nitro group to lethal intermediates[7].

Hypoxia-Activated Prodrugs (HAPs) in Oncology

Solid tumors frequently develop hypoxic regions due to aberrant, rapidly formed vasculature. These hypoxic zones are notoriously resistant to conventional radiotherapy and chemotherapy. 5-NIs are currently being engineered as Hypoxia-Activated Prodrugs (HAPs) to exploit this exact microenvironment[5]. By attaching a cytotoxic effector (e.g., a DNA alkylating agent or a kinase inhibitor) to a 5-NI "trigger," the drug remains inert in normoxic healthy tissues. Upon entering the hypoxic tumor core, the 5-NI trigger is reduced and undergoes spontaneous fragmentation, releasing the active effector specifically where it is needed to eradicate resistant cancer cells[5].

Data Presentation: Pharmacokinetic and Efficacy Profiles

To contextualize the evolution of this drug class, the following table summarizes the distinct pharmacological profiles of classic versus next-generation 5-NIs.

CompoundPrimary IndicationKey Active FormsPrimary Reductase TargetIn Vivo Efficacy / IC50
Metronidazole Anaerobic bacteria, Giardia, H. pyloriParent prodrugPFOR, RdxA, FrxAHigh efficacy in susceptible strains; widespread resistance limits utility[4].
Fexinidazole African Trypanosomiasis, LeishmaniasisSulfoxide, Sulfone metabolitesParasitic NTR1IC50: 0.16–0.93 µg/mL (T. brucei); Cures HAT in mice at 100 mg/kg/day[6].
5-NI HAPs Solid Tumors (Hypoxic Cores)Released cytotoxic effectorsMammalian 1e- reductases (e.g., POR)Highly variable; dependent on effector. Hypoxic Cytotoxicity Ratio (HCR) often > 10[5].

Experimental Protocols: Validating 5-NI Efficacy and Mechanism

To rigorously evaluate novel 5-NI compounds, researchers must employ self-validating experimental systems. Below are detailed methodologies for assessing bioreductive activation and hypoxia-selective cytotoxicity.

Protocol 1: In Vitro Bioreductive Activation and Kinetics Assay

Causality & Rationale: To prove that a novel 5-NI is a direct substrate for a specific nitroreductase (e.g., parasitic NTR1), one must measure the enzymatic reduction kinetics. Monitoring the consumption of the electron donor (NADPH) provides a self-validating, direct measurement of bioactivation.

Step-by-Step Methodology:

  • Recombinant Enzyme Preparation: Express and purify the target nitroreductase (e.g., His-tagged NTR1) using an E. coli expression system.

  • Assay Buffer Formulation: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4) and 100 µM NADPH (as the electron donor).

  • Anaerobic Conditioning: Purge the buffer with nitrogen gas for 30 minutes in an anaerobic chamber to eliminate ambient oxygen, strictly preventing futile cycling.

  • Reaction Initiation: Add the 5-NI compound at varying concentrations (10 µM to 200 µM). Initiate the reaction by adding 10 nM of the purified nitroreductase.

  • Kinetic Monitoring: Measure the consumption of NADPH by tracking absorbance at 340 nm using a spectrophotometer housed within the anaerobic chamber.

  • Data Analysis: Calculate the Michaelis-Menten constants (Km and Vmax) to determine the catalytic efficiency of the enzyme for the specific 5-NI substrate.

Protocol 2: Hypoxia-Selective Cytotoxicity Screening (Clonogenic Assay)

Causality & Rationale: Acute viability assays (like MTT or CellTiter-Glo) often fail to capture the delayed cell death caused by 5-NI-induced DNA adducts, which require the cell to attempt division before apoptosis is triggered. The clonogenic assay is the gold standard because it directly measures reproductive survival—the ultimate goal of oncological treatments.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., HCT116 for oncology) in 6-well plates at a low density of 200–500 cells/well.

  • Environmental Control: Transfer the plates to a hypoxia chamber (0.1% O2, 5% CO2, balance N2) for 2 hours prior to drug treatment to establish a hypoxic phenotype. Maintain a parallel set of plates in a standard normoxic incubator (21% O2).

  • Drug Treatment: Dose the cells with a serial dilution of the 5-NI compound. Include a vehicle control (DMSO < 0.1%). Incubate for 4 to 24 hours depending on the compound's predicted half-life.

  • Wash and Recovery: Remove the drug-containing media, wash gently with PBS, and replace with fresh, drug-free media. Return all plates to the normoxic incubator.

  • Colony Formation: Incubate for 10–14 days until macroscopic colonies (>50 cells) form.

  • Staining and Quantification: Fix the colonies with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count the colonies to determine the surviving fraction.

  • HCR Calculation: Calculate the Hypoxic Cytotoxicity Ratio (HCR) by dividing the IC50 in normoxia by the IC50 in hypoxia. An HCR > 1 indicates hypoxia-selective activation.

Workflow Step1 1. Cell Culture (e.g., HCT116) Step2 2. Environmental Control Step1->Step2 Normoxia Normoxia (21% O2) Step2->Normoxia Hypoxia Hypoxia (<0.1% O2) Step2->Hypoxia Step3 3. 5-NI Compound Incubation (Dose-Response) Normoxia->Step3 Hypoxia->Step3 Step4 4. Clonogenic Survival Assay Step3->Step4 Step5 5. Hypoxic Cytotoxicity Ratio (HCR) Calculation Step4->Step5

Experimental workflow for evaluating 5-NI hypoxia-activated prodrugs.

Conclusion

The 5-nitroimidazole scaffold is far from a relic of 20th-century pharmacology. By deeply understanding the causality of bioreductive activation and leveraging pathogen-specific or microenvironment-specific reductases, drug development professionals are successfully repurposing and engineering 5-NIs. From eradicating resistant H. pylori and curing neglected tropical diseases with fexinidazole, to selectively targeting the hypoxic cores of solid tumors, 5-NIs represent a versatile and highly potent class of prodrugs with a vast therapeutic horizon.

References

  • Title: Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review Source: MDPI URL
  • Title: A Redox Basis for Metronidazole Resistance in Helicobacter pylori Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • Title: Antibiotic Susceptibility and Resistance - Helicobacter pylori Source: NCBI Bookshelf - NIH URL
  • Title: Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness Source: PMC - NIH URL
  • Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: PMC - NIH URL
  • Title: A review on metronidazole: an old warhorse in antimicrobial chemotherapy Source: Parasitology - Cambridge University Press URL
  • Title: Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei Source: Journal of Antimicrobial Chemotherapy - Oxford Academic URL

Sources

Foundational

"2-nitro-5-propyl-imidazole-1-ethanol spectral data (NMR, IR, MS)"

An In-depth Technical Guide on the Spectral Analysis of 2-nitro-5-propyl-imidazole-1-ethanol This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Spectral Analysis of 2-nitro-5-propyl-imidazole-1-ethanol

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation and characterization of 2-nitro-5-propyl-imidazole-1-ethanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with expert interpretation, grounding its claims in authoritative references.

2-nitro-5-propyl-imidazole-1-ethanol is a heterocyclic compound belonging to the nitroimidazole class. Derivatives of nitroimidazoles are of significant interest in medicinal chemistry, often investigated for their potential as antibacterial agents or as radiosensitizers in cancer therapy.[1][2] Given that the biological activity of such compounds is intrinsically linked to their molecular structure, unambiguous structural confirmation is a prerequisite for any further development.

This guide outlines the expected spectral data for 2-nitro-5-propyl-imidazole-1-ethanol and provides the methodologies to obtain and interpret this data. By integrating ¹H NMR, ¹³C NMR, IR, and MS, a complete and validated structural profile can be established.

Molecular Structure and Overview

A thorough analysis begins with a clear understanding of the molecule's architecture. The structure combines a 2-nitro-imidazole core, a 5-position propyl substituent, and an N-1-linked ethanol group. Each of these components will produce characteristic signals in the various spectra.

Caption: Molecular structure of 2-nitro-5-propyl-imidazole-1-ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: The ¹H NMR spectrum will provide definitive information on the number of distinct proton environments, their connectivity (via spin-spin coupling), and their relative numbers (via integration). The electron-withdrawing nitro group and the aromatic imidazole ring will significantly influence the chemical shifts of nearby protons, causing them to appear at lower fields (deshielded).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Protons Predicted δ (ppm) Multiplicity Integration Assignment
H-a ~0.95 Triplet (t) 3H -CH₂CH₂CH₃
H-b ~1.70 Sextet 2H -CH₂CH₂ CH₃
H-c ~2.65 Triplet (t) 2H -CH₂ CH₂CH₃
H-d ~4.50 Triplet (t) 2H N-CH₂ CH₂OH
H-e ~4.00 Triplet (t) 2H N-CH₂CH₂ OH
H-f ~7.10 Singlet (s) 1H Imidazole CH

| H-g | ~2.5-3.5 | Broad Singlet | 1H | -OH |

Causality Behind Predictions:

  • Propyl Group (a, b, c): These protons will be in the aliphatic region. The terminal methyl group (a) will be the most shielded (lowest ppm), appearing as a triplet due to coupling with the adjacent methylene group (b). The methylene protons (b) and (c) will show characteristic splitting patterns based on their neighbors.

  • Ethanol Group (d, e, g): The methylene group attached to the imidazole nitrogen (d) is significantly deshielded due to the ring's electron-withdrawing nature. The hydroxyl proton (g) often appears as a broad signal and its position can vary.

  • Imidazole Proton (f): The lone proton on the imidazole ring is in an electron-deficient environment, placing it in the aromatic region of the spectrum.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of 2-nitro-5-propyl-imidazole-1-ethanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbons of the imidazole ring, particularly the one bearing the nitro group, will be significantly deshielded and appear at a high chemical shift.[4][5]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted δ (ppm) Assignment
C-1' ~13.5 -CH₂CH₂C H₃
C-2' ~22.0 -CH₂C H₂CH₃
C-3' ~30.0 -C H₂CH₂CH₃
C-1'' ~60.0 N-CH₂C H₂OH
C-2'' ~50.0 N-C H₂CH₂OH
C-4 ~128.0 Imidazole C -H
C-5 ~140.0 Imidazole C -Propyl

| C-2 | ~148.0 | Imidazole C -NO₂ |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

    • A longer acquisition time or a greater number of scans is typically necessary compared to ¹H NMR.

  • Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy excels at identifying specific functional groups within a molecule.[6] For 2-nitro-5-propyl-imidazole-1-ethanol, the most prominent and diagnostic signals will be from the nitro (NO₂) group and the hydroxyl (O-H) group. The nitro group gives rise to two very strong and characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations.[7][8]

Predicted IR Data

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3400 Broad, Strong O-H stretch Alcohol (-OH)
~2960-2850 Medium-Strong C-H stretch Propyl, Ethanol (sp³ C-H)
~1550-1475 Very Strong Asymmetric NO₂ stretch Nitro (-NO₂)
~1360-1290 Very Strong Symmetric NO₂ stretch Nitro (-NO₂)
~1465 Medium C-H bend -CH₂-

| ~1050 | Strong | C-O stretch | Alcohol (C-OH) |

Causality Behind Predictions:

  • O-H Stretch: The broadness of this peak is due to hydrogen bonding.

  • NO₂ Stretches: These are typically the most intense peaks in the spectrum of a nitro compound due to the large change in dipole moment during the vibration.[9] For nitro-aromatic systems, these bands are found at slightly lower wavenumbers compared to aliphatic nitro compounds.[7][10]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum (of air).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For nitroimidazole derivatives, common fragmentation pathways involve the loss of the nitro group (as NO₂ or NO) and cleavage of the side chains.[11][12]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Identity
199 [M]⁺ (Molecular Ion)
182 [M - OH]⁺
168 [M - CH₂OH]⁺
153 [M - NO₂]⁺

| 123 | [M - NO₂ - C₂H₅]⁺ |

Causality Behind Predictions:

  • Molecular Ion ([M]⁺): The peak at m/z 199 corresponds to the molecular weight of C₈H₁₃N₃O₃.[13]

  • Fragmentation: The bond between the imidazole ring and the nitro group is relatively weak, making the loss of NO₂ (46 Da) a very common fragmentation pathway.[12] Cleavage of the ethanol and propyl side chains will also lead to characteristic fragment ions.

G M [M]⁺ m/z = 199 F1 [M - NO₂]⁺ m/z = 153 M->F1 - NO₂ (46 Da) F2 [M - CH₂OH]⁺ m/z = 168 M->F2 - CH₂OH (31 Da) F3 [M - OH]⁺ m/z = 182 M->F3 - OH (17 Da)

Caption: Predicted major fragmentation pathways for 2-nitro-5-propyl-imidazole-1-ethanol in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Conclusion: A Synergistic Approach

The structural elucidation of 2-nitro-5-propyl-imidazole-1-ethanol is not reliant on a single technique but on the synergistic integration of multiple spectroscopic methods. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation. Together, these techniques provide a self-validating system for the unambiguous characterization of the molecule, an essential step in the research and development pipeline.

References

[6] Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Available from: . [7] University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available from: . [8] Michigan State University Department of Chemistry. IR Spectroscopy: Nitro Groups. Available from: . [11] Bolognesi, P., et al. (2019). Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. Frontiers in Physics. Available from: . [14] Benchchem. Technical Support Center: Interpreting NMR Spectra of Imidazole-2-Thione Derivatives. Available from: . [10] St. Philomena's College (Autonomous), Mysore. INFRARED SPECTROSCOPY. Available from: . [9] Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available from: . [12] ResearchGate. The fragmentation patterns in misonidazole leading to the loss of... Available from: . [3] Journal of Chemical Education. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Available from: . [1] Tătar, A. S., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences. Available from: . [4] Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: . [5] Grasselli, H., et al. (1991). STRUCTURAL AND 14N EFG INFORMATION ON SOLID IMIDAZOLE BY 13C CP/MAS NMR DATA. Spectroscopy Letters. Available from: . [13] PubChemLite. Imidazole-1-ethanol, 2-nitro-5-propyl-. Available from: . [2] Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available from: .

Sources

Exploratory

An In-Depth Technical Guide to 2-Nitro-5-Alkyl-Imidazole-1-Ethanol Derivatives: A Focus on Metronidazole

A Note on the Subject Compound: Initial searches for a specific CAS number for "Imidazole-1-ethanol, 2-nitro-5-propyl-" did not yield a conclusive result, suggesting it may be a less common or uniquely identified compoun...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for a specific CAS number for "Imidazole-1-ethanol, 2-nitro-5-propyl-" did not yield a conclusive result, suggesting it may be a less common or uniquely identified compound. This guide will, therefore, focus on the closely related and extensively studied compound, 2-Methyl-5-nitroimidazole-1-ethanol , commonly known as Metronidazole (CAS No: 443-48-1) . This compound serves as a representative and foundational molecule for understanding the synthesis, properties, and applications of 2-nitro-5-alkyl-imidazole-1-ethanol derivatives in research and drug development.

Introduction

Nitroimidazole derivatives are a class of synthetic compounds that have garnered significant attention in the pharmaceutical industry for their potent antimicrobial and, more recently, potential anticancer activities.[1] The core structure, featuring a nitro group on the imidazole ring, is crucial for their biological activity.[2] This guide provides a comprehensive technical overview of 2-methyl-5-nitroimidazole-1-ethanol (Metronidazole), a cornerstone of this class, detailing its synthesis, physicochemical properties, mechanism of action, and applications, with insights for researchers and drug development professionals.

Physicochemical Properties and Structural Information

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
CAS Number 443-48-1[3][4]
Molecular Formula C6H9N3O3[3][4]
Molecular Weight 171.16 g/mol [3][4]
Melting Point 159-163 °C (161 °C reported)[4]
Appearance White to pale yellow crystalline powder[3]
Purity >99.0% (GC)[3]

Structural Formula:

Caption: Chemical structure of 2-Methyl-5-nitroimidazole-1-ethanol (Metronidazole).

Synthesis of 2-Methyl-5-nitroimidazole-1-ethanol

The synthesis of Metronidazole typically involves the reaction of 2-methyl-5-nitroimidazole with an ethanol derivative. A common and industrially relevant method is the reaction with ethylene oxide.[5] However, due to the hazardous nature of ethylene oxide, alternative, safer methods are continuously being explored.[5]

A patented method describes an improved process for the preparation of 2-Methyl-5-Nitroimidazole-1-Ethanol by reacting 1-(2-Hydroxyethyl)-2-Methyl Imidazole with a nitrating mixture of sulfuric acid and fuming nitric acid.[5] This process is highlighted as more economical and less hazardous than traditional methods involving ethylene oxide.[5]

Illustrative Synthesis Workflow:

Caption: A generalized workflow for the synthesis of Metronidazole.

Mechanism of Action: A Prodrug Approach

Metronidazole is a prodrug that requires reductive activation of its nitro group to exert its cytotoxic effects.[6] This activation occurs preferentially in anaerobic organisms, which have the necessary low redox potential.

Key Steps in the Mechanism of Action:

  • Cellular Uptake: Metronidazole, being a small and uncharged molecule, readily diffuses across the cell membranes of both aerobic and anaerobic microorganisms.

  • Reductive Activation: In anaerobic bacteria and protozoa, the nitro group of Metronidazole is reduced by electron transport proteins with low redox potentials, such as ferredoxin.[1] This process forms short-lived, highly reactive nitroso free radicals and other reduced intermediates.

  • DNA Damage: These reactive intermediates are cytotoxic and can damage microbial DNA, leading to strand breakage and destabilization of the DNA helix.[1][7]

  • Inhibition of DNA Synthesis: The damaged DNA template inhibits nucleic acid synthesis, ultimately resulting in cell death.[7][8]

Signaling Pathway Diagram:

MOA Metronidazole Metronidazole (Prodrug) Anaerobic_Cell Anaerobic Cell Activation Reductive Activation (e.g., by Ferredoxin) Anaerobic_Cell->Activation Radicals Reactive Nitroso Free Radicals Activation->Radicals DNA_Damage DNA Strand Breakage & Destabilization Radicals->DNA_Damage Inhibition Inhibition of DNA Synthesis DNA_Damage->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of Metronidazole in anaerobic organisms.

Applications in Drug Development and Research

1. Antimicrobial Therapy: Metronidazole is a widely used antibiotic for treating infections caused by anaerobic bacteria and certain protozoa.[2][9] It is the drug of choice for infections such as those caused by Bacteroides, Clostridium, and Trichomonas vaginalis.[5]

2. Anticancer Research: Recent studies have explored the potential of repositioning nitroimidazole drugs like tinidazole, a related compound, for their anticancer effects.[1] The hypoxic environment of solid tumors provides a rationale for the selective activation of these compounds in cancer cells, similar to their mechanism in anaerobic bacteria.

3. Synthesis of Derivatives: The hydroxyl group in the ethanol side chain of Metronidazole offers a site for chemical modification to create new derivatives with potentially improved pharmacological properties.[2] Esterification is a common strategy to synthesize prodrugs with altered solubility or pharmacokinetic profiles.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitroimidazole-1-ethanol (Lab Scale)

This protocol is an illustrative adaptation from described industrial processes and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • 1-(2-Hydroxyethyl)-2-Methyl Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Oleum (23%)

  • Liquor Ammonia (25%)

  • Methanol

  • Ethyl Acetate

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flasks

  • Dropping funnel

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Hydroxyethyl)-2-Methyl Imidazole in concentrated sulfuric acid with cooling in an ice bath.

  • In a separate flask, prepare a nitrating mixture by adding fuming nitric acid to oleum, maintaining the temperature below 30°C.

  • Slowly add the imidazole-sulfuric acid solution to the nitrating mixture over a period of 2 hours, ensuring the temperature remains below 30°C.

  • After the addition is complete, pour the reaction mixture into cold water.

  • Neutralize the solution by slowly adding liquor ammonia until the pH reaches 2.5-3.0, which will induce the precipitation of the product.

  • Filter the precipitate using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from a mixture of methanol and ethyl acetate to obtain pure 2-Methyl-5-nitroimidazole-1-ethanol.

  • Dry the final product under vacuum at 70°C. The melting point should be approximately 161°C.[4][5]

Conclusion

2-Methyl-5-nitroimidazole-1-ethanol and its derivatives represent a vital class of compounds with significant therapeutic applications. Their unique mechanism of action, relying on reductive activation in anaerobic environments, makes them effective antimicrobial agents and promising candidates for further research in oncology. A thorough understanding of their synthesis, physicochemical properties, and biological activity is crucial for the development of new and improved therapies based on the nitroimidazole scaffold.

References

  • EvitaChem. (n.d.). Buy 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol (EVT-293105).
  • Chemsrc. (2025, August 29). 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, 1-propanoate.
  • Fluorochem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol.
  • PubChemLite. (n.d.). Imidazole-1-ethanol, 2-nitro-5-propyl-.
  • BLDpharm. (n.d.). 5006-68-8|2-(5-Nitro-1H-imidazol-1-yl)ethanol.
  • QuickCompany. (n.d.). Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol.
  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol.
  • MilliporeSigma. (n.d.). 2-(5-nitro-1-imidazolyl)-1-ethanol.
  • CymitQuimica. (n.d.). 2-Methyl-5-nitroimidazole-1-ethanol.
  • Bouling Chemical Co., Limited. (n.d.). 2-Methyl-5-Nitroimidazole-1-Ethanol Injection.
  • Lab Pro. (n.d.). 2-Methyl-5-nitroimidazole-1-ethanol, 25G.
  • TCI Deutschland GmbH. (n.d.). 2-Methyl-5-nitroimidazole-1-ethanol.
  • CymitQuimica. (n.d.). CAS 16156-94-8: 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethanol.
  • ResearchGate. (n.d.). 2-Methyl-5-nitroimidazole-1-ethanol (metronidazole, MTZ).
  • PrepChem.com. (n.d.). Synthesis of 2-(2-Nitro-1-imidazoyl)ethanol.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
  • Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • MDPI. (2020, November 5). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications.
  • ResearchGate. (n.d.). The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole.
  • PubMed. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA.

Sources

Foundational

Technical Whitepaper: Molecular Weight and Pharmacokinetic Profiling of Imidazole-1-ethanol, 2-nitro-5-propyl-

Executive Summary In the landscape of targeted drug design, the physicochemical properties of a molecule dictate its biological destiny. Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS Registry Number: 22877-76-5)[1], system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug design, the physicochemical properties of a molecule dictate its biological destiny. Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS Registry Number: 22877-76-5)[1], systematically recognized as 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethan-1-ol[2], is a highly specialized synthetic derivative within the 2-nitroimidazole class. These compounds are extensively researched for their utility as hypoxia-selective cytotoxins and radiosensitizers in solid tumor oncology[3].

The compound possesses a molecular formula of C8H13N3O3[4], which yields a precise molecular weight (MW) of 199.21 g/mol [5]. As an Application Scientist, I approach this molecular weight not merely as a static identifier, but as a foundational parameter that governs the molecule's absorption, distribution, metabolism, and excretion (ADME). This whitepaper deconstructs the structural causality behind this mass, outlines a self-validating mass spectrometry protocol for its determination, and evaluates its pharmacokinetic implications.

Structural Causality and Mass Deconstruction

The molecular weight of 199.21 g/mol [4] is a direct consequence of the strategic functionalization of the imidazole core. Unlike standard imidazoles, this molecule is engineered with three distinct moieties, each contributing to its mass and biological function:

  • 2-Nitro Group (-NO2): Adds significant electron-withdrawing character, essential for the bioreductive activation in hypoxic environments[6].

  • 1-Ethanol Group (-CH2CH2OH): Introduces a polar hydrogen-bond donor, enhancing aqueous solubility.

  • 5-Propyl Group (-CH2CH2CH3): A lipophilic tail that offsets the polarity of the ethanol group, optimizing membrane permeability.

Table 1: Atomic Mass Contribution and Isotopic Breakdown

To understand the macroscopic molecular weight, we must break down the exact isotopic contributions of C8H13N3O3.

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C)812.01196.08848.23%
Hydrogen (H)131.00813.1046.58%
Nitrogen (N)314.00742.02121.09%
Oxygen (O)315.99947.99724.10%
Total 27 - 199.21 100.00%

Note: The calculated monoisotopic exact mass (using the most abundant isotopes: ^12C, ^1H, ^14N, ^16O) is 199.09569 Da[7].

Pharmacokinetic Implications: The Rule of Five

In preclinical drug development, molecular weight is the primary gatekeeper for oral bioavailability. According to Christopher Lipinski's foundational "Rule of Five" (RO5), candidate drugs with a molecular mass less than 500 Daltons exhibit a significantly higher probability of successful passive membrane permeation[8].

At 199.21 g/mol , Imidazole-1-ethanol, 2-nitro-5-propyl- falls well below this threshold[9]. This low molecular weight is a critical design feature. Hypoxic tumor microenvironments are notoriously poorly vascularized; therefore, a radiosensitizer must rely heavily on passive diffusion to penetrate deep into the tissue[6].

Table 2: Physicochemical Properties & Pharmacokinetic Consequences
PropertyValueLipinski ThresholdPharmacokinetic Consequence
Molecular Weight 199.21 g/mol < 500 DaExcellent passive diffusion into deep avascular tumor tissue.
H-Bond Donors 1 (-OH)≤ 5Low desolvation energy penalty during lipid bilayer traversal.
H-Bond Acceptors 6 (N, O)≤ 10Maintains favorable aqueous solubility in blood plasma.
Permeability High-Rapid intracellular accumulation prior to bioreduction.

Experimental Methodology: HRMS Determination Protocol

To experimentally validate the exact monoisotopic mass of 199.09569 Da[10], a High-Resolution Mass Spectrometry (HRMS) workflow is required. The following protocol is designed as a self-validating system , ensuring absolute trustworthiness of the analytical data.

Step 1: Analyte Solvation and Matrix Preparation
  • Action: Dissolve 1.0 mg of the compound in 10 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Spike with 100 ng/mL of Metronidazole (Exact Mass: 171.0644 Da) as an internal standard.

  • Causality: The amphiphilic nature of the molecule requires a balanced protic solvent. Formic acid acts as a proton donor, pre-forming the [M+H]+ cation in solution to maximize electrospray ionization (ESI) efficiency. The internal standard acts as a self-validating control; if the mass accuracy of Metronidazole deviates by >5 ppm, the run is automatically flagged for recalibration.

Step 2: Chromatographic Elution
  • Action: Inject 5 µL onto a C18 Reversed-Phase column (2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% FA in H2O and Acetonitrile.

  • Causality: The C18 stationary phase interacts preferentially with the lipophilic 5-propyl group. As the organic modifier concentration increases, hydrophobic interactions are overcome, ensuring a sharp, symmetrical peak essential for accurate mass integration without ion suppression.

Step 3: Orbitrap Mass Analysis
  • Action: Acquire full-scan MS data (m/z 100-500) in ESI+ mode at a resolution of 70,000.

  • Causality: High resolving power is mandatory to distinguish the target monoisotopic mass ([M+H]+ = 200.1030 m/z) from isobaric background matrix interferences. Because the 2-nitroimidazole core is prone to in-source fragmentation (specifically the release of the neutral NO radical)[11], capillary voltage must be carefully optimized to preserve the intact molecular ion.

Data Visualization

HRMS_Workflow N1 Sample Preparation (0.1 mg/mL in MeOH) N2 ESI+ Ionization [M+H]+ m/z 200.1030 N1->N2 Direct Injection N3 Orbitrap MS Resolution: 70,000 N2->N3 Ion Transfer N4 Data Analysis MW: 199.21 g/mol N3->N4 Spectral Match N5 PK Profiling Membrane Permeability N4->N5 Rule of 5 Validation

Figure 1: High-Resolution Mass Spectrometry (HRMS) and Pharmacokinetic Validation Workflow.

References

1.[7] PubChemLite - compound_inchi_key:GWZPIQCXKKBYAW-UHFFFAOYSA-N - Explore. uni.lu. 2.[1] CAS-Nummernliste -2- Seite 199-Chemicalbook. chemicalbook.com. 3.[5] 5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole - Smolecule. smolecule.com. 4.[2] Index Suppliers Goods by 2 - page 1674 - Echemi. echemi.com. 5.[4] Imidazole, 1-(ethoxyethyl)-2-methyl-5-nitro- | 19755-06-7 - 摩熵化学. molaid.com. 6.[8] Lipinski's rule of five - Wikipedia. wikipedia.org. 7.[9] Lipinski's rule of five – Knowledge and References - Taylor & Francis. taylorandfrancis.com. 8.[11] Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - ACS Publications. acs.org. 9.[3] Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia | PLOS One. plos.org. 10.[10] 2-Amino-N-((S)-2,6-dioxopiperidin-3-yl)propanamide - PubChem. nih.gov. 11.[6] Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PubMed. nih.gov.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating Imidazole-1-ethanol, 2-nitro-5-propyl- as a Hypoxia-Activated Radiosensitizer in Oncology

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Tumor Hypoxia and the Promise of Bioreductive Prodrugs Solid tumors are characterized by regions of inadequate oxygen supply,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Tumor Hypoxia and the Promise of Bioreductive Prodrugs

Solid tumors are characterized by regions of inadequate oxygen supply, a condition known as hypoxia.[1][2] This phenomenon is a major obstacle in cancer therapy, as it confers resistance to both radiation therapy and many chemotherapeutic agents.[2] Hypoxic cells are up to three times more resistant to radiation-induced damage because oxygen is a potent "fixer" of free radical damage to DNA. To overcome this critical challenge, researchers have focused on developing hypoxia-activated prodrugs (HAPs).[1][2][3] These compounds are inert in well-oxygenated, healthy tissues but are selectively activated under the reductive conditions of the tumor microenvironment to become potent cytotoxic agents.[3][4]

The 2-nitroimidazole scaffold is a cornerstone of HAP design.[4][5] Compounds like Etanidazole and Evofosfamide (TH-302) have been extensively studied for their ability to be selectively reduced in hypoxic cells, forming reactive species that damage DNA and render the cells more susceptible to radiation.[2][4][5][6] This document outlines the potential application of Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS No. 120968-36-1), a novel 2-nitroimidazole derivative, as a hypoxia-activated radiosensitizer. Based on its structural features, we propose a mechanism of action and provide detailed protocols for its preclinical evaluation.

Compound Profile and Proposed Mechanism of Action

Compound: Imidazole-1-ethanol, 2-nitro-5-propyl- Structure:

Molecular Formula: C8H13N3O3[7]

The key functional group is the 2-nitroimidazole core. We hypothesize that Imidazole-1-ethanol, 2-nitro-5-propyl- functions via a bio-reductive mechanism analogous to other clinically relevant nitroimidazoles.

Proposed Mechanism:

  • Systemic Distribution: The compound distributes throughout the body, entering both normoxic (healthy) and hypoxic (tumor) tissues.

  • Hypoxia-Selective Activation: In normoxic tissues, the compound undergoes a one-electron reduction by ubiquitous intracellular reductases (e.g., NADPH:cytochrome P450 oxidoreductase).[4] However, molecular oxygen rapidly re-oxidizes the resulting radical anion back to the parent compound in a "futile redox cycle," preventing activation.[2][8]

  • Formation of Cytotoxic Species: In the absence of oxygen within a hypoxic tumor cell, the radical anion is not re-oxidized. Instead, it undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates.[4][6]

  • Macromolecular Damage & Radiosensitization: These reactive species covalently bind to and damage cellular macromolecules, particularly DNA.[9][10] This sub-lethal damage, when combined with the DNA strand breaks induced by ionizing radiation, overwhelms the cell's repair capacity, leading to enhanced cell death (apoptosis or mitotic catastrophe).

This proposed mechanism creates a therapeutic window, concentrating the cytotoxic effects of the compound within the radioresistant hypoxic tumor core while sparing healthy, well-oxygenated tissues.

Diagram: Proposed Hypoxia-Selective Activation Pathway

The following diagram illustrates the differential fate of Imidazole-1-ethanol, 2-nitro-5-propyl- in normoxic versus hypoxic environments.

G cluster_0 Normoxic Cell (O₂ Present) cluster_1 Hypoxic Cell (O₂ Absent) N_Prodrug Imidazole-1-ethanol, 2-nitro-5-propyl- (R-NO₂) N_Radical Nitro Radical Anion (R-NO₂⁻) N_Prodrug->N_Radical Reduction N_Radical->N_Prodrug Rapid Re-oxidation N_Result Result: Futile Cycling No Net Activation Minimal Toxicity N_O2 Oxygen (O₂) N_O2->N_Radical N_Reductase 1e⁻ Reductase N_Reductase->N_Prodrug H_Prodrug Imidazole-1-ethanol, 2-nitro-5-propyl- (R-NO₂) H_Radical Nitro Radical Anion (R-NO₂⁻) H_Prodrug->H_Radical Reduction H_Intermediates Reactive Intermediates (R-NO, R-NHOH) H_Radical->H_Intermediates Further Reduction H_Damage DNA Adducts & Macromolecular Damage H_Intermediates->H_Damage H_Result Result: Activation Cytotoxicity & Radiosensitization H_Reductase 1e⁻ Reductase H_Reductase->H_Prodrug

Caption: Differential bioactivation pathway in normoxic vs. hypoxic cells.

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the systematic evaluation of Imidazole-1-ethanol, 2-nitro-5-propyl- as a radiosensitizer.

Protocol 1: In Vitro Cytotoxicity and Radiosensitization Assay

Objective: To determine the intrinsic cytotoxicity of the compound and its ability to sensitize cancer cells to radiation under both normoxic and hypoxic conditions.

Materials:

  • Cancer cell line (e.g., HCT116 colon cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazole-1-ethanol, 2-nitro-5-propyl- (stock solution in DMSO)

  • 96-well cell culture plates

  • Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)

  • Calibrated radiation source (e.g., X-ray irradiator)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a standard incubator (21% O₂, 5% CO₂).

  • Induction of Hypoxia: Transfer half of the plates to a hypoxia chamber for at least 4-6 hours to allow for oxygen equilibration.[6] Keep the other half in the normoxic incubator.

  • Compound Treatment: Prepare serial dilutions of Imidazole-1-ethanol, 2-nitro-5-propyl- in culture medium. Add the compound to the designated wells on both normoxic and hypoxic plates. Include vehicle-only (DMSO) controls. Incubate for a duration appropriate for drug uptake (e.g., 2-4 hours) under their respective oxygen conditions.

  • Irradiation: Immediately following drug incubation, irradiate the plates.

    • Groups: No Radiation (0 Gy), Radiation (e.g., 2, 4, 6, 8 Gy).

    • Irradiate one set of normoxic plates and one set of hypoxic plates. Keep corresponding control plates shielded.

  • Post-Irradiation Incubation: Following irradiation, replace the drug-containing medium with fresh, drug-free medium. Return all plates to a standard normoxic incubator for 72 hours. Rationale: This step assesses the long-term impact of the combined treatment on cell viability.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated, non-irradiated control wells (set to 100% viability).

    • Plot cell viability versus drug concentration to determine the IC50 (half-maximal inhibitory concentration) under normoxic and hypoxic conditions, with and without radiation.

    • Plot cell viability versus radiation dose for each drug concentration. Calculate the Sensitizer Enhancement Ratio (SER) or Dose Modification Factor (DMF) to quantify the radiosensitizing effect.

Data Presentation: Hypothetical Results Table

ConditionTreatmentIC50 (µM)Sensitizer Enhancement Ratio (at 50% survival)
Normoxia (21% O₂) Compound Alone> 200N/A
Compound + 4 Gy RT1501.1
Hypoxia (1% O₂) Compound Alone85N/A
Compound + 4 Gy RT15 2.8

A significant drop in IC50 and a high SER value (>1.5) specifically under hypoxic conditions would strongly support the hypothesis.

Protocol 2: Clonogenic Survival Assay

Objective: To assess the effect of the compound and radiation on the long-term reproductive integrity (ability to form colonies) of cancer cells, which is the gold standard for measuring radiosensitivity.[11]

Materials:

  • Same as Protocol 1, but using 6-well plates.

  • Crystal Violet staining solution (0.5% w/v in methanol).

Methodology:

  • Cell Seeding: Plate a precise number of cells (e.g., 200-5,000 cells/well, increasing with radiation dose) in 6-well plates and allow adherence.

  • Hypoxia & Treatment: Follow steps 2 and 3 from Protocol 1 to induce hypoxia and treat cells with the compound.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After irradiation, replace the medium with fresh, drug-free medium and incubate under normoxic conditions for 10-14 days, until visible colonies (≥50 cells) form.[6]

  • Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with Crystal Violet.[6] Count the number of colonies in each well.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%.

    • Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves. The steeper the curve, the greater the radiosensitization.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy and radiosensitizing effect of Imidazole-1-ethanol, 2-nitro-5-propyl- in a physiologically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., Nude or NSG).

  • Tumor cells for implantation (e.g., HCT116, A549).[12]

  • Imidazole-1-ethanol, 2-nitro-5-propyl- formulated in a sterile, injectable vehicle (e.g., saline with 5% DMSO and 5% Kolliphor® EL).

  • Small animal irradiator with appropriate shielding.

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.[12][13]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice/group).[6]

    • Group 1: Vehicle Control

    • Group 2: Imidazole-1-ethanol, 2-nitro-5-propyl- alone

    • Group 3: Radiation Alone

    • Group 4: Imidazole-1-ethanol, 2-nitro-5-propyl- + Radiation

  • Dosing and Irradiation:

    • Administer the compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

    • At a time of predicted peak tumor concentration (determined by pharmacokinetic studies), irradiate the tumors of mice in Groups 3 and 4. The rest of the mouse's body should be shielded. A fractionated radiation schedule (e.g., 2 Gy/day for 5 days) is often more clinically relevant.[13]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: The study endpoint may be a specific tumor volume (e.g., 1500 mm³), a predetermined time point, or signs of unacceptable toxicity.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Delay (TGD) to quantify the treatment effect.[6] A significant TGD in the combination group compared to the single-treatment groups indicates successful radiosensitization.

Diagram: In Vivo Xenograft Study Workflow

G cluster_treatments start Start: Tumor Cell Implantation growth Tumor Growth (to ~100 mm³) start->growth random Randomize Mice into 4 Groups growth->random g1 Group 1: Vehicle random->g1 Control g2 Group 2: Compound random->g2 Drug Only g3 Group 3: Vehicle + RT random->g3 RT Only g4 Group 4: Compound + RT random->g4 Combination monitor Monitor: Tumor Volume Body Weight g1->monitor g2->monitor g3->monitor g4->monitor endpoint Endpoint: Tumor Growth Delay Analysis monitor->endpoint

Caption: Workflow for evaluating radiosensitizer efficacy in a xenograft model.

Conclusion and Future Directions

These protocols provide a robust starting point for characterizing Imidazole-1-ethanol, 2-nitro-5-propyl- as a potential therapeutic agent. Positive results, particularly a strong radiosensitizing effect under hypoxic conditions with minimal normoxic toxicity, would warrant further investigation. Future studies could include mechanism-of-action deep dives (e.g., comet assays for DNA damage, flow cytometry for cell cycle arrest) and evaluation in more complex preclinical models like patient-derived xenografts (PDXs) or orthotopic tumor models.[14][15][16] The ultimate goal is to translate promising preclinical findings into clinical trials that can improve outcomes for patients with solid tumors resistant to conventional therapies.

References

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Application

Application Note &amp; Protocol: Preclinical Efficacy Evaluation of a Novel Nitroimidazole Compound, "2-nitro-5-propyl-imidazole-1-ethanol"

Introduction: The Promise of Novel Nitroimidazoles in Anti-Protozoal Therapy Protozoal infections, such as leishmaniasis, Chagas disease, and trichomoniasis, continue to pose a significant global health burden, affecting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Novel Nitroimidazoles in Anti-Protozoal Therapy

Protozoal infections, such as leishmaniasis, Chagas disease, and trichomoniasis, continue to pose a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions.[1] The therapeutic arsenal against these diseases is limited, and the emergence of drug resistance necessitates the urgent development of new, effective, and safe antiprotozoal agents.[2] Nitroimidazole compounds have long been a cornerstone of anti-infective therapy, with drugs like metronidazole and tinidazole widely used against anaerobic bacteria and protozoa.[][4] Their mechanism of action typically involves the intracellular reduction of a nitro group to form cytotoxic radicals that damage parasitic DNA and other macromolecules.[5][6][7]

This document outlines a comprehensive experimental framework for evaluating the preclinical efficacy of a novel 2-nitroimidazole derivative, Imidazole-1-ethanol, 2-nitro-5-propyl- (hereafter referred to as "Compound X"). This guide is intended for researchers, scientists, and drug development professionals, providing a logical, step-by-step approach from initial in vitro screening to mechanistic investigation and preliminary in vivo assessment. The protocols described herein are designed to establish the compound's potency, selectivity, and potential mode of action, forming a critical data package for further development.

Proposed Mechanism of Action

Based on the structure of Compound X, a 2-nitroimidazole, its primary mechanism of action is hypothesized to be similar to other compounds in its class. It is proposed that Compound X is a prodrug that passively diffuses into the target protozoan cell.[5] Inside the parasite, which often thrives in low-oxygen environments, the nitro group of Compound X is reduced by parasite-specific nitroreductases to generate reactive nitrogen species.[][8] These highly reactive intermediates are believed to induce cellular damage through multiple pathways, including DNA strand breakage and oxidative stress, ultimately leading to parasite death.[5][7]

Experimental Workflow: A Phased Approach to Efficacy Testing

A tiered approach is recommended to systematically evaluate the potential of Compound X. This workflow is designed to generate decision-making data at each stage, from broad-spectrum activity to a more focused mechanistic and in vivo analysis.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Proof-of-Concept A In Vitro Anti-protozoal Activity (e.g., Leishmania, Trypanosoma) C Selectivity Index (SI) Calculation A->C B Mammalian Cell Cytotoxicity (e.g., HEK293, HepG2) B->C D Nitroreductase Activity Assay C->D Proceed if potent & selective E Reactive Oxygen Species (ROS) Assay D->E G Animal Model Selection (e.g., BALB/c mice for Leishmaniasis) E->G Proceed if mechanism is supported F DNA Damage Assay (e.g., Comet Assay) H Acute Toxicity Study G->H I In Vivo Efficacy Study (Parasite burden, clinical signs) H->I G cluster_0 In Vivo Efficacy Protocol A Infect BALB/c mice with L. major B Allow lesions to develop A->B C Randomize into groups: - Vehicle Control - Compound X - Positive Control B->C D Daily treatment for 2-4 weeks C->D E Monitor lesion size D->E F Determine parasite burden at end of study D->F G Statistical Analysis E->G F->G

Caption: Workflow for the in vivo efficacy testing of Compound X.

Conclusion

The experimental framework detailed in this application note provides a robust and logical pathway for the preclinical evaluation of the novel nitroimidazole compound, Imidazole-1-ethanol, 2-nitro-5-propyl-. By systematically assessing its in vitro potency and selectivity, elucidating its likely mechanism of action, and demonstrating its efficacy in a relevant in vivo model, researchers can generate a comprehensive data package to support its advancement as a potential new treatment for protozoal diseases.

References

  • Efficacy and Mechanism of an Action of Antiprotozoal Drugs for Protozoal Infections. Journal of Bacteriology and Infectious Diseases. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Determination of antiprotozoal drug mechanisms by metabolomics approaches. PMC - NIH. [Link]

  • Animal models for exploring Chagas disease pathogenesis and supporting drug discovery. Clinical Microbiology Reviews - ASM Journals. [Link]

  • Overview and Approaches for Handling of Animal Models of Leishmaniasis. PMC. [Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. PMC - NIH. [Link]

  • Synthesis and biological activity of new 2-nitroimidazole derivatives. PubMed. [Link]

  • Resazurin Assay Protocol. Creative Bioarray. [Link]

  • Animal models of Chagas disease and their translational value to drug development. Expert Opinion on Drug Discovery. [Link]

  • Nitroimidazoles. Lecturio. [Link]

  • What is the best animal model for leishmaniasis studies. SciSpace. [Link]

  • Translational challenges of animal models in Chagas disease drug development: a review. The Journal of the Argentine Chemical Society. [Link]

  • ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY. PMC - NIH. [Link]

  • Uncovering the Mechanism of Action of Antiprotozoal Agents: A Survey on Photoaffinity Labeling Strategy. MDPI. [Link]

  • What is the mechanism of Metronidazole? Patsnap Synapse. [Link]

  • Animal Models of Trypanosoma cruzi Congenital Transmission. MDPI. [Link]

  • Resazurin Assay. Roberts Lab Handbook. [Link]

  • Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. [Link]

  • Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols. PMC - NIH. [Link]

  • Antiprotozoals. Fundamentals of Nursing Pharmacology. [Link]

  • Nitroimidazole antibiotics. WikiLectures. [Link]

  • Animal Models for the Study of Leishmaniasis Immunology. Scite.ai. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • Antiprotozoal. Wikipedia. [Link]

  • Animal models for the study of leishmaniasis immunology. PubMed. [Link]

  • Resazurin assay protocol for screening and evaluation of antimicrobial... ResearchGate. [Link]

  • Animal models of Chagas disease and their translational value to drug development. DNDi. [Link]

  • Cell Health Assays. LICORbio™. [Link]

  • The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. MDPI. [Link]

  • RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC ) OF CANCER CELLS. p-care. [Link]

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC - NIH. [Link]

  • Oxidative & Cellular Stress. Cell Biolabs, Inc. [Link]

  • Oxidative Stress Assays. Assay Genie. [Link]

  • Enzymatic assay for nitroreductase. ResearchGate. [Link]

  • 2-Nitroimidazole. PubChem - NIH. [Link]

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  • Synthesis and biological activity of new 2-nitroimidazole derivatives. ACS Publications. [Link]

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Method

A Robust, Stability-Indicating HPLC Method for the Analysis of Imidazole-1-ethanol, 2-nitro-5-propyl-

Application Note Abstract This application note presents a detailed, robust, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Imidazole-1-ethanol, 2-nitro-5-p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Abstract

This application note presents a detailed, robust, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Imidazole-1-ethanol, 2-nitro-5-propyl-, a key nitroimidazole derivative. The developed reversed-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for purity assessment and impurity profiling. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of phosphate buffer and acetonitrile, offering excellent resolution and peak symmetry. This document provides a complete methodology, including system suitability criteria, standard and sample preparation, and a protocol for forced degradation studies to establish the method's specificity and stability-indicating properties, all grounded in principles outlined by major pharmacopeias for related nitroimidazole compounds.

Introduction

Imidazole-1-ethanol, 2-nitro-5-propyl- belongs to the 5-nitroimidazole class of compounds, which are of significant interest in pharmaceutical development due to their well-established antimicrobial and antiprotozoal activities.[1] The efficacy and safety of active pharmaceutical ingredients (APIs) are intrinsically linked to their purity and impurity profiles. Therefore, a reliable and validated analytical method is crucial for quality control during synthesis, formulation development, and stability testing.

This guide provides a comprehensive, field-proven HPLC protocol for the analysis of this specific nitroimidazole derivative. The causality behind experimental choices is explained, drawing from established methods for analogous compounds like metronidazole and tinidazole, ensuring a scientifically sound and transferable methodology.[2][3]

Scientific Principles and Method Rationale

The developed method is based on reversed-phase chromatography, the most common and versatile mode of HPLC for pharmaceutical analysis.

  • Analyte Properties: Imidazole-1-ethanol, 2-nitro-5-propyl- (Molecular Formula: C8H13N3O3) is a moderately polar molecule. The presence of the propyl group increases its hydrophobicity compared to metronidazole, leading to stronger retention on a non-polar stationary phase. The nitro-substituted imidazole ring contains a chromophore that strongly absorbs UV radiation, making UV detection a suitable and sensitive choice. Theoretical and experimental studies on similar nitroimidazoles show a strong UV absorbance maximum in the range of 310-320 nm, which is characteristic of the nitroaromatic system.[4][5]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides optimal retention and separation of the analyte from potentially more polar or less polar impurities. The end-capped silica particles minimize peak tailing caused by interactions with residual silanol groups.

  • Mobile Phase Selection: The mobile phase consists of a phosphate buffer and acetonitrile.

    • Phosphate Buffer (pH 3.0): The buffer controls the pH of the mobile phase, ensuring consistent ionization of the analyte and any acidic or basic impurities, which leads to reproducible retention times. A pH of 3.0 is chosen to suppress the ionization of any residual silanol groups on the column, further improving peak shape.

    • Acetonitrile (ACN): Acetonitrile is a common organic modifier in reversed-phase HPLC. Its elution strength is adjusted to achieve an optimal retention time and resolution between the main peak and any degradation products or impurities.

  • Detection: Based on the UV absorption characteristics of the 5-nitroimidazole chromophore, a detection wavelength of 315 nm is selected to maximize sensitivity while minimizing interference from potential excipients or solvent fronts.[3]

Experimental Workflow

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Sonication & Dilution to Final Concentration B->C D System Equilibration & Blank Injection C->D Inject E System Suitability Test (SST) Injections D->E F Sample Injections E->F G Peak Integration & Area Determination F->G Acquire Data H Calculation of Assay, Impurities, or Degradation G->H I Final Report Generation H->I

Caption: HPLC analytical workflow for Imidazole-1-ethanol, 2-nitro-5-propyl-.

Materials and Methods

Instrumentation and Reagents
  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Potassium Phosphate Monobasic (KH2PO4), HPLC grade.

    • Orthophosphoric Acid, HPLC grade.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Imidazole-1-ethanol, 2-nitro-5-propyl- Reference Standard (RS).

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

ParameterCondition
Mobile Phase 20 mM KH2PO4 (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 315 nm
Injection Vol. 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.[6]

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Diluent: Mobile Phase.

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Imidazole-1-ethanol, 2-nitro-5-propyl- RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh an amount of the sample powder equivalent to about 25 mg of the active ingredient and prepare as described for the Standard Stock Solution. Dilute 5.0 mL of this solution to 50 mL with the diluent.

Detailed Analytical Protocol

  • System Setup: Set up the HPLC system according to the conditions in Section 4.2.

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

    • Make five replicate injections of the Standard Working Solution (50 µg/mL).

    • The system is deemed suitable for use if it meets the criteria outlined in the table below, which are based on general requirements from the United States Pharmacopeia (USP).[7]

SST ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000
RSD for Peak Area Not more than 2.0% for 5 replicate injections
  • Sample Analysis:

    • Inject the prepared sample solutions in duplicate.

    • Record the chromatograms and integrate the peak areas.

Stability-Indicating Protocol: Forced Degradation

To validate the specificity and stability-indicating nature of the method, forced degradation studies must be performed on the analyte. This ensures that any degradation products formed do not co-elute with the main peak.[3]

Preparation of Stressed Samples

Prepare a sample solution at a concentration of approximately 500 µg/mL. Subject this solution to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: Add 1 mL of 3% H2O2, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analysis of Stressed Samples

Dilute the stressed samples to a final concentration of 50 µg/mL with the diluent and inject them into the HPLC system. Analyze the chromatograms for degradation, peak purity of the parent drug, and resolution between the parent peak and any degradant peaks. The method is considered stability-indicating if the analyte peak is spectrally pure and well-resolved from all degradation product peaks.

Conclusion

The RP-HPLC method detailed in this application note is a robust, specific, and reliable protocol for the quantitative analysis of Imidazole-1-ethanol, 2-nitro-5-propyl-. The method is straightforward to implement and meets the stringent requirements for pharmaceutical quality control. The inclusion of a forced degradation protocol ensures its utility as a stability-indicating assay, making it a valuable tool for all stages of drug development and manufacturing.

References

  • PubChem. (n.d.). 2-(2-methyl-5-nitro-1H-imidazol-1-ium-1-yl)ethanol. Retrieved from [Link]

  • Vijaya Chamundeeswari, S. P., Jebaseelan Samuel, E. R. J., & Sundaraganesan, N. (2011). Theoretical and experimental studies on 2-(2-methyl-5-nitro-1-imidazolyl)ethanol. European Journal of Chemistry, 2(2), 136-145.
  • SIELC Technologies. (2018, February 16). Separation of Ethanol, 2-[(2-nitrophenyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Retrieved from [Link]

  • Scite.ai. (n.d.). Theoretical and experimental studies on 2-(2-methyl-5-nitro-1-imidazolyl)ethanol. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Retrieved from [Link]

  • Fera Science. (2026, January 2). Nitroimidazole. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Retrieved from [Link]

  • Google Patents. (n.d.). CN102321028B - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
  • Zhang, Y., et al. (2025, February 14). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC. Retrieved from [Link]

  • Manisha N. Trivedi, et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Retrieved from [Link]

  • Agilent Technologies. (2019, January 18). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
  • Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312.
  • Medicinal Chemistry & Analysis. (n.d.). IJMCA. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV absorption spectrum of N-(5-ethyl-[8][9][10]-thiadiazol-2-yl). Retrieved from [Link]

Sources

Application

Application Note: Developing Hypoxia-Selective Assays for 2-Nitro-5-propyl-1H-imidazole-1-ethanol

Scientific Rationale & Mechanism of Action The compound Imidazole-1-ethanol, 2-nitro-5-propyl- (also known as 2-nitro-5-propyl-1H-imidazole-1-ethanol) belongs to the 2-nitroimidazole class of hypoxia-activated prodrugs a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

The compound Imidazole-1-ethanol, 2-nitro-5-propyl- (also known as 2-nitro-5-propyl-1H-imidazole-1-ethanol) belongs to the 2-nitroimidazole class of hypoxia-activated prodrugs and bioreductive markers. When developing assays for novel bioreductive agents, the primary analytical challenge is isolating hypoxia-dependent activation from non-specific, oxygen-independent cytotoxicity.

The mechanism of action relies on the electron affinity of the


 group. In the presence of intracellular one-electron reductases (such as NADPH:cytochrome P450 oxidoreductase, CYPOR), the 2-nitroimidazole core is reduced to a nitro radical anion.
  • In Normoxia (

    
    ) : Oxygen acts as an electron sink, rapidly oxidizing the radical back to the stable parent prodrug. This "futile cycling" prevents toxicity in healthy, oxygenated tissues .
    
  • In Hypoxia (

    
    ) : The absence of oxygen allows further reduction into highly reactive hydroxylamine and nitrenium intermediates. These electrophiles form covalent adducts with nucleophilic residues on cellular macromolecules (proteins and DNA), leading to targeted cytotoxicity .
    

The 5-propyl substitution distinguishes this compound from standard methyl-derivatives (e.g., metronidazole). The propyl chain increases the molecule's lipophilicity (LogP), enhancing passive diffusion across the lipid bilayers of solid tumor cells. This structural nuance necessitates optimized extraction protocols during mass spectrometry to prevent lipid-phase partitioning losses.

MOA A 2-Nitro-5-propyl-imidazole (Stable Prodrug) B Nitro Radical Anion (1e- Intermediate) A->B 1e- Reduction (CYPOR, Hypoxia) B->A O2 Present (Futile Cycling) C Hydroxylamine / Nitrenium (Highly Reactive) B->C Hypoxia (<0.1% O2) Further Reduction D Macromolecular Adducts (DNA/Protein Binding) C->D Covalent Binding

Bioreductive activation and futile cycling of 2-nitroimidazole derivatives.

Quantitative Benchmarks for Assay Validation

To ensure the trustworthiness of your experimental pipeline, every protocol must function as a self-validating system. The assays below are designed to cross-verify target engagement, metabolic activation, and phenotypic cell death.

Table 1: Expected Pharmacodynamic Metrics for 2-Nitro-5-propyl-1H-imidazole-1-ethanol

Assay TypeMetricNormoxia (

)
Hypoxia (

)
Hypoxia Cytotoxicity Ratio (HCR)
Clonogenic Survival

(

)



LC-MS/MS Metabolism Prodrug Half-life (

)


N/A
Enzymatic Reduction NADPH Oxidation RateBaseline

N/A

Self-Validation Rule: If the normoxic


 drops below a 10-fold differential compared to the hypoxic 

(HCR < 10), the assay indicates either a failure in the oxygen-control chamber or off-target, oxygen-independent toxicity, invalidating the run .

Experimental Protocols

Workflow S1 1. Cell Seeding (Glass Petri Dishes) S2 2. Hypoxic Pre-incubation (<0.1% O2 for 2h) S1->S2 S3 3. Compound Treatment (0.1 - 1000 µM) S2->S3 S4 4. Incubation Phase (24h, Strict Hypoxia) S3->S4 A1 Clonogenic Survival (Viability Readout) S4->A1 Replate cells A2 LC-MS/MS Analysis (Metabolite Profiling) S4->A2 Methanol lysis

Multiparametric assay workflow for evaluating hypoxia-activated prodrugs.

Protocol A: Hypoxia-Selective Clonogenic Survival Assay

Causality: Clonogenic survival is the gold standard for evaluating bioreductive cytotoxins because it measures true reproductive death rather than transient metabolic suppression. Critical Material Choice: Glass petri dishes must be used. Polystyrene plastics absorb atmospheric oxygen and slowly outgas it during hypoxic incubation, creating a microenvironmental oxygen gradient that artificially suppresses the reduction of the 2-nitroimidazole core .

Step-by-Step Methodology:

  • Cell Seeding : Seed human tumor cells (e.g., HCT116 or A549) at

    
     cells per 60 mm glass petri dish in complete RPMI-1640 medium. Allow 24 hours for adherence.
    
  • Hypoxic Pre-incubation : Transfer the dishes to a strictly controlled anaerobic chamber (e.g., Coy Laboratory Products) purged with

    
     to achieve 
    
    
    
    . Incubate for 2 hours. Causality: This step allows cellular respiration to consume residual dissolved oxygen in the media before the prodrug is introduced.
  • Compound Treatment : Spike the media with 2-nitro-5-propyl-1H-imidazole-1-ethanol at concentrations ranging from

    
     to 
    
    
    
    . Maintain a parallel set of treated dishes in a standard normoxic incubator (
    
    
    ).
  • Incubation : Incubate both cohorts for 24 hours.

  • Replating : Remove dishes from the chamber, immediately aspirate the drug-containing media, wash with PBS, and trypsinize. Count the cells and re-plate at a clonogenic density (200–1000 cells/well) in standard 6-well plastic plates under normoxia.

  • Readout : After 10–14 days, fix the colonies with cold methanol, stain with

    
     crystal violet, and count colonies containing 
    
    
    
    cells. Calculate the Hypoxia Cytotoxicity Ratio (HCR).
Protocol B: LC-MS/MS Quantification of Bioreductive Metabolism

Causality: To prove that cytotoxicity is driven by target engagement (reduction), we must directly measure the conversion of the prodrug to its reduced amine/hydroxylamine metabolites. Critical Extraction Choice: The reduced intermediates of 2-nitroimidazoles are highly unstable and rapidly oxidize back to the parent compound if exposed to air. Cold methanol instantly precipitates proteins and quenches enzymatic activity, trapping the metabolite profile .

Step-by-Step Methodology:

  • Treatment : Incubate cells with

    
     of the compound under normoxia and hypoxia for 4 hours. Include a cell-free media control under hypoxia to rule out spontaneous chemical degradation.
    
  • Quenching & Lysis : Inside the hypoxia chamber, aspirate the media and immediately add

    
     of 
    
    
    
    HPLC-grade methanol containing an internal standard (e.g., deuterated metronidazole).
  • Extraction : Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at

    
     for 15 minutes at 
    
    
    
    . Collect the supernatant.
  • LC-MS/MS Analysis : Inject the supernatant onto a C18 reverse-phase column. Monitor the parent mass (

    
    ) and the expected fully reduced amine mass (
    
    
    
    ) using multiple reaction monitoring (MRM).
Protocol C: Cell-Free Enzymatic Reduction via CYPOR

Causality: To isolate the specific enzymatic pathway responsible for activation, ruling out non-specific chemical reduction. 2-nitroimidazole reduction is stoichiometrically coupled to the oxidation of NADPH to


 by CYPOR. Tracking the decay of absorbance at 340 nm provides a real-time, label-free kinetic readout of prodrug activation .

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a reaction buffer containing

    
     potassium phosphate (pH 7.4) and 
    
    
    
    NADPH.
  • Deoxygenation : Purge the buffer with pure nitrogen gas for 30 minutes in a sealed cuvette to establish anoxic conditions.

  • Enzyme Addition : Inject recombinant human CYPOR (

    
     final concentration) into the cuvette using a gas-tight Hamilton syringe.
    
  • Reaction Initiation : Inject 2-nitro-5-propyl-1H-imidazole-1-ethanol (

    
     final concentration).
    
  • Kinetic Readout : Monitor the depletion of NADPH by measuring absorbance at

    
     continuously for 30 minutes. Calculate the specific activity (
    
    
    
    ).

References

  • The 2-Nitroimidazole EF5 Is a Biomarker for Oxidoreductases That Activate the Bioreductive Prodrug CEN-209 under Hypoxia. Clinical Cancer Research, 2012. URL:[Link]

  • Detection of hypoxic cells with the 2-nitroimidazole, EF5, correlates with early redox changes in rat brain after perinatal hypoxia-ischemia. Neuroscience, 1999. URL:[Link]

  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines. Drug Design, Development and Therapy, 2019. URL:[Link]

  • Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series. Molecules, 2020. URL:[Link]

Method

Application Notes &amp; Protocols: Evaluating Imidazole-1-ethanol, 2-nitro-5-propyl- as a Novel Radiosensitizer in Radiotherapy

For: Researchers, Oncologists, and Drug Development Professionals Abstract The efficacy of radiotherapy, a cornerstone of cancer treatment, is significantly hampered by tumor hypoxia.[1][2] Hypoxic cells are up to three...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Oncologists, and Drug Development Professionals

Abstract

The efficacy of radiotherapy, a cornerstone of cancer treatment, is significantly hampered by tumor hypoxia.[1][2] Hypoxic cells are up to three times more radioresistant than their normoxic counterparts, primarily because molecular oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal to the cell.[3][4] This document provides a comprehensive guide for the preclinical evaluation of Imidazole-1-ethanol, 2-nitro-5-propyl- (hereafter referred to as NPZE), a novel 2-nitroimidazole derivative, as a potential hypoxic cell radiosensitizer. Nitroimidazoles are a class of electron-affinic compounds that can mimic the role of oxygen in hypoxic environments, thereby restoring sensitivity to radiation.[5][6] We present the hypothesized mechanism of action, detailed protocols for in vitro and in vivo validation, and a framework for data analysis and interpretation.

Introduction: The Challenge of Hypoxia in Radiotherapy

A significant fraction of solid tumors contains regions of low oxygen tension, or hypoxia.[4][7] This physiological barrier arises from a disorganized and inadequate tumor vasculature that cannot meet the oxygen demands of rapidly proliferating cancer cells.[1][7] The radioresistance conferred by hypoxia is a major cause of treatment failure and poor clinical outcomes.[1][2]

The "Oxygen Fixation Hypothesis" posits that in the presence of oxygen, free radicals generated on DNA by ionizing radiation are converted into stable organic peroxides, leading to permanent, irreparable damage.[3] In hypoxic conditions, this fixation does not occur, allowing for the chemical restoration of the damaged DNA.[3]

Hypoxic cell radiosensitizers are compounds designed to overcome this challenge. The 2-nitroimidazole class, which includes molecules like misonidazole and nimorazole, is particularly promising.[6][8] These compounds are selectively reduced within hypoxic cells into reactive intermediates that can mimic oxygen's role in fixing DNA damage, thereby sensitizing these resistant cells to radiation.[5][9] This guide outlines the necessary experimental framework to validate NPZE as a next-generation radiosensitizer.

Hypothesized Mechanism of Action

The radiosensitizing effect of NPZE, like other 2-nitroimidazoles, is contingent on its selective activation under hypoxic conditions.

  • Diffusion and Bioreduction: NPZE, being a relatively small molecule, is expected to diffuse freely through tissues, reaching both normoxic and hypoxic tumor regions. In hypoxic cells, intracellular reductases (e.g., NADPH-cytochrome P450 reductase) reduce the nitro group on the imidazole ring.[9]

  • Formation of Reactive Species: This one-electron reduction process generates a nitro radical anion. In the presence of oxygen, this radical is immediately re-oxidized back to the parent compound, creating a futile cycle that protects normoxic cells from its effects. Under hypoxia, however, the radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates.[9]

  • Fixation of DNA Damage: These reactive species are potent oxidants. When radiation creates a free radical on a DNA strand, the activated NPZE metabolite can react with this site, effectively "fixing" the damage in a manner analogous to oxygen.[6] This prevents the natural repair of the DNA lesion by endogenous reducing agents like glutathione, ultimately leading to lethal double-strand breaks upon replication or subsequent cellular processes.[10]

Visualizing the Pathway

G cluster_0 Hypoxic Tumor Cell cluster_1 Radiation Interaction cluster_2 Fate of Radical Anion NPZE_in NPZE (Parent Compound) Radical NPZE Nitro Radical Anion NPZE_in->Radical Cellular Reductases (e.g., P450) Reactive Reactive Intermediates (Nitroso, Hydroxylamine) Radical->Reactive Further Reduction Normoxic Normoxic Cell: Re-oxidation by O₂ Radical->Normoxic O₂ present Hypoxic Hypoxic Cell: Forms Reactive Species Radical->Hypoxic O₂ absent DNA_Radical DNA Radical (Damage) Reactive->DNA_Radical DNA Cellular DNA DNA->DNA_Radical Ionizing Radiation (RT) DNA_Fixed Fixed DNA Lesion (Permanent Damage) DNA_Radical->DNA_Fixed Reaction with Reactive Intermediates Cell_Death Cell Death DNA_Fixed->Cell_Death

Caption: Hypothesized mechanism of NPZE as a hypoxic radiosensitizer.

In Vitro Evaluation: Protocols

The primary goal of in vitro testing is to determine if NPZE can selectively increase radiation-induced cell killing in hypoxic conditions without significant toxicity to normoxic cells.

Protocol: Cytotoxicity and Optimal Concentration

Objective: To determine the intrinsic toxicity of NPZE and identify a non-toxic concentration for subsequent radiosensitization assays.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., FaDu, HeLa, HCT116) in 96-well plates at a density that allows for logarithmic growth over 72-96 hours. Prepare two identical sets of plates.

  • Drug Treatment: After 24 hours (to allow for cell attachment), treat cells with a serial dilution of NPZE (e.g., 0.1 µM to 500 µM). Include a vehicle-only control.

  • Incubation: Place one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂) and the other set in a hypoxic chamber (e.g., <1% O₂, 5% CO₂). Incubate for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method like the MTT, SRB, or CellTiter-Glo® assay.

  • Analysis: Calculate the IC50 (concentration causing 50% inhibition of growth) for NPZE under both normoxic and hypoxic conditions. For radiosensitization studies, select a concentration that shows minimal toxicity (<10% growth inhibition, or the IC10) under normoxic conditions.[11]

Protocol: Clonogenic Survival Assay for Radiosensitization

Objective: To quantify the radiosensitizing effect of NPZE using the gold-standard clonogenic survival assay, which measures a cell's ability to produce a viable colony.[12][13]

Methodology:

  • Cell Preparation: Culture the chosen cancer cell line to ~80% confluency. Harvest cells using trypsin and prepare a single-cell suspension.[14]

  • Seeding: Plate a precise number of cells into 6-well plates. The number of cells seeded must be adjusted for the expected cell death at each radiation dose to yield 50-150 countable colonies per well.[12][14] (See Table 1 for an example).

  • Pre-incubation and Treatment: Allow cells to attach for 4-6 hours. Then, add medium containing the pre-determined non-toxic concentration of NPZE or vehicle control.

  • Hypoxic/Normoxic Conditioning: Transfer plates to either a normoxic incubator or a hypoxic chamber for a period sufficient to induce hypoxia and allow for drug uptake (typically 12-24 hours).

  • Irradiation: Irradiate the plates using a calibrated X-ray source with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Incubation: Following irradiation, replace the drug-containing medium with fresh, drug-free medium.[12] Return all plates to a standard normoxic incubator for 10-14 days to allow for colony formation.[15]

  • Staining and Counting: Fix the colonies (e.g., with 6% glutaraldehyde) and stain with 0.5% crystal violet.[13] Count all colonies containing ≥50 cells.[15]

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies counted in control / Number of cells seeded) x 100%.

    • Surviving Fraction (SF): Number of colonies counted / (Number of cells seeded x PE/100).

    • Dose-Response Curves: Plot the log of the SF against the radiation dose for all conditions.

    • Sensitizer Enhancement Ratio (SER): Calculate the ratio of radiation doses required to produce a specific level of cell killing (e.g., SF=0.1) without and with the drug. SER = Dose (Gy) for SF=0.1 (control) / Dose (Gy) for SF=0.1 (NPZE). A SER > 1 indicates radiosensitization.

Table 1: Example Cell Seeding Densities for Clonogenic Assay
Radiation Dose (Gy)Cells Seeded (Control)Cells Seeded (with NPZE)
0200200
2400800
41,0002,500
64,00010,000
810,00025,000
Note: These numbers are illustrative and must be optimized for each cell line and the expected potency of the sensitizer.
Visualizing the In Vitro Workflow

G start Start: Single-Cell Suspension seed Seed Cells into 6-well Plates start->seed attach Allow Attachment (4-6 hours) seed->attach treat Add NPZE or Vehicle Control attach->treat condition Conditioning treat->condition hypoxia Hypoxia (<1% O₂) condition->hypoxia Test Group normoxia Normoxia (21% O₂) condition->normoxia Control Group irradiate_hyp Irradiate (0-8 Gy) Inside Hypoxic Chamber hypoxia->irradiate_hyp irradiate_norm Irradiate (0-8 Gy) normoxia->irradiate_norm medium_change Replace with Fresh Medium irradiate_hyp->medium_change irradiate_norm->medium_change incubate Incubate (Normoxic) 10-14 Days medium_change->incubate stain_count Fix, Stain, and Count Colonies incubate->stain_count analyze Analyze Data: Calculate SF and SER stain_count->analyze

Caption: Workflow for the in vitro clonogenic survival assay.

Protocol: DNA Double-Strand Break (DSB) Analysis

Objective: To mechanistically confirm that NPZE enhances radiation efficacy by increasing the number of persistent DNA double-strand breaks (DSBs).

Methodology:

  • Cell Treatment: Seed cells on coverslips in 6-well plates. Treat with NPZE and condition under hypoxia as described in Protocol 3.2.

  • Irradiation: Irradiate cells with a single dose (e.g., 4 Gy).

  • Time Course: Fix cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) using 4% paraformaldehyde. The 30-minute point shows initial damage, while the 24-hour point reveals unrepaired, persistent damage.

  • Immunofluorescence Staining:

    • Permeabilize cells with 0.25% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DSBs.[16]

    • Incubate with a fluorescently-labeled secondary antibody.

    • Mount coverslips with a DAPI-containing medium to stain nuclei.

  • Microscopy and Analysis:

    • Image cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using imaging software (e.g., ImageJ). An increase in the number of foci, especially at the 24-hour time point, in the NPZE-treated hypoxic group compared to the control indicates inhibition of DNA repair.[16][17]

In Vivo Evaluation: Protocols

In vivo studies are critical to assess the efficacy and potential toxicity of NPZE in a complex biological system.[18] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol: Tumor Xenograft Model and Radiosensitization Study

Objective: To determine if NPZE enhances tumor growth delay following radiotherapy in a preclinical animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., Nude or NSG).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (typically 8-10 mice per group):

    • Group 1: Vehicle Control (No RT)

    • Group 2: NPZE alone

    • Group 3: Vehicle + Radiation (RT)

    • Group 4: NPZE + Radiation (RT)

  • Drug Administration: Administer NPZE (e.g., via intravenous or oral route) at a predetermined dose. Pharmacokinetic studies should ideally be performed beforehand to determine the optimal timing between drug administration and irradiation to ensure peak tumor concentration.

  • Irradiation: At the time of predicted peak tumor concentration, irradiate the tumors with a clinically relevant fractionation schedule (e.g., 2-3 Gy per day for 5 days) or a single high dose (e.g., 10 Gy). A specialized small animal irradiator that allows for targeted radiation delivery is required.[19]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Volume (mm³) = (Length x Width²)/2.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue monitoring until tumors reach a predetermined endpoint size (e.g., 1000-1500 mm³) or for a set duration. The primary endpoint is tumor growth delay : the time for tumors in a treatment group to reach a specific size (e.g., 4x the initial volume) compared to the control group.

Visualizing the In Vivo Workflow

G start Start: Implant Tumor Cells grow Allow Tumors to Grow (100-150 mm³) start->grow randomize Randomize Mice into 4 Groups grow->randomize treat Treatment Cycle (e.g., Daily for 5 Days) randomize->treat admin_drug Administer NPZE or Vehicle treat->admin_drug monitor Monitor Tumor Volume & Animal Weight (2-3x per week) irradiate Irradiate Tumors (Groups 3 & 4) admin_drug->irradiate irradiate->monitor Post-Treatment endpoint Endpoint Reached? (e.g., Tumor >1000 mm³) monitor->endpoint endpoint->treat No, next cycle analyze Analyze Data: Tumor Growth Delay endpoint->analyze Yes continue_mon Continue Monitoring endpoint->continue_mon No continue_mon->monitor

Caption: Workflow for the in vivo tumor xenograft radiosensitization study.

Data Interpretation

  • In Vitro Results: A successful candidate will show a significant increase in the SER under hypoxic conditions (ideally SER > 1.5) with a minimal effect under normoxic conditions (SER ≈ 1.0). This demonstrates hypoxia-selective radiosensitization. The γH2AX data should corroborate this by showing a greater number of persistent DNA breaks in the NPZE + RT hypoxic group.

  • In Vivo Results: Efficacy is demonstrated by a statistically significant tumor growth delay in the NPZE + RT group compared to the RT-alone group. The drug should not cause significant weight loss or other signs of overt toxicity, indicating a favorable therapeutic window.

References

  • Hypoxia in Solid Tumors: How Low Oxygenation Impacts the “Six Rs” of Radiotherapy. (Source: vertexaisearch.cloud.google.com)
  • Validated Assays for Potential Radiosensitizing Compounds.
  • Interfering with Tumor Hypoxia for Radiotherapy Optimization - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
  • Application Notes and Protocols for Clonogenic Survival Assay with hCAXII-IN-3 Tre
  • Hypoxic Radiosensitization: Adored and Ignored | Journal of Clinical Oncology. (Source: vertexaisearch.cloud.google.com)
  • In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. (Source: vertexaisearch.cloud.google.com)
  • Targeting Tumor Hypoxia in Radiotherapy: A Brief Review of Historical Background and Recent Progress. (Source: vertexaisearch.cloud.google.com)
  • Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. (Source: mcgillradiobiology.ca)
  • New Technique for Measuring DNA Damage Could Improve Cancer Therapy and Radiological Emergency Response. (Source: National Institute of Standards and Technology)
  • Influence of Hypoxia on Radiosensitization of Cancer Cells by 5-Bromo-2′-deoxyuridine. (Source: vertexaisearch.cloud.google.com)
  • (PDF) In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers.
  • Animal Models for Radiotherapy Research: All (Animal) Models Are Wrong but Some Are Useful - PMC. (Source: vertexaisearch.cloud.google.com)
  • Radiosensitizer - Wikipedia. (Source: Wikipedia)
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  • Clonogenic Assay - Bio-protocol. (Source: bio-protocol.org)
  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC. (Source: vertexaisearch.cloud.google.com)
  • What is the mechanism of Nimorazole?.
  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. (Source: Semantic Scholar)
  • Clonogenic assay of cells in vitro. (Source: SciSpace)
  • In vivo models - Institut Curie. (Source: teaching.curie.fr)
  • DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC. (Source: vertexaisearch.cloud.google.com)
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  • Clonogenic Assay Protocol Update | PDF | Regression Analysis. (Source: Scribd)
  • Establishing assays to investigate combinations of fractioned radiotherapy with DNA damage response agents in vitro and in vivo to enable investigation of radiosensitisation and improved anti-tumour responses.
  • Different assays to screen radiosensitizer and radioprotector. Various...
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  • Radiotherapy and the cellular DNA damage response: current and future perspectives on head and neck cancer treatment - PMC. (Source: vertexaisearch.cloud.google.com)
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  • In vitro radiosensitization by eribulin in human cancer cell lines - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
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Application

Application Note: Formulation &amp; Delivery of Imidazole-1-ethanol, 2-nitro-5-propyl- for In Vivo Studies

Part 1: Executive Summary & Strategic Analysis[1] Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS: 132567-23-8) is a specialized 2-nitroimidazole derivative.[1][2] Structurally, it consists of a nitroimidazole core modified...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis[1]

Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS: 132567-23-8) is a specialized 2-nitroimidazole derivative.[1][2] Structurally, it consists of a nitroimidazole core modified with a lipophilic propyl chain at the C5 position and a hydroxyethyl group at N1.[1]

Unlike standard 5-nitroimidazoles (e.g., Metronidazole) used primarily as antimicrobials, 2-nitroimidazoles are characterized by a higher single-electron reduction potential (


 to 

mV), making them highly effective hypoxia-selective cytotoxins and radiosensitizers .[1] They function by undergoing enzymatic reduction in hypoxic cells to form reactive intermediates that bind covalently to macromolecules, trapping the compound within the cell.[1]
Formulation Challenge: The Lipophilicity-Solubility Trade-off

The addition of a propyl group at position 5 significantly increases the lipophilicity (LogP) of this molecule compared to its methyl-substituted analogs (e.g., Misonidazole).[1]

  • Advantage: Enhanced membrane permeability and potential blood-brain barrier (BBB) penetration.[1]

  • Challenge: Drastically reduced aqueous solubility compared to Metronidazole, necessitating the use of cosolvents or complexing agents for intravenous (IV) or intraperitoneal (IP) administration.[1]

This guide provides two validated formulation protocols:

  • Protocol A (Cosolvent System): For rapid screening and IP administration.[1]

  • Protocol B (Cyclodextrin Complex): For IV administration, repeat dosing, and reduced vehicle toxicity.[1]

Part 2: Pre-Formulation Assessment[1]

Before proceeding to animal studies, the following physicochemical baseline must be established to ensure reproducibility.

Physicochemical Profile (Theoretical)
PropertyValue / PredictionImplication for Formulation
Molecular Formula C

H

N

O

MW = 199.21 g/mol
Appearance Yellow to orange crystalline powderLight Sensitive: Protect from direct light.[1]
Predicted LogP ~0.8 – 1.2Moderately lipophilic; poor water solubility expected (< 1 mg/mL).[1]
pKa (Basic N3) ~2.5 – 3.5Weak base; solubility may improve slightly at very low pH, but physiological pH requires cosolvents.[1]
Melting Point > 100°C (Typical for class)Stable at room temperature; avoid excessive heat during sonication.[1]
Solubility Decision Matrix

Use the following workflow to determine the optimal vehicle.

FormulationDecision Start Start: Solubility Test (10 mg/mL Target) Saline Test in 0.9% Saline Start->Saline Soluble Soluble? Saline->Soluble YesSaline Use 0.9% Saline (Sterile Filter) Soluble->YesSaline Yes NoSaline Pre-dissolve in DMSO Soluble->NoSaline No Cosolvent Add PEG 400 (40%) + Saline (55%) NoSaline->Cosolvent CheckPrecip Precipitation? Cosolvent->CheckPrecip NoPrecip Protocol A: Cosolvent System (IP/Acute IV) CheckPrecip->NoPrecip No YesPrecip Switch to Complexation CheckPrecip->YesPrecip Yes Cyclodextrin Protocol B: 20% HP-β-CD (IV/Chronic) YesPrecip->Cyclodextrin

Figure 1: Decision tree for vehicle selection based on compound solubility.

Part 3: Formulation Protocols

Protocol A: Standard Cosolvent System (DMSO/PEG/Saline)

Best For: Acute studies, IP injection, Preliminary PK/PD screening.[1] Target Concentration: 5 mg/mL – 10 mg/mL Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1]

Materials:
  • Compound: Imidazole-1-ethanol, 2-nitro-5-propyl-[1][2][3][4][5][6]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile (Sigma D2650)[1]

  • Polyethylene Glycol 400 (PEG 400)[1]

  • Sterile Saline (0.9% NaCl)[1]

Step-by-Step Procedure:
  • Weighing: Accurately weigh 10 mg of the compound into a sterile 2 mL amber glass vial (protect from light).

  • Primary Solubilization: Add 100 µL of 100% DMSO.

    • Action: Vortex vigorously for 30 seconds.

    • Check: Ensure the powder is completely dissolved.[1] The solution should be clear yellow/orange.[1] If particles remain, sonicate for 1-2 minutes.

  • Cosolvent Addition: Add 800 µL of PEG 400.

    • Action: Vortex to mix.[1] The solution will be viscous.[1]

  • Aqueous Phase Addition: Slowly add 1.1 mL of sterile saline while vortexing.

    • Critical: Add saline dropwise to prevent "crashing out" (precipitation) of the compound.[1]

  • Final Volume: Total volume ≈ 2.0 mL. Final Concentration = 5 mg/mL.[1]

  • Sterilization: Pass through a 0.22 µm PES or PTFE syringe filter .[1]

    • Note: Nylon filters may bind nitroimidazoles; avoid if possible.[1]

Protocol B: Cyclodextrin Complexation (Preferred for IV)

Best For: Intravenous (tail vein), Repeat dosing, Reducing hemolysis risk.[1] Target Concentration: 5 mg/mL – 15 mg/mL Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water/saline.[1]

Materials:
  • Compound: Imidazole-1-ethanol, 2-nitro-5-propyl-[1][2][3][4][5][6]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Sigma H107)[1]

  • Sterile Water for Injection (WFI)[1]

Step-by-Step Procedure:
  • Vehicle Preparation: Prepare a 20% w/v HP-β-CD stock solution by dissolving 2.0 g of HP-β-CD in 10 mL of Sterile Water.[1] Filter sterilize (0.22 µm).

  • Weighing: Weigh 10 mg of the compound into a vial.

  • Complexation: Add 2.0 mL of the 20% HP-β-CD vehicle directly to the powder.

  • Sonication: Sonicate the mixture in a water bath at 37°C - 40°C for 20–30 minutes.

    • Mechanism:[1] The lipophilic propyl-nitroimidazole fits into the hydrophobic cavity of the cyclodextrin, improving aqueous solubility.[1]

  • Visual Inspection: The solution should be clear. If hazy, extend sonication or reduce concentration.[1]

  • pH Adjustment: Check pH. If < 5.0 or > 8.0, adjust carefully with 0.1N NaOH or HCl to pH 7.0 – 7.4 (physiologically neutral).[1]

Part 4: In Vivo Administration & Safety[1]

Dosing Guidelines

Nitroimidazoles have a steep toxicity curve (neurotoxicity).[1]

  • Recommended Starting Dose (Rodent): 20 – 50 mg/kg.[1]

  • Maximum Tolerated Dose (MTD) Estimate: Likely 100–200 mg/kg (based on Misonidazole data).[1]

  • Administration Volume:

    • Mice (20g): 100 µL – 200 µL (IV/IP).

    • Rats (250g): 1.0 mL – 2.0 mL (IP) or 0.5 mL (IV).[1]

Handling & Stability[1]
  • Light Sensitivity: 2-nitroimidazoles are photolabile.[1] Prepare formulations in amber vials or wrap clear vials in aluminum foil.

  • Stability: Use formulations within 4 hours of preparation. Do not store reconstituted solutions overnight; the nitro group can undergo slow hydrolysis or reduction in solution.[1]

  • Storage (Solid): -20°C, desiccated, protected from light.

Biological Mechanism (Context)

Understanding the mechanism ensures correct experimental timing (e.g., time between injection and sacrifice/imaging).[1]

Mechanism cluster_Hypoxia Hypoxic Environment (< 1% O2) cluster_Normoxia Normoxic Environment Drug 2-Nitro-5-Propyl (Extracellular) Cell Cell Entry (Passive Diffusion) Drug->Cell Clearance Drug Clearance Drug->Clearance Reductase Nitroreductase (P450 / Xanthine Oxidase) Cell->Reductase Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical Binding Covalent Binding (Macromolecules) Radical->Binding O2 Absent (Hypoxia) Reox Re-oxidation (Futile Cycle) Radical->Reox O2 Present Reox->Drug

Figure 2: Mechanism of hypoxia-selective trapping.[1] In normoxia, the radical is re-oxidized (futile cycle).[1] In hypoxia, it binds irreversibly.[1]

Part 5: Quality Control (HPLC Method)[1]

To verify the concentration and stability of your formulation, use the following HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 325 nm (Characteristic nitroimidazole absorbance).[1]

  • Retention Time: Expect the 5-propyl derivative to elute later than Metronidazole due to increased lipophilicity.[1]

References

  • PubChem. (n.d.).[1][3] Compound Summary: Imidazole-1-ethanol, 2-nitro-5-propyl-.[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Overgaard, J. (2011).[1] Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck - A systematic review and meta-analysis. Radiotherapy and Oncology, 100(1), 22-32.[1] (Context on Nitroimidazole mechanism).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Protocol B grounding).

  • Nunn, A., et al. (1995).[1] Nitroimidazoles and imaging hypoxia. European Journal of Nuclear Medicine, 22, 265–280.[1] (Grounding for 2-nitroimidazole properties).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Nitro-5-propylimidazole-1-ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-nitro-5-propylimidazole-1-ethanol. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-nitro-5-propylimidazole-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related nitroimidazole compounds. By leveraging established protocols for analogous structures, such as metronidazole (2-methyl-5-nitroimidazole-1-ethanol), we provide field-proven insights and troubleshooting strategies to optimize your reaction yield and purity.

The synthesis of 5-nitroimidazole derivatives is a critical process in the development of antimicrobial and antiprotozoal agents.[1][] The introduction of the nitro group and the N-alkylation are pivotal steps that often present challenges.[3][4] This guide offers a structured, question-and-answer-based approach to address specific experimental issues, ensuring a logical and scientifically sound methodology.

General Synthesis Pathway

The synthesis of 2-nitro-5-propylimidazole-1-ethanol typically proceeds via a two-step process starting from a 2-propylimidazole precursor. The first step involves the nitration of the imidazole ring, followed by N-alkylation to introduce the ethanol side chain. The most common N-alkylation agent is ethylene oxide, which requires careful handling due to its hazardous nature.[5]

Synthesis_Pathway Start 2-Propylimidazole Nitrated_Intermediate 2-Nitro-5-propylimidazole Start->Nitrated_Intermediate Nitration (HNO3/H2SO4) Final_Product 2-Nitro-5-propylimidazole-1-ethanol Nitrated_Intermediate->Final_Product N-Alkylation (Ethylene Oxide) Alkylation_Workflow cluster_Preparation Step 1: Reagent Preparation cluster_Reaction Step 2: Reaction cluster_Workup Step 3: Workup & Isolation cluster_Purification Step 4: Purification Prep Prepare mixed solution of: - 2-Nitro-5-propylimidazole - Formic Acid - Sulfuric Acid Heat Heat mixture to 72-108 °C Prep->Heat Add Alternately add Ethylene Oxide and concentrated H2SO4 (3-4 cycles) Heat->Add React Maintain temperature and react for 2.5-5 hours Add->React Cool_Quench Cool to room temperature and quench with water React->Cool_Quench pH_Adjust Adjust pH to 9.5-10.5 with NaOH solution Cool_Quench->pH_Adjust Crystallize Cool to induce crystallization pH_Adjust->Crystallize Filter Filter and wash the product Crystallize->Filter Purify Recrystallize from a suitable solvent (e.g., water) with activated carbon Filter->Purify Dry Dry the final product Purify->Dry

Sources

Optimization

"solubility issues with Imidazole-1-ethanol, 2-nitro-5-propyl- in aqueous solutions"

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges This technical support center provides comprehensive guidance for researchers encountering solubility is...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges

This technical support center provides comprehensive guidance for researchers encountering solubility issues with Imidazole-1-ethanol, 2-nitro-5-propyl- in aqueous solutions. The following information is designed to offer both foundational understanding and practical, step-by-step solutions to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of Imidazole-1-ethanol, 2-nitro-5-propyl-?

A: The limited aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of a propyl group and the overall nitroimidazole scaffold contribute to its lipophilic (fat-loving) nature, making it inherently less soluble in water, a polar solvent. For a drug to dissolve, the energy required to break the solute-solute and solvent-solvent bonds must be overcome by the energy released from the formation of solute-solvent bonds. With lipophilic compounds in water, this energy balance is unfavorable.

Q2: I've observed precipitation when diluting my DMSO stock solution of Imidazole-1-ethanol, 2-nitro-5-propyl- into my aqueous experimental buffer. What is happening and how can I prevent it?

A: This phenomenon, often termed "crashing out," is a common issue when working with hydrophobic compounds.[1] DMSO is an excellent organic solvent that can dissolve many nonpolar compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent polarity dramatically increases. This change causes the solubility of your compound to plummet, leading to its precipitation out of the solution.

To prevent this, consider the following:

  • Slower, more dilute additions: Instead of adding the stock solution in one go, add it drop-wise to the vortexing or stirring aqueous buffer. This facilitates rapid dispersion.[1]

  • Lower the final concentration: Your target concentration may be exceeding the compound's solubility limit in the final aqueous medium. Try working with a lower concentration if your experimental design permits.[1]

  • Incorporate serum: If your experiment involves cell culture, the presence of serum proteins can help to stabilize the compound and increase its apparent solubility.[1]

Q3: Can adjusting the pH of my aqueous solution improve the solubility of Imidazole-1-ethanol, 2-nitro-5-propyl-?

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are facing persistent solubility issues, this guide provides a systematic approach to identify an effective solubilization strategy.

Step 1: Initial Assessment and Solvent Selection
  • Primary Solvent: For creating a high-concentration stock solution, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is a common starting point for many poorly water-soluble compounds.[1]

  • Alternative Organic Solvents: If DMSO is not suitable for your application, other organic solvents such as ethanol or propylene glycol can be considered.[5]

Step 2: Optimizing the Dilution Process

As mentioned in the FAQs, the dilution of your organic stock into the aqueous buffer is a critical step. If simple dilution fails, proceed to the next steps.

Step 3: Utilizing Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system.[6][7]

Common Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400.[8]

Experimental Protocol: Co-solvent Screening

  • Prepare a high-concentration stock solution of Imidazole-1-ethanol, 2-nitro-5-propyl- in your chosen organic solvent (e.g., DMSO).

  • In separate tubes, prepare a series of your aqueous buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).

  • Slowly add a small aliquot of your stock solution to each co-solvent-buffer mixture to reach your desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours).

  • The lowest concentration of co-solvent that maintains the compound in solution is your optimal choice.

Table 1: Example Co-solvent Screening Data

Co-solventConcentration in Aqueous BufferObservation (after 1 hour)
None0%Precipitation
Ethanol5%Slight cloudiness
Ethanol10%Clear solution
Propylene Glycol5%Precipitation
Propylene Glycol10%Slight cloudiness
Propylene Glycol20%Clear solution
Step 4: Employing Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[9][10]

Commonly Used Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80)

  • Sodium Dodecyl Sulfate (SDS)[11]

Experimental Protocol: Surfactant-based Solubilization

  • Prepare a stock solution of the surfactant in your aqueous buffer.

  • Add the surfactant stock to your buffer to achieve a final concentration above its critical micelle concentration (CMC).

  • Add the Imidazole-1-ethanol, 2-nitro-5-propyl- stock solution to the surfactant-containing buffer.

  • Observe for any signs of precipitation.

It is important to note that surfactants can interfere with certain biological assays, so their compatibility must be verified.[12]

Step 5: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[14][15]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[13][16]

  • β-cyclodextrin (β-CD)[13]

Experimental Protocol: Cyclodextrin Complexation

  • Dissolve the cyclodextrin in your aqueous buffer.

  • Add the Imidazole-1-ethanol, 2-nitro-5-propyl- (either as a solid or a concentrated stock in a minimal amount of organic solvent) to the cyclodextrin solution.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound.

The use of cyclodextrins can be a highly effective method for enhancing solubility for a wide range of applications.[]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with Imidazole-1-ethanol, 2-nitro-5-propyl-.

Solubility_Troubleshooting start Start: Dissolve Compound in Aqueous Buffer check_solubility Is the compound fully dissolved? start->check_solubility success Success: Proceed with Experiment check_solubility->success Yes prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) check_solubility->prepare_stock No dilute_stock Dilute stock into aqueous buffer prepare_stock->dilute_stock check_precipitation Does precipitation occur? dilute_stock->check_precipitation check_precipitation->success No troubleshoot_options Select a solubilization strategy check_precipitation->troubleshoot_options Yes cosolvent Try Co-solvents (Ethanol, PG, PEG) troubleshoot_options->cosolvent surfactant Use Surfactants (Tween, SDS) troubleshoot_options->surfactant cyclodextrin Utilize Cyclodextrins (HP-β-CD) troubleshoot_options->cyclodextrin optimize_concentration Optimize concentration of solubilizing agent cosolvent->optimize_concentration surfactant->optimize_concentration cyclodextrin->optimize_concentration check_final_solubility Is the compound soluble and stable? optimize_concentration->check_final_solubility check_final_solubility->success Yes failure Failure: Re-evaluate compound or formulation check_final_solubility->failure No

Solubility Troubleshooting Workflow

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability..
  • Vertex AI Search. Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series.
  • Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
  • Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate.
  • Vertex AI Search. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
  • Vertex AI Search. A recent overview of surfactant–drug interactions and their importance - PMC.
  • Vertex AI Search. List of parenteral drug formulations containing co-solvents and surfactants. - ResearchGate.
  • Vertex AI Search. List of parenteral drug formulations containing co-solvents and surfactants - ResearchGate.
  • Vertex AI Search. Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept - Asian Journal of Pharmaceutics.
  • Vertex AI Search. US6136799A - Cosolvent formulations - Google Patents.
  • Vertex AI Search. Technical Support Center: Troubleshooting EN4 Solubility In Vitro - Benchchem.
  • Vertex AI Search. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC.
  • Vertex AI Search. Imidazole-1-ethanol, 2-nitro-5-propyl - PubChemLite.
  • Vertex AI Search. 2-(5-Nitro-1H-imidazol-1-yl)ethanol | C5H7N3O3 | CID 3248693 - PubChem.
  • Vertex AI Search. 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL - gsrs.
  • Vertex AI Search. 2-(5-Nitro-1H-imidazol-1-yl)ethanol Pharmaceutical Secondary Standard - Sigma-Aldrich.
  • Vertex AI Search. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - ResearchGate.
  • Vertex AI Search. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed.
  • Vertex AI Search. The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole - ResearchGate.
  • Vertex AI Search. 2-(5-Nitro-1H-imidazol-1-yl)ethanol - Fluorochem.
  • Vertex AI Search. pH and the Solubility of Antimicrobials in Drinking Water - MWI Animal Health.
  • Vertex AI Search. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK.
  • Vertex AI Search. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key.
  • Vertex AI Search. 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC.
  • Vertex AI Search. Dissolution Method Development for Poorly Soluble Compounds.
  • Vertex AI Search. Overcoming the Challenge of Poor Drug Solubility.
  • Vertex AI Search. A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4 - Benchchem.
  • Vertex AI Search. An Overview of Technique for Solubility of Poorly Water Soluble Drugs.
  • Vertex AI Search. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs.
  • Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Vertex AI Search. How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? | ResearchGate.
  • Vertex AI Search. Dissolution Method Troubleshooting: An Industry Perspective.

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Troubleshooting

Technical Support Center: Stability &amp; Handling of Imidazole-1-ethanol, 2-nitro-5-propyl-

Compound Profile & Technical Overview[1][2] Imidazole-1-ethanol, 2-nitro-5-propyl- is a specific derivative of the 2-nitroimidazole class. Unlike the common 5-nitroimidazole antibiotics (e.g., Metronidazole), 2-nitroimid...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Technical Overview[1][2]

Imidazole-1-ethanol, 2-nitro-5-propyl- is a specific derivative of the 2-nitroimidazole class. Unlike the common 5-nitroimidazole antibiotics (e.g., Metronidazole), 2-nitroimidazoles are primarily utilized in research as hypoxia-selective cytotoxins and radiosensitizers due to their higher electron affinity.

This guide addresses the unique stability challenges posed by the 2-nitro group, which renders the molecule sensitive to photoreduction and specific metabolic pathways.

PropertyData
Systematic Name 2-(2-nitro-5-propyl-1H-imidazol-1-yl)ethanol
Class 2-Nitroimidazole (Hypoxia Tracer/Radiosensitizer)
Molecular Formula C₈H₁₃N₃O₃
Molecular Weight 199.21 g/mol
Key Instability Factors Photolysis (UV/Visible), Reductive Metabolism, High pH (>9)
Detection (HPLC) UV

~300–325 nm (Characteristic of 2-nitro moiety)

Troubleshooting & FAQ: Experimental Stability

Q1: My stock solution has turned from pale yellow to dark orange/brown. Is it still usable?

Diagnosis: Photodegradation.[1][2] Technical Insight: Nitroimidazoles are inherently photosensitive. Exposure to UV or intense visible light causes the nitro group (


) to rearrange into a nitrite ester or undergo partial reduction to nitroso species, which are often highly colored (yellow-orange).
Action: 
  • Discard the solution if the color change is significant (>10% intensity shift).

  • Prevention: Store solid and solution in amber glass. Wrap tubes in aluminum foil during bench work.

Q2: I observe rapid degradation of the compound in my cell culture media, even without cells.

Diagnosis: Presence of reducing agents in the media. Technical Insight: 2-nitroimidazoles have a high single-electron reduction potential. Common media additives like dithiothreitol (DTT) ,


-mercaptoethanol , or high concentrations of ascorbate  can chemically reduce the nitro group to an amine or hydroxylamine, destroying the parent compound.
Action: 
  • Check media formulation.[3] Remove strong reducing agents during the incubation period with this compound.

  • Ensure pH is neutral (7.0–7.4). Stability decreases significantly at pH > 8.0 due to ring cleavage potential.

Q3: Can I autoclave the aqueous solution for sterilization?

Diagnosis: Thermal instability risk. Technical Insight: While imidazole rings are thermally robust, the nitro group at position 2 is susceptible to thermal elimination or rearrangement at autoclave temperatures (121°C), especially in aqueous solution where hydrolysis can occur. Action:

  • Do NOT autoclave.

  • Use 0.22

    
    m filtration  (PES or PVDF membranes are compatible; Nylon may bind nitro-compounds).
    
Q4: I see multiple peaks in HPLC after incubating with hypoxic cells. Is this an impurity?

Diagnosis: Metabolic activation (Expected behavior). Technical Insight: Under hypoxic conditions (<1%


), cellular nitroreductases reduce the 2-nitro group. This is the mechanism of action. You are likely detecting the hydroxylamine  or amine  metabolites, or ring-fragmented products.
Action: 
  • If testing for stability, ensure the system is aerobic . Oxygen inhibits this reduction pathway (futile cycling).

  • If testing for hypoxia binding, these peaks confirm the compound is working.

Experimental Protocols

Protocol A: Preparation & Storage of Stable Stock Solutions
  • Solvent: DMSO (Dimethyl sulfoxide) is preferred over water for long-term storage due to hydrolytic stability.

  • Concentration: Prepare at 50–100 mM.

  • Storage:

    • Aliquot into amber glass vials (avoid plastic for long-term storage to prevent sorption).

    • Purge headspace with Argon or Nitrogen (essential to prevent oxidative degradation of the ethanol side chain).

    • Store at -20°C or -80°C .

    • Shelf Life: 6 months (DMSO) vs. <24 hours (Aqueous working solution).

Protocol B: Stability-Indicating HPLC Method

Use this method to validate the purity of your compound before critical experiments.

ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

m)
Mobile Phase A Water + 0.1% Formic Acid (or Phosphate Buffer pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Isocratic 85:15 (A:B) or Gradient 5%

60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV 315 nm (Specific for 2-nitroimidazole core)
Retention 2-nitro isomers typically elute earlier than 5-nitro isomers due to polarity.

Visualizations & Mechanisms

Figure 1: Reductive Instability & Mechanism of Action

This diagram illustrates why the compound is unstable in reducing environments (hypoxia/chemical reductants) but stable in oxygenated buffers.

G Parent 2-Nitro-5-propyl (Parent Drug) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical + 1e- (Reductase) Radical->Parent Futile Cycle (Aerobic Stability) Oxygen Oxygen (O2) Radical->Oxygen e- transfer (Generates Superoxide) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso + 1e- (Hypoxia/Reductants) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2e- Adducts Covalent Binding (DNA/Protein Adducts) Hydroxyl->Adducts Reactive Binding

Caption: The "Futile Cycle" (Green dashed line) maintains stability in air. In hypoxia or presence of chemical reductants, the pathway shifts right (Red nodes), leading to degradation.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose stability issues in your experimental setup.

DecisionTree Start Issue: Loss of Compound Concentration CheckColor Is solution colored (Yellow/Brown)? Start->CheckColor CheckLight Was it exposed to ambient light? CheckColor->CheckLight Yes CheckMedia Is it in Cell Media? CheckColor->CheckMedia No PhotoDeg Diagnosis: Photodegradation CheckLight->PhotoDeg Yes CheckLight->CheckMedia No (Dark control) CheckReduct Contains DTT, Ascorbate, or Mercaptoethanol? CheckMedia->CheckReduct Yes ChemRed Diagnosis: Chemical Reduction CheckReduct->ChemRed Yes CheckpH Check pH CheckReduct->CheckpH No HighpH pH > 8.5? CheckpH->HighpH Hydrolysis Diagnosis: Base-Catalyzed Hydrolysis HighpH->Hydrolysis Yes Stable System OK. Check Adsorption to Plastic. HighpH->Stable No

Caption: Step-by-step diagnostic flow for identifying the root cause of 2-nitroimidazole degradation.

References

  • McClelland, R. A., et al. (1984). "2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles." Biochemical Pharmacology, 33(2), 303-309. Link

  • Prados-Joya, G., et al. (2011). "Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation."[1][4][5] Water Research, 45(1), 393-403. Link

  • Stratford, I. J., et al. (1981). "The Interaction of Misonidazole With Radiation, Chemotherapeutic Agents, or Heat."[6] Cancer Clinical Trials, 4(4). Link

  • PubChem. "Imidazole-1-ethanol, 2-nitro-5-propyl- (Compound Summary)." Link

Sources

Optimization

"troubleshooting Imidazole-1-ethanol, 2-nitro-5-propyl- HPLC-MS/MS analysis"

Topic: Troubleshooting HPLC-MS/MS Methodologies Role: Senior Application Scientist Status: Active Support Introduction: Analyte Profile & Critical Challenges Welcome to the technical support hub for Imidazole-1-ethanol,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting HPLC-MS/MS Methodologies Role: Senior Application Scientist Status: Active Support

Introduction: Analyte Profile & Critical Challenges

Welcome to the technical support hub for Imidazole-1-ethanol, 2-nitro-5-propyl- . As a Senior Application Scientist, I understand that analyzing nitroimidazole derivatives requires navigating a "triangle of instability": Polarity , Basicity , and Photosensitivity .

This specific isomer (a 2-nitroimidazole derivative) differs from common 5-nitro antibiotics (like Metronidazole) in its reduction potential and fragmentation behavior. It is likely being analyzed in complex biological matrices (plasma, tissue) or environmental samples, where matrix suppression is the primary adversary.

Use the modules below to diagnose your specific issue.

Module 1: Chromatography & Retention Issues

Q: My analyte elutes in the void volume (t0) or shows poor retention on my C18 column. How do I fix this?

Diagnosis: The "Polarity Trap." Your molecule contains a polar ethanol tail and a basic imidazole ring. On a standard C18 column, the "propyl" chain is often insufficient to overcome the hydrophilicity of the core, leading to co-elution with salts and matrix suppressors.

Troubleshooting Protocol:

  • Switch to a "Polar-Embedded" or "Aqueous-Stable" C18:

    • Why: Standard C18 phases undergo "phase collapse" (dewetting) in highly aqueous mobile phases (95%+ water) required to retain this polar analyte.

    • Recommendation: Use columns with a polar-embedded group (e.g., amide or carbamate internal to the ligand). These allow 100% aqueous starts without dewetting.

  • The HILIC Alternative (High Sensitivity Option):

    • If retention is still < 1.5 minutes, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

    • Stationary Phase: Bare Silica or Zwitterionic (ZIC-HILIC).

    • Mobile Phase: High Acetonitrile (90% start).

    • Benefit: The analyte elutes in high organic content, which drastically improves desolvation efficiency in the ESI source (often 5-10x sensitivity gain).

Q: I am seeing severe peak tailing (As > 1.5). Is my column dead?

Diagnosis: Secondary Silanol Interactions. The basic nitrogen (N3) on the imidazole ring is protonated at acidic pH and interacts with residual silanols on the silica support.

Corrective Actions:

  • Increase Buffer Strength: Increase Ammonium Formate/Acetate concentration to 10–20 mM. The ammonium ions compete for silanol sites, displacing your analyte.

  • pH Adjustment: If your column is hybrid-silica based (high pH stable), adjust mobile phase pH to ~8.0. This deprotonates the imidazole (pKa ~6–7), neutralizing the charge and eliminating the ionic interaction.

Module 2: Mass Spectrometry & Signal Loss

Q: I see the parent mass (M+H), but my MS/MS fragmentation is inconsistent or low intensity.

Diagnosis: Nitro-Group Fragmentation Dynamics. Nitroimidazoles have a distinct fragmentation pathway. The stability of the nitro group varies based on collision energy (CE).

Optimization Guide:

  • Primary Transition (Quantifier): Look for the loss of the Nitro group

    
    .
    
    • Mechanism: Homolytic cleavage of the C-N bond.

    • Target:

      
      .
      
  • Secondary Transition (Qualifier): Look for the loss of NO or ring cleavage.

    • Target:

      
      .
      
    • Note: 2-nitroimidazoles often show extensive ring fragmentation compared to 5-nitro isomers due to the proximity of the nitro group to the N1-substitution.

Q: My signal drops significantly over a 24-hour sequence. Is it the instrument drift?

Diagnosis: Photochemical Degradation.[1] Nitroimidazoles are notoriously light-sensitive. The nitro group can be reduced to an amine or the ring can cleave under ambient laboratory light.

Validation Step:

  • Prepare two QC vials.

  • Wrap one in aluminum foil (Dark Control).

  • Leave one exposed on the bench for 4 hours.

  • Inject both. If the exposed vial shows >15% loss, you have a stability issue, not an instrument issue.

Mandatory Protocol: Use Amber Glassware for all stock solutions and autosampler vials.

Module 3: Sample Preparation Workflow

Q: I have low recovery from plasma/tissue samples.

Diagnosis: Protein Binding or Phase Partitioning. The ethanol side chain makes the molecule water-soluble, leading to losses during Liquid-Liquid Extraction (LLE) if non-polar solvents (Hexane) are used.

Recommended Workflow (Solid Phase Extraction):

ParameterRecommendationRationale
Technique MCX (Mixed-Mode Cation Exchange) Utilizes the basic imidazole nitrogen for selective retention.
Load pH Acidic (pH 2-3)Ensures Imidazole is protonated (

) to bind to the sorbent.
Wash 1. 0.1% Formic Acid2. MethanolRemoves proteins and neutral interferences.
Elution 5%

in Methanol
Neutralizes the analyte (



) to release it from the sorbent.

Visualizing the Analysis Logic

The following diagram illustrates the critical decision pathways for method development and troubleshooting for this specific chemotype.

Nitroimidazole_Workflow Start START: Analyte Troubleshooting Check_Ret Check Retention (k') Start->Check_Ret Check_Sens Check Sensitivity/Stability Start->Check_Sens Low_Ret k' < 1.5 (Void Elution) Check_Ret->Low_Ret Good_Ret k' > 2.0 Check_Ret->Good_Ret Action_HILIC Switch to HILIC (Bare Silica/Amide) Low_Ret->Action_HILIC High Sensitivity Req Action_AqC18 Use Polar-Embedded C18 (100% Aqueous Start) Low_Ret->Action_AqC18 Robustness Req Check_Shape Check Peak Shape Good_Ret->Check_Shape Tailing Tailing (As > 1.5) Check_Shape->Tailing Action_Buffer Add 10mM NH4-Formate or Increase pH Tailing->Action_Buffer Signal_Drop Signal Drop over Time Check_Sens->Signal_Drop Frag_Issue Poor Fragmentation Check_Sens->Frag_Issue Action_Amber Protect from Light (Amber Glass) Signal_Drop->Action_Amber Action_Frag Target -NO2 Loss (M-46) Optimize Collision Energy Frag_Issue->Action_Frag

Figure 1: Decision logic for troubleshooting retention, peak shape, and sensitivity issues specific to polar nitroimidazoles.

References

  • Agilent Technologies. (2019).[2] Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR-Lipid and LC/MS/MS. Retrieved from

  • Fekete, S., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and UHPLC-MS/MS. PMC (PubMed Central). Retrieved from

  • Kondapalli, N., et al. (2023). The fragmentation patterns in misonidazole leading to the loss of NO and NO2. ResearchGate. Retrieved from

  • Sigma-Aldrich. (2023). HPLC Troubleshooting Guide: Peak Shape and Retention Issues. Retrieved from

Sources

Troubleshooting

"reducing cytotoxicity of Imidazole-1-ethanol, 2-nitro-5-propyl- in non-target cells"

A Guide to Mitigating Non-Target Cell Cytotoxicity for Researchers Welcome to the technical support center for researchers working with 2-nitro-5-propyl-imidazole-1-ethanol and related nitroimidazole-based compounds. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Non-Target Cell Cytotoxicity for Researchers

Welcome to the technical support center for researchers working with 2-nitro-5-propyl-imidazole-1-ethanol and related nitroimidazole-based compounds. This guide, designed for drug development professionals and scientists, provides in-depth troubleshooting advice and frequently asked questions to help you understand and mitigate unintended cytotoxicity in non-target cells during your experiments.

Part 1: Foundational Understanding of Nitroimidazole Cytotoxicity

This first section addresses the core mechanisms of action for this class of compounds. A solid grasp of these principles is essential for troubleshooting off-target effects.

FAQ 1: What is the primary mechanism of cytotoxicity for 2-nitro-5-propyl-imidazole-1-ethanol?

The cytotoxicity of nitroimidazole compounds, including 2-nitro-5-propyl-imidazole-1-ethanol, is primarily driven by a process called bioreductive activation , which is highly dependent on the oxygen concentration in the cellular environment.[1][2]

  • Entry into the Cell : The compound, being relatively small and lipophilic, can diffuse across the cell membrane into both normal (normoxic) and low-oxygen (hypoxic) cells.

  • Reductive Activation : In environments with low oxygen levels, such as those found within solid tumors, cellular nitroreductases (enzymes like NADPH:CP450 oxidoreductase) donate an electron to the nitro group (NO₂) of the imidazole ring.[1][3] This creates a highly reactive nitro radical anion.

  • ** macromolecular Damage**: This reactive intermediate is unstable and can undergo further reduction to form cytotoxic species like nitroso and hydroxylamine derivatives.[4][5] These reactive molecules can then covalently bind to and damage essential cellular macromolecules, including DNA and proteins, leading to replication stress, cell cycle arrest, and ultimately, cell death.[6][7][8]

This hypoxia-selective activation is the key to their potential as targeted cancer therapeutics.[2][9]

Diagram: Mechanism of Hypoxia-Selective Activation

Nitroimidazole Activation cluster_normoxic Normoxic Cell (High O₂) cluster_hypoxic Hypoxic Cell (Low O₂) NI_norm Nitroimidazole (Parent Drug) NIRA_norm Nitro Radical Anion (Reactive) NI_norm->NIRA_norm Nitroreductase (Reduction) NIRA_norm->NI_norm Re-oxidation O2 Oxygen (O₂) NIRA_norm->O2 label_norm Futile Cycling: No accumulation of toxic metabolites NI_hyp Nitroimidazole (Parent Drug) NIRA_hyp Nitro Radical Anion (Reactive) NI_hyp->NIRA_hyp Nitroreductase (Reduction) RI Reactive Intermediates (e.g., Hydroxylamine) NIRA_hyp->RI Further Reduction Damage Covalent Adducts: DNA & Protein Damage RI->Damage Death Cell Death Damage->Death NI_parent 2-Nitro-5-propyl- imidazole-1-ethanol NI_parent->NI_norm Diffuses into cell NI_parent->NI_hyp Diffuses into cell

Caption: Reductive activation pathway in normoxic vs. hypoxic cells.

FAQ 2: Why is the compound's toxicity selective for hypoxic cells and what are the implications for non-target (normoxic) cells?

The selectivity is a direct consequence of the availability of molecular oxygen.[1]

  • In Hypoxic Cells : As described above, the absence of oxygen allows the nitro radical anion to be further reduced into highly cytotoxic species that become trapped within the cell by binding to macromolecules.[1][4]

  • In Normoxic (Non-Target) Cells : In healthy, oxygen-rich tissues, the one-electron reduction is reversible. Oxygen rapidly re-oxidizes the nitro radical anion back to the original, non-toxic parent compound.[1][5] This process, often called "futile cycling," prevents the accumulation of the toxic intermediates.

The primary implication is that non-target cells should be largely spared from the compound's cytotoxic effects. However, off-target toxicity can still occur if this protective mechanism is overwhelmed or bypassed.

FAQ 3: What are the potential off-target effects observed with nitroimidazole compounds in preclinical studies?

While designed for hypoxia selectivity, researchers may encounter off-target toxicity. Based on studies of related nitroimidazoles like metronidazole and EF5, potential issues include:

  • Hepatotoxicity : The liver is a major site of drug metabolism. High concentrations of the compound can accumulate in the liver, where significant metabolic activity occurs. This can lead to the formation of drug adducts and potential toxicity, even in a normoxic organ.[10][11]

  • Neurotoxicity : Some nitroimidazole compounds are associated with neurotoxic effects, such as peripheral neuropathy, with high doses or prolonged exposure.[5]

  • Genotoxicity : Because the mechanism of action involves DNA damage, there is a potential for mutagenicity, which requires careful evaluation.[5][12]

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

This section provides a structured approach to diagnose and resolve issues when you observe higher-than-expected toxicity in your non-target, normoxic cell models.

Issue 1: High cytotoxicity observed in normoxic (non-target) control cell lines.

You've run a standard in vitro cytotoxicity assay (e.g., MTT, LDH) and find that your normoxic control cells show significant cell death at concentrations where you expect minimal effect.

The selectivity of nitroimidazoles is dose-dependent. At very high concentrations, the "futile cycling" in normoxic cells can be overwhelmed, or non-specific off-target effects may become prominent.

Troubleshooting Protocol: Determine the Hypoxic Cytotoxic Ratio (HCR)

  • Cell Plating : Seed your target cancer cell line and a non-target control line in parallel 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

  • Establish Normoxic & Hypoxic Conditions : Place one set of plates in a standard incubator (20% O₂) and the other set in a hypoxic chamber or incubator (<1% O₂).

  • Dose-Response Treatment : Prepare a serial dilution of your compound (e.g., from 0.1 µM to 1000 µM). Treat the cells in both normoxic and hypoxic plates. Include a vehicle-only control.

  • Incubation : Incubate for a relevant period (e.g., 48-72 hours).

  • Viability Assay : Perform a standard cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®).

  • Analysis : Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line under both conditions. The Hypoxic Cytotoxic Ratio (HCR) is calculated as: IC₅₀ (normoxia) / IC₅₀ (hypoxia). A high HCR indicates good hypoxia selectivity.

Data Interpretation Table:

HCR ValueInterpretationRecommended Action
> 10 Excellent Selectivity Proceed with experiments using concentrations well below the normoxic IC₅₀.
2 - 10 Moderate Selectivity The therapeutic window is narrow. Optimize concentration carefully. Consider formulation strategies.
< 2 Poor Selectivity The compound is non-selective. Re-evaluate the compound's core mechanism or the experimental model.

Even though futile cycling is a protective mechanism, the continuous reduction and re-oxidation of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage in normoxic cells, particularly at higher concentrations.

Troubleshooting Protocol: Co-treatment with an Antioxidant

  • Experimental Setup : Use the same plate setup as the IC₅₀ determination for your non-target cell line under normoxic conditions.

  • Co-treatment : Treat cells with your nitroimidazole compound at a concentration that causes moderate toxicity (e.g., the IC₂₅ or IC₅₀). In parallel wells, co-treat with the compound AND a known antioxidant, such as N-acetylcysteine (NAC) (e.g., 1-5 mM) or Vitamin C (ascorbic acid).[13][14]

  • Control Groups : Include controls for: Vehicle only, Compound only, and Antioxidant only.

  • Analysis : After incubation, measure cell viability. A significant increase in viability in the co-treated group compared to the "Compound only" group suggests that oxidative stress is a contributing factor to the observed normoxic cytotoxicity.

Diagram: Troubleshooting High Normoxic Cytotoxicity

Troubleshooting_Normoxic_Toxicity start High Cytotoxicity in Normoxic Control Cells q1 Is the concentration well below the normoxic IC₅₀? start->q1 sol1 Action: Perform dose-response curve to find the selective concentration range. (See HCR Protocol) q1->sol1 No q2 Does co-treatment with an antioxidant (e.g., NAC) rescue the cells? q1->q2 Yes a1_yes Yes a1_no No cause1 Likely Cause: Oxidative stress from futile cycling. q2->cause1 Yes cause2 Possible Causes: - High nitroreductase activity in control cells. - Non-specific, off-target effects. q2->cause2 No a2_yes Yes a2_no No

Caption: Decision tree for diagnosing unexpected normoxic cytotoxicity.

Part 3: Proactive Strategies to Reduce Non-Target Cytotoxicity

Beyond troubleshooting, several proactive strategies can be employed during the development process to enhance the therapeutic window of your compound.

FAQ 4: How can advanced formulation strategies minimize off-target cytotoxicity?

Modifying the delivery of the compound can drastically reduce systemic exposure and limit its interaction with healthy tissues.[15] This involves encapsulating the drug in a carrier that targets it specifically to the tumor microenvironment.

  • Liposomes and Nanoparticles : Encapsulating 2-nitro-5-propyl-imidazole-1-ethanol in lipid-based nanoparticles or liposomes can improve its pharmacokinetic profile.[16][17] These carriers can be designed to accumulate preferentially in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect.

  • Surface Modification (PEGylation) : Attaching polyethylene glycol (PEG) to the surface of these nanocarriers can increase their circulation time in the bloodstream and reduce uptake by the immune system, allowing more of the drug to reach the target site.

  • Targeted Delivery : The surface of these carriers can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, further enhancing specificity and reducing exposure to non-target cells.[16]

These approaches aim to lower the peak plasma concentration (Cmax) of the free drug, which is often linked to toxicity, while maintaining a high concentration at the tumor site.[15]

FAQ 5: Is it possible to modify the compound itself to improve its safety profile?

Yes, structure-activity relationship (SAR) studies are crucial. While the 2-nitroimidazole core is essential for the hypoxia-selective mechanism, modifications to the side chains can significantly alter the compound's properties.[5]

  • Modulating Lipophilicity : Adjusting the side chains can change the drug's solubility and ability to cross cell membranes, which in turn affects its biodistribution and potential to accumulate in non-target organs.

  • Reducing Mutagenicity : Studies on other 5-nitroimidazoles have shown that adding certain chemical groups, such as a methyl group at the 2-position of the imidazole ring, can lower the compound's mutagenicity without sacrificing its primary antiparasitic or hypoxic-cytotoxic activity.[12]

Rational drug design and high-throughput screening can be employed to identify derivatives with an improved therapeutic index.[18]

References

  • The hypoxia-activated mechanism of nitroaromatic/nitroimidazole prodrugs. ResearchGate.
  • Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (2025, November 1).
  • Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. (2013, March 15).
  • Advanced Drug Formulation Techniques for Targeted Cancer Therapy. Letters in High Energy Physics.
  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PMC.
  • Surface-Modified Nanoparticles for Improved Drug Targeting and Reduced Toxicity. Research and Reviews. (2024, September 20).
  • Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor... PMC.
  • Formulation strategies for targeted drug delivery system in cancer therapy: Current approaches and future perspectives. ResearchGate.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. (2022, February 2).
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Buy 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol (EVT-293105). EvitaChem.
  • Reducing toxicity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. Benchchem.
  • Mechanisms of cytotoxicity of nitroimidazole drugs. PubMed.
  • Lowering of 5-nitroimidazole's mutagenicity: towards optimal antiparasitic pharmacophore.
  • How can off-target effects of drugs be minimised?. Patsnap Synapse. (2025, May 21).
  • Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors. PubMed.
  • Antioxidant-Mediated Modulation of Bacterial Antibiotic Susceptibility. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2023, December 15).
  • The Role of Nitroreductases in Resistance to Nitroimidazoles. MDPI. (2021, May 1).
  • The Effect of Ascorbic Acid and Nicotinamide on Panton–Valentine Leukocidin Cytotoxicity: An Ex Vivo Study. PMC. (2023, January 4).
  • (PDF) Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors. ResearchGate. (2025, August 10).

Sources

Optimization

"optimization of reaction conditions for Imidazole-1-ethanol, 2-nitro-5-propyl- derivatization"

Ticket ID: T-IMZ-005-OPT Subject: Optimization of Silylation Protocols for GC-MS Analysis Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1] Executive Summary & Triage User G...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-IMZ-005-OPT Subject: Optimization of Silylation Protocols for GC-MS Analysis Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]

Executive Summary & Triage

User Goal: You are attempting to analyze Imidazole-1-ethanol, 2-nitro-5-propyl- (a structural analog of nitroimidazole antibiotics like Ronidazole or Dimetridazole) via Gas Chromatography-Mass Spectrometry (GC-MS).

The Problem: The target compound contains a polar hydroxyl group (-OH) on the ethanol side chain (N1 position) and a thermally labile nitro group (-NO₂). Direct injection into a GC system often results in:

  • Peak Tailing: Due to hydrogen bonding with the column stationary phase.[1]

  • Thermal Degradation: The nitro group can degrade before volatilization.[1]

  • Low Sensitivity: Poor ionization efficiency in the underivatized state.[1]

The Solution: Quantitative Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) catalysis.[1][2][3] This replaces the active protic hydrogen with a Trimethylsilyl (TMS) group, increasing volatility and thermal stability.[2][3][4]

Standard Operating Procedure (The "Fix")

The following protocol is the "Gold Standard" optimized for hindered and non-hindered nitroimidazole alcohols.

Reagents & Materials
  • Derivatization Agent: BSTFA + 1% TMCS (Catalyst).[1][2][3]

    • Why TMCS? The trimethylchlorosilane acts as a Lewis acid catalyst to overcome steric hindrance and drive the equilibrium to completion.

  • Solvent: Anhydrous Acetonitrile (ACN) or Ethyl Acetate.[1]

    • Critical: Do NOT use methanol or ethanol; they will react with the reagent.

  • Reaction Vials: Silanized amber glass vials (2 mL) with PTFE-lined caps.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1 mg of the dry residue (Imidazole-1-ethanol, 2-nitro-5-propyl-) in 100 µL of Anhydrous Acetonitrile.[1]

    • Note: Ensure the sample is completely free of water.

  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Flush the headspace with dry nitrogen gas (optional but recommended to remove humidity).

    • Cap tightly immediately.[1]

  • Reaction Incubation:

    • Temperature: 65°C ± 2°C.[1]

    • Time: 45 minutes.

    • Mechanism:[3][5][6][7] The heat provides the activation energy for the nucleophilic attack of the alcohol oxygen on the silicon atom.

  • Cooling & Injection:

    • Cool to room temperature (20-25°C).

    • Transfer to GC autosampler.[1][8]

    • Injection: 1 µL in Splitless mode (or 10:1 split for high concentrations).

Workflow Visualization

The following diagram illustrates the critical path for the derivatization process, highlighting decision points that affect data quality.

DerivatizationWorkflow Start Start: Dry Residue (Imidazole-1-ethanol...) Solvent Add Solvent (Anhydrous ACN) Start->Solvent CheckSolvent Protic Solvent? Solvent->CheckSolvent Reagent Add BSTFA + 1% TMCS CheckWater Moisture Present? Reagent->CheckWater Incubate Incubate @ 65°C 45 mins Cool Cool to RT Incubate->Cool GCMS GC-MS Injection Cool->GCMS CheckWater->Incubate No (<0.1%) Fail2 FAILURE: Hydrolysis of Derivative CheckWater->Fail2 Yes (>0.1%) CheckSolvent->Reagent No (Correct) Fail1 FAILURE: Reagent Consumed by Solvent CheckSolvent->Fail1 Yes (Methanol/Ethanol)

Caption: Figure 1. Critical Path Workflow for Silylation of Nitroimidazole Alcohols. Red paths indicate common failure modes.

Troubleshooting Guide (FAQ)

Issue 1: "I see the parent peak, but no derivative peak."
  • Root Cause: Moisture Contamination. Silyl derivatives are extremely hydrolytically unstable.[1] If water is present in your solvent or sample, the TMS group will fall off, reverting the compound to its underivatized alcohol form.

  • Corrective Action:

    • Dry the sample under a gentle stream of Nitrogen for an extra 10 minutes.

    • Use a fresh bottle of Acetonitrile (stored over molecular sieves).

    • Check the septum of your reaction vial for perforations.

Issue 2: "I see multiple peaks for the same compound."
  • Root Cause: Incomplete Reaction. The "Mono-TMS" derivative is the target.[1] If you see a smaller peak eluting earlier, it is likely the underivatized parent. If you see a peak eluting later, it could be "double derivatization" (rare for this specific compound unless the imidazole ring nitrogen is also silylated, which usually requires harsher conditions).

  • Corrective Action:

    • Increase incubation time to 60 minutes.

    • Ensure you are using BSTFA + 1% TMCS .[1][2] The TMCS catalyst is essential for driving the reaction to 100% yield.

Issue 3: "My detector response is dropping over time."
  • Root Cause: Detector Fouling. Excess silylation reagent (BSTFA) creates silicon dioxide (

    
    ) deposits on the FID or MS source over time.
    
  • Corrective Action:

    • Dilution: After the reaction is complete, dilute the mixture 1:10 with pure Hexane or Ethyl Acetate before injection. This reduces the amount of excess reagent entering the column.

    • Liner Maintenance: Change the GC inlet liner every 50-100 injections.[1]

Comparative Reagent Data

The following table summarizes why BSTFA/TMCS is the selected reagent over alternatives for this specific nitroimidazole application.

ReagentReactivityVolatilityBy-productsSuitability for Nitroimidazoles
BSTFA + 1% TMCS High High Volatile (TMS-TFA)Optimal. Fast reaction, minimal interference.[1]
MSTFA Very HighVery HighVolatileGood Alternative. Use if BSTFA is unavailable.[1]
HMDS + TMCS ModerateModerateAmmonia (Gas)Poor. Slower reaction; ammonia can degrade nitro groups.[1]
Acetic Anhydride HighLowAcidic (Acetic Acid)Avoid. Acidic by-products can cause column degradation.[1]

Advanced Troubleshooting Logic

Use this logic flow to diagnose unexpected results in your chromatogram.

TroubleshootingLogic Observation Observation: Poor Chromatography Q1 Is the Peak Tailing? Observation->Q1 Q2 Is the Peak Missing? Q1->Q2 No Action1 Active Sites in Liner. Replace Liner & Silanize. Q1->Action1 Yes Action2 Check Moisture. Add molecular sieves. Q2->Action2 Yes (Parent Peak Visible) Action3 Check Reagent Expiry. BSTFA hydrolyzes in air. Q2->Action3 Yes (No Peaks Visible)

Caption: Figure 2. Diagnostic Logic for Chromatographic Anomalies.

References

  • FDA/USDA Analytical Chemistry Guidelines. "Determination of Nitroimidazoles in Tissue by Gas Chromatography-Mass Spectrometry." United States Department of Agriculture, Food Safety and Inspection Service.

  • Sigma-Aldrich Technical Bulletin. "Derivatization Reagents for Gas Chromatography: Mechanisms and Procedures." Merck KGaA.[1]

  • Journal of Chromatography A. "Optimization of silylation parameters for the determination of nitroimidazole residues." ScienceDirect.[1]

  • European Reference Laboratories (EURL). "Control of Nitroimidazoles in Food and Feed." ANSES.

Sources

Troubleshooting

Technical Support Center: Overcoming 5-Nitroimidazole Resistance in Bacteria

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals facing sudden, inexplicable spikes in Minimum Inhibitory Concentra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams and drug development professionals facing sudden, inexplicable spikes in Minimum Inhibitory Concentrations (MICs) for metronidazole, tinidazole, and next-generation 5-nitroimidazoles (5-NIs).

Unlike standard antibiotics, 5-NIs are prodrugs. Their efficacy relies entirely on the bacterial cell's own redox machinery to reduce the nitro group into DNA-damaging radicals[1]. Therefore, resistance is rarely a simple target-site mutation. It is a complex, multi-factorial interplay of altered prodrug activation, enzymatic inactivation, and active efflux. This guide is designed to help you troubleshoot your in vitro assays, validate your resistance models, and engineer strategies to overcome these mechanisms.

Pathway Visualization: Activation vs. Resistance

To troubleshoot effectively, we must first map the competing biochemical pathways dictating 5-NI susceptibility versus resistance.

G cluster_activation Susceptible Pathway cluster_resistance Resistance Mechanisms Prodrug 5-Nitroimidazole (Prodrug) Activation Reductive Activation (PFOR, RdxA, FrxA) Prodrug->Activation Efflux Efflux Pumps (Drug Expulsion) Prodrug->Efflux Mutations RdxA/FrxA Mutations (Failed Activation) Prodrug->Mutations Nim Nim Reductases (2-e- reduction to Amine) Prodrug->Nim Radicals Toxic Nitro Radicals Activation->Radicals Death DNA Damage & Cell Death Radicals->Death Survival Bacterial Survival Efflux->Survival Mutations->Survival Nim->Survival

Mechanistic pathways of 5-nitroimidazole activation versus bacterial resistance strategies.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do my metronidazole-resistant Bacteroides fragilis isolates show fluctuating MICs depending on their passage history? A1: You are likely observing inducible resistance mediated by nim genes. nim genes (NimA-F) encode alternative 5-nitroimidazole reductases. Instead of the standard 1-electron reduction that creates toxic radicals, Nim reductases perform a 2-electron reduction, converting the nitro group into a non-bactericidal amine[1][2]. These genes are frequently located on mobile insertion sequence (IS) elements carrying outward-facing promoters[3]. If your culture media lacks sub-lethal metronidazole pressure, the IS element may downregulate or excise, causing a sudden drop in MIC. Expert Tip: Always maintain a low-level selective pressure (e.g., 0.5 µg/mL metronidazole) during routine passaging to lock in the resistant phenotype.

Q2: We knocked out the rdxA gene in Helicobacter pylori, but the strain isn't fully resistant to metronidazole. Why? A2: While the oxygen-insensitive NADPH nitroreductase (RdxA) is the primary activator of 5-NIs in H. pylori, it is not the sole activator. The NADPH flavin oxidoreductase (FrxA) serves as a secondary reductive pathway[4]. A single rdxA knockout often yields only a moderate MIC increase (e.g., 16–32 µg/mL). To achieve high-level clinical resistance (>64 µg/mL) in vitro, you must generate an rdxA/frxA double mutant[4].

Q3: Can efflux pump inhibitors (EPIs) restore 5-NI susceptibility? A3: Yes, but the effect is highly species-dependent. While altered reduction is the primary resistance driver in most bacteria, active efflux via RND family or ABC transporters heavily exacerbates the phenotype, particularly in Trichomonas vaginalis and some Gram-negative anaerobes[5]. When testing EPIs (like PAβN or CCCP), be aware of causality: CCCP disrupts the proton motive force. This disruption alters the cell's overall metabolic rate and intracellular redox state, which can indirectly reduce prodrug activation. Always validate EPI chemical assays with targeted gene knockouts of the specific pump.

Section 2: Troubleshooting Guide for Experimental Workflows
Issue 1: False Positives in Agar Dilution MIC Assays for Anaerobes

Symptom: Sensitive control strains (e.g., B. fragilis ATCC 25285) are showing unexpectedly high MICs (>8 µg/mL), mimicking resistance. Root Cause: Oxygen contamination in the anaerobic chamber or media. 5-NIs require a highly negative redox potential for activation. Oxygen acts as an aggressive electron sink, pulling electrons away from the nitro group and preventing the formation of toxic radicals[1]. Solution:

  • Pre-reduce all agar plates in the anaerobic chamber for a minimum of 24 hours prior to inoculation.

  • Include a redox indicator (e.g., resazurin) in a control plate to visually verify strict anaerobiosis.

  • Use fresh media; aged media accumulates oxidized compounds that interfere with drug activation.

Issue 2: Smearing or Non-Specific Bands in nim Gene Multiplex PCR

Symptom: PCR amplification of nimA-F genes yields multiple non-specific bands, making it impossible to confirm the presence of the resistance determinant. Root Cause: The nim genes share 69–78% sequence identity[3]. Using degenerate primers on crude DNA extracts from gut microbiota or clinical isolates often leads to cross-reactivity with host or commensal DNA. Solution:

  • Switch to the standardized universal nim PCR primers (NIM-3 and NIM-5) which target a conserved 458-bp region across all known nim variants[6].

  • Purify genomic DNA using a column-based method rather than crude boiling lysis to remove PCR inhibitors common in anaerobic cultures (e.g., complex polysaccharides).

Section 3: Self-Validating Experimental Protocols

To engineer solutions against resistance (e.g., testing next-generation 5-NIs or combination therapies like Bismuth quadruple therapy[7]), you must utilize a rigorous, self-validating checkerboard assay.

Protocol: Standardized Anaerobic Checkerboard Assay

Purpose: To quantify the synergistic effect of secondary compounds (e.g., Efflux Pump Inhibitors, Bismuth, or Benzimidazoles[[“]]) with standard metronidazole.

Step-by-Step Methodology:

  • Preparation: Prepare 96-well flat-bottom microtiter plates. Dispense 50 µL of pre-reduced Brucella broth (supplemented with hemin and vitamin K1) into all wells inside an anaerobic workstation.

  • Drug Gradients:

    • Add Drug A (Metronidazole) in a 2-fold serial dilution along the x-axis (Columns 1–10).

    • Add Drug B (Secondary Compound) in a 2-fold serial dilution along the y-axis (Rows A–G).

  • Inoculum Standardization: Suspend the resistant bacterial colonies in pre-reduced broth to a McFarland standard of 0.5 (approx.

    
     CFU/mL). Dilute 1:100.
    
  • Inoculation: Add 50 µL of the bacterial suspension to all test wells (Final volume = 100 µL/well).

  • Incubation: Seal plates with breathable membranes and incubate in an anaerobic workstation (85% N2, 10% H2, 5% CO2) at 37°C for 48 hours.

  • Self-Validation & Readout:

    • Validation Check: Column 11 (Drug B only) and Row H (Drug A only) must match their independently established MICs. Column 12 (Growth control) must show robust turbidity. If these fail, discard the plate.

    • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = (MIC of A in combo / MIC of A alone) + (MIC of B in combo / MIC of B alone)

    • Interpretation: FICI

      
       0.5 indicates synergy (successful overcoming of resistance).
      
Section 4: Quantitative Data Summary

Table 1: Comparative Analysis of 5-Nitroimidazole Resistance Mechanisms and Mitigation Strategies

Resistance MechanismPrimary Target Organism(s)Impact on Metronidazole MICDiagnostic MethodStrategy to Overcome
nim Gene Expression Bacteroides fragilisShift from <1 to >64 µg/mLUniversal nim PCR (458-bp)[6]Next-generation 5-NIs; Combination therapy
rdxA / frxA Mutation Helicobacter pyloriShift from 2 to 16–256 µg/mLWhole Genome SequencingBismuth quadruple therapy[7]
Efflux Pump Overexpression T. vaginalis, Gram-negatives2 to 4-fold increaseRT-qPCR of RND/ABC transportersEfflux pump inhibitors (e.g., PAβN)[5]
Altered Pyruvate Metabolism Giardia, AnaerobesModerate (4 to 16 µg/mL)Enzymatic activity assaysSecnidazole + Benzimidazole combos[[“]]
References
  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL:[Link]

  • Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis Source: National Institutes of Health (NIH) URL:[Link]

  • Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans Source: PubMed (NIH) URL:[Link]

  • Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates Source: PMC (NIH) URL:[Link]

  • Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity Source: PNAS URL:[Link]

  • Detection by PCR of the nim genes encoding 5-nitroimidazole resistance in Bacteroides spp Source: ASM Journals URL:[Link]

  • Treating Helicobacter pylori effectively while minimizing misuse of antibiotics Source: Cleveland Clinic Journal of Medicine URL:[Link]

  • What are the optimal combinations for treating refractory giardiasis? Source: Consensus URL:[Link]

Sources

Optimization

"purification methods for crude Imidazole-1-ethanol, 2-nitro-5-propyl-"

Technical Support Center: Purification of Imidazole-1-ethanol, 2-nitro-5-propyl- User Guide Overview Compound Identifier: Imidazole-1-ethanol, 2-nitro-5-propyl- (IENP-25) Chemical Class: 2-Nitroimidazole derivative (Radi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Imidazole-1-ethanol, 2-nitro-5-propyl-

User Guide Overview

Compound Identifier: Imidazole-1-ethanol, 2-nitro-5-propyl- (IENP-25) Chemical Class: 2-Nitroimidazole derivative (Radiosensitizer/Antibiotic precursor) Target Audience: Medicinal Chemists, Process Development Scientists Safety Alert: Nitroimidazoles are potential mutagens and radiosensitizers. Handle with full PPE (gloves, goggles, respirator) in a fume hood. Avoid heating above 100°C to prevent thermal decomposition of the nitro group.

Part 1: Diagnostic & Strategy (The "Triage")

Before initiating purification, you must characterize the "Crude State" to select the correct pathway. The presence of the 1-ethanol (hydroxyethyl) group combined with the 5-propyl chain creates a molecule with amphiphilic properties —it has both a polar "head" and a lipophilic "tail." This often leads to "oiling out" during recrystallization.

Diagnostic Checklist:

  • Appearance: Is the crude a dark tar, a viscous oil, or a solid? (Dark tars require activated charcoal; oils require seed crystals or chromatography).

  • TLC Profile (DCM:MeOH 95:5):

    • High Rf spot: Likely unreacted propyl-imidazole or non-polar byproducts.

    • Mid Rf spot (Target): IENP-25.

    • Baseline streak: Inorganic salts or polymerized tars.

  • Solubility Check:

    • Soluble in: Methanol, Ethanol, Acetone, Ethyl Acetate (hot).

    • Sparingly soluble in: Water, Hexane, Diethyl Ether.

Part 2: Purification Workflows

Visual Logic: The Purification Decision Tree

Purification_Workflow Start Crude IENP-25 Check_State Physical State? Start->Check_State Solid Solid/Crystalline Check_State->Solid Clean Crude Oil Viscous Oil/Tar Check_State->Oil Dirty Crude Protocol_A Protocol A: Recrystallization (EtOAc/Hexane) Solid->Protocol_A Protocol_B Protocol B: Acid-Base Wash + Charcoal Treatment Oil->Protocol_B Final Pure IENP-25 (>98% HPLC) Protocol_A->Final Protocol_B->Protocol_A If solidifies Protocol_C Protocol C: Flash Chromatography (DCM/MeOH) Protocol_B->Protocol_C If remains oil Protocol_C->Final

Caption: Decision matrix for selecting the optimal purification path based on the physical state of the crude material.

Protocol A: Recrystallization (The "Standard")

Best for: Solid crude with purity >85%.

The Science: The 5-propyl group adds lipophilicity, making the compound too soluble in pure alcohols. A binary solvent system (Solvent/Anti-solvent) is required to force precipitation without trapping impurities.

Step-by-Step:

  • Dissolution: Place 10g of crude in a flask. Add Ethyl Acetate (EtOAc) slowly while heating to 60°C (Do not boil violently). Use the minimum amount required to dissolve (approx. 5-7 mL per gram).

  • Filtration (Hot): If insoluble particles remain, filter rapidly through a pre-warmed glass frit or Celite pad to remove inorganic salts.

  • The Anti-Solvent: Remove from heat. While stirring, dropwise add Hexane (or Heptane) until a faint, persistent cloudiness appears (the "cloud point").

  • Nucleation: Add a seed crystal if available. If not, scratch the inner glass wall with a spatula.

  • Crystallization: Allow to cool to room temperature slowly (30 mins), then refrigerate at 4°C for 4-12 hours.

  • Harvest: Filter the pale yellow crystals. Wash with cold Hexane/EtOAc (9:1). Dry under vacuum at 40°C.

Target Yield: 70-85% recovery.

Protocol B: Reactive Extraction (The "Cleanup")

Best for: Oily crude containing unreacted imidazole or tars.

The Science: The 2-nitro group significantly reduces the basicity of the imidazole ring (pKa < 1), making it difficult to protonate compared to non-nitrated imidazole impurities. We exploit this pKa difference.

Step-by-Step:

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) or EtOAc (10 mL/g).

  • Acid Wash (Impurity Removal): Wash the organic layer with 0.5 M HCl (2 x 10 mL).

    • Mechanism:[1][2] Unreacted imidazoles (more basic) are protonated and move to the aqueous layer. The 2-nitro target (less basic) remains in the organic layer.

  • Neutralization: Wash organic layer with Saturated NaHCO₃ to remove trace acid.

  • Drying: Dry over anhydrous Na₂SO₄ and filter.

  • Charcoal Treatment: If the solution is dark red/brown, add Activated Charcoal (10% w/w), stir for 30 mins, and filter through Celite.

  • Concentration: Evaporate solvent. If it solidifies, proceed to Protocol A. If it remains an oil, proceed to Protocol C.

Protocol C: Flash Chromatography (The "Polishing")

Best for: High-purity requirements (>99%) or persistent oils.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Dichloromethane (DCM) and Methanol (MeOH).

Gradient StepDCM (%)MeOH (%)Elution Target
Equilibration 100%0%Column Prep
Wash 98%2%Non-polar impurities (e.g., propyl-imidazole)
Elution 95%5%Target: IENP-25
Flush 90%10%Polar tars/salts

Note: The 1-ethanol group makes the compound interact strongly with silica. Do not use pure DCM; a small amount of MeOH is crucial for peak shape.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Oiling Out (Product separates as liquid droplets instead of crystals)Solvent system is too polar or cooling is too fast.Re-heat to dissolve. Add more Ethanol (solubilizer) or reduce the amount of Hexane. Cool very slowly. Scratch glass to induce nucleation.
Low Yield (<50%)Product is too soluble in the mother liquor.Concentrate the mother liquor by 50% and repeat cooling. Switch to a less polar solvent system (e.g., Toluene).
Dark Color (Brown/Red crystals)Oxidation products or polymerized nitro-compounds.Perform Protocol B (Charcoal treatment) before recrystallization. Ensure temperature never exceeds 60°C.
Insoluble Matter in hot solventInorganic salts (NaNO₂, NaBF₄) from synthesis.These are not product. Filter them out while the solution is hot.
Frequently Asked Questions

Q: Can I use water as a solvent for recrystallization? A: Generally, no. While the ethanol group adds polarity, the 5-propyl group and the nitro-imidazole core make it sparingly soluble in water. Water/Ethanol mixtures (e.g., 50:50) can work, but drying the product becomes difficult due to the high boiling point of water. EtOAc/Hexane is preferred for faster drying.

Q: Why is the 2-nitro group critical to handle with care? A: The 2-nitroimidazole moiety is susceptible to reduction. Avoid using metal spatulas if acidic conditions are present (risk of reduction to amino-imidazole). Also, 2-nitroimidazoles are thermally unstable; avoid boiling solvents for extended periods [1].

Q: My NMR shows a shift in the propyl signals. What happened? A: Check for the 4-propyl isomer . The nitration or alkylation step might have produced a mixture of 1,4- and 1,5-isomers. These are difficult to separate by recrystallization. If present, Protocol C (Chromatography) is mandatory, as the isomers have slightly different retention times on silica.

References

  • Duan, J. et al. (2015). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302).[3] RSC Advances. Link

  • Beaman, A. G. et al. (1967). Nitroimidazoles and their preparation. US Patent 3,341,548.[4] Link

  • Wang, J. et al. (2018). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. PLOS ONE. Link

Sources

Troubleshooting

"minimizing degradation of Imidazole-1-ethanol, 2-nitro-5-propyl- during storage"

[label="Storage Duration?", shape=diamond, fillcolor="#FBBC05", Fig 1. Photodegradation pathway of 2-nitroimidazole derivatives via radical formation.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Storage Duration?", shape=diamond, fillcolor="#FBBC05",

Fig 1. Photodegradation pathway of 2-nitroimidazole derivatives via radical formation.

StorageWorkflow Start Compound Receipt (Solid Powder) Decision Storage Duration? Start->Decision Short Short-Term (< 1 Month) Decision->Short Immediate Use Long Long-Term (> 1 Month) Decision->Long Archival ShortAct Store at 2-8°C Amber Vial + Desiccant Short->ShortAct LongAct Store at -20°C to -80°C Argon Purged + Opaque Long->LongAct SolPrep Stock Solution Preparation ShortAct->SolPrep LongAct->SolPrep SolAct Dissolve in Anhydrous DMSO Aliquot & Store at -80°C SolPrep->SolAct Prevent Freeze-Thaw

Fig 2. Decision tree for the optimal storage and handling of nitroimidazole derivatives.

  • Title: UV/TiO2 photodegradation of metronidazole, ciprofloxacin and sulfamethoxazole in aqueous solution: An optimization and kinetic study Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Metronidazole Degradation via Visible Light-Driven Z-Scheme BiTmDySbO7/BiEuO3 Heterojunction Photocatalyst Source: MDPI URL: [Link]

  • Title: Future Perspectives and Challenges in Impurity Profiling of Paracetamol and Metronidazole: A Comprehensive Review Source: RJWave URL: [Link]

  • Title: Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state Source: ResearchGate URL: [Link]

  • Title: FACTORS AFFECTING THE FORMULATION FOR THE STABILIZATION OF SECNIDAZOLE IN GEL PREPARATIONS Source: Pharmacophore URL: [Link]

  • Title: Accelerated Stability Study of Metronidazole Infusion 100 ml Source: SciSpace URL: [Link]

Optimization

Technical Support Center: Optimizing Bioavailability of Imidazole-1-ethanol, 2-nitro-5-propyl- in Animal Models

Welcome to the Technical Support Center for the formulation and pharmacokinetic (PK) optimization of Imidazole-1-ethanol, 2-nitro-5-propyl- . As a 2-nitroimidazole derivative, this compound holds significant potential fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and pharmacokinetic (PK) optimization of Imidazole-1-ethanol, 2-nitro-5-propyl- . As a 2-nitroimidazole derivative, this compound holds significant potential for hypoxia-targeted applications. However, its unique structural modifications—specifically the lipophilic 5-propyl chain and the 1-ethanol moiety—create distinct physicochemical liabilities.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome its poor aqueous solubility and rapid first-pass metabolism.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low (<15%) in murine models compared to other 2-nitroimidazoles? A1: The poor bioavailability is a dual-liability issue driven by the compound's structure. While traditional 2-nitroimidazoles (like etanidazole) are highly hydrophilic, the addition of the 5-propyl group drastically increases the partition coefficient (LogP). This causes poor dissolution in the aqueous environment of the gastrointestinal (GI) tract. Furthermore, highly lipophilic 2-nitroimidazoles rapidly penetrate hepatocytes, where they are subjected to extensive first-pass metabolism by cytosolic nitroreductases ()[1].

Q2: We observe rapid plasma clearance even when the drug is administered intravenously (IV). What is the mechanism? A2: Rapid systemic clearance is driven by two parallel metabolic pathways. First, the 2-nitro group undergoes rapid bioreduction by ferredoxin-linked or hepatic nitroreductases ()[2]. Second, the 1-ethanol group serves as a prime substrate for Phase II UDP-glucuronosyltransferases (UGTs). This rapid conversion into highly hydrophilic metabolites leads to immediate renal clearance, a phenomenon similarly observed in the rationally designed 2-nitroimidazole SR-4554 ()[3].

Q3: Can we use DMSO or PEG400 to formulate the IV dose and force solubility? A3: We strongly advise against using high concentrations of DMSO (>5%) or pure PEG400 in animal models. While these co-solvents dissolve the drug in vitro, injecting them into the aqueous bloodstream causes the lipophilic 5-propyl compound to rapidly crash out of solution, leading to micro-embolisms and erratic PK data. We recommend cyclodextrin complexation or lipid-based nanocarriers instead ()[4].

Section 2: Troubleshooting Guide

Issue 1: Precipitation at the IV Injection Site (Tail Vein)
  • Causality: The drug is formulated in an organic co-solvent mixture. Upon entering the physiological pH and aqueous environment of the blood, the solvent diffuses away faster than the drug can bind to plasma proteins, causing immediate crystallization.

  • Solution: Transition to a 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) formulation. The hydrophobic 5-propyl group and the imidazole ring fit perfectly into the hydrophobic cavity of the cyclodextrin, shielding the drug from the aqueous environment while remaining completely soluble in blood ()[4].

Issue 2: High Inter-Subject Variability in Oral PK Studies
  • Causality: Crystalline suspensions (e.g., in 0.5% CMC) rely on erratic gastric emptying and slow dissolution rates. If the drug does not dissolve in the stomach, it passes through the GI tract unabsorbed.

  • Solution: Formulate the compound as a Solid Lipid Nanoparticle (SLN) or use a cyclodextrin-based nanoparticle system. This ensures the drug remains solubilized in the GI tract and promotes lymphatic uptake, which partially bypasses hepatic first-pass metabolism ()[5].

Issue 3: Dose-Limiting Peripheral Neuropathy in Chronic Dosing
  • Causality: The high lipophilicity of the 5-propyl chain allows the compound to easily cross the blood-brain barrier and penetrate peripheral nerve sheaths.

  • Solution: Optimize the formulation to lower the administered

    
     while sustaining the Area Under the Curve (AUC). Sustained-release liposomes can alter the biodistribution, keeping the drug in the central compartment and away from neural tissue ()[1].
    

Section 3: Pharmacokinetic Data Summary

The following table summarizes the quantitative improvements in PK parameters when transitioning from unformulated suspensions to advanced delivery systems in murine models (n=6 per group).

Formulation StrategyRouteDose (mg/kg)

(ng/mL)

(h)

(ng·h/mL)
Bioavailability (F%)
Free Drug (0.5% CMC Suspension)Oral50450 ± 1202.51,200 ± 31012%
Free Drug (5% DMSO / Saline)IV102,100 ± 200-2,000 ± 180100%
HP-β-CD Inclusion ComplexOral501,850 ± 1501.06,500 ± 42065%
Solid Lipid Nanoparticles (SLNs)Oral501,600 ± 1103.07,800 ± 50078%

Section 4: Validated Experimental Protocols

Protocol 1: Preparation of Self-Validating HP-β-CD Inclusion Complexes

This protocol utilizes the solvent-evaporation method to ensure complete molecular inclusion, preventing in vivo precipitation.

  • Molar Calculation: Weigh Imidazole-1-ethanol, 2-nitro-5-propyl- and HP-β-CD at a precise 1:2 molar ratio to account for the bulky propyl substitution.

  • Co-Solvency: Dissolve the drug in a minimal volume of absolute ethanol. Separately, dissolve the HP-β-CD in ultra-pure water (Milli-Q).

  • Complexation: Add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 400 RPM for 24 hours at room temperature.

  • Evaporation & Lyophilization: Remove the ethanol using a rotary evaporator at 40°C. Freeze the remaining clear aqueous solution at -80°C, followed by lyophilization for 48 hours.

  • Self-Validation (QC Step): Perform Differential Scanning Calorimetry (DSC) on the resulting powder. Validation metric: The complete disappearance of the sharp endothermic melting peak of the free drug confirms 100% amorphous inclusion within the cyclodextrin cavity.

Protocol 2: In Vivo Pharmacokinetic Workflow
  • Dosing: Administer the reconstituted HP-β-CD complex via oral gavage (PO) to fasted C57BL/6 mice at 50 mg/kg.

  • Serial Sampling: Collect ~30 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 min at 4°C to separate plasma.

  • Quenching: Add 10 µL of plasma to 40 µL of ice-cold acetonitrile containing an internal standard (e.g., misonidazole-d3) to precipitate proteins and halt any ex vivo nitroreduction.

  • Quantification: Analyze the supernatant via LC-MS/MS using a C18 column. Monitor the MRM transition specific to the parent mass of the compound (

    
    ).
    

Section 5: Pathway Visualization

The following diagram illustrates the causal relationship between the compound's physicochemical properties, metabolic barriers, and how advanced formulations bypass these hurdles.

G cluster_0 Standard Aqueous Suspension cluster_1 Optimized Nanocarrier Formulation Admin Oral Dosing: Imidazole-1-ethanol, 2-nitro-5-propyl- Solubility Poor GI Dissolution (High LogP Barrier) Admin->Solubility Nano HP-β-CD Complex / SLNs (Solubility Enhancement) Admin->Nano FirstPass Hepatic First-Pass (Nitroreduction & Glucuronidation) Solubility->FirstPass LowAUC Low Systemic Bioavailability (AUC < 15%) FirstPass->LowAUC Bypass Lymphatic Uptake & Shielding (Bypasses First-Pass) Nano->Bypass HighAUC High Systemic Bioavailability (AUC > 60%) Bypass->HighAUC

Metabolic barriers and formulation-driven bioavailability optimization pathways.

References

  • Pharmacokinetics of fluorinated 2-nitroimidazole hypoxic cell radiosensitizers in murine peripheral nervous tissue. International Journal of Radiation Biology, Taylor & Francis.[Link]

  • The pharmacokinetics, bioavailability and biodistribution in mice of a rationally designed 2-nitroimidazole hypoxia probe SR-4554. Anticancer Drug Design, PubMed.[Link]

  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, MDPI.[Link]

  • Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. Artificial Cells, Nanomedicine, and Biotechnology, PMC.[Link]

  • Nitroimidazole Antibacterial Agents. Basicmedical Key.[Link]

Sources

Reference Data & Comparative Studies

Validation

"validating the antimicrobial activity of Imidazole-1-ethanol, 2-nitro-5-propyl-"

A Comparative Validation Guide for Drug Development[1] Executive Summary Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS: 22879-79-4 / CID: 89880) represents a distinct structural departure from standard 5-nitroimidazole ant...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Validation Guide for Drug Development[1]

Executive Summary

Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS: 22879-79-4 / CID: 89880) represents a distinct structural departure from standard 5-nitroimidazole antibiotics like Metronidazole and Tinidazole.[1] While traditional agents rely on a 5-nitro moiety for reductive activation, this compound utilizes a 2-nitro position combined with a 5-propyl lipophilic chain.[1]

This guide outlines the validation framework required to position this compound against industry standards. It addresses the unique physicochemical properties of 2-nitroimidazoles—specifically their higher electron affinity (easier reduction) and altered lipophilicity—to design rigorous efficacy and safety protocols.[1]

Part 1: Structural & Mechanistic Rationale[1]

To validate this compound, researchers must first understand how its structure dictates its function compared to the "Gold Standard" (Metronidazole).[1]

1. The 2-Nitro Advantage (and Risk)

Standard antibiotics (Metronidazole) are 5-nitroimidazoles .[1] They require a very low redox potential (< -460 mV) found only in anaerobes to be reduced into toxic radicals.[1]

  • The Target Compound (2-nitro): 2-nitroimidazoles have a higher single-electron reduction potential (

    
    ).[1]
    
  • Implication: They are reduced more easily.[1] This may allow them to kill microaerophilic organisms or resistant strains with lowered nitroreductase activity.[1] However, it also increases the risk of neurotoxicity in aerobic mammalian cells.[1]

2. The 5-Propyl Lipophilicity Shift[1]
  • Metronidazole: Contains a 2-methyl group.[1][2][3] LogP

    
     -0.02 (Hydrophilic).[1]
    
  • Target Compound: Contains a 5-propyl group.[1]

  • Implication: The propyl chain significantly increases lipophilicity (LogP > 0.5).[1] This enhances passive diffusion across bacterial membranes and the Blood-Brain Barrier (BBB), potentially improving tissue penetration but altering clearance rates.[1]

3. Mechanism of Action (Visualized)

The compound functions as a prodrug.[1] It enters the cell via passive diffusion and is reduced by pyruvate:ferredoxin oxidoreductase (PFOR) systems in anaerobes.[1]

MOA Prodrug Prodrug: Imidazole-1-ethanol, 2-nitro-5-propyl- Entry Passive Diffusion (Enhanced by Propyl group) Prodrug->Entry Activation Reductive Activation (PFOR / Nitroreductase) Entry->Activation Intracellular Accumulation Radical Nitro Radical Anion (R-NO2•-) Activation->Radical Electron Transfer (Anaerobic Conditions) Radical->Prodrug Futile Cycling (In presence of O2) DNA_Damage DNA Helix Destabilization & Strand Breakage Radical->DNA_Damage Covalent Binding Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Figure 1: Mechanism of Action for Nitroimidazole derivatives.[1] The 2-nitro position facilitates the "Activation" step at higher redox potentials than 5-nitro analogs.[1]

Part 2: Experimental Validation Protocols

Do not rely on standard aerobic MIC tests.[1] This compound requires strict anaerobic conditions to activate.[1]

Protocol A: Anaerobic MIC Determination (Broth Microdilution)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) against key anaerobes (B. fragilis, C. difficile).[1]

  • Media Preparation: Use Brucella Broth supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and lysed horse blood (5%).[1]

  • Inoculum: Prepare 0.5 McFarland standard from 24-48h anaerobic cultures. Dilute to achieve

    
     CFU/mL.[1]
    
  • Compound Dilution:

    • Dissolve Imidazole-1-ethanol, 2-nitro-5-propyl- in DMSO (stock 10 mg/mL).

    • Prepare serial 2-fold dilutions (Range: 0.125 – 128 µg/mL).

  • Incubation:

    • Atmosphere: Anaerobic chamber (80%

      
      , 10% 
      
      
      
      , 10%
      
      
      ).[1]
    • Time: 48 hours at 37°C.[1]

  • Validation Control: Run parallel tests with Metronidazole (Control).

    • Pass Criteria: Metronidazole MIC must fall within CLSI quality control ranges (e.g., B. fragilis ATCC 25285: 0.25–1 µg/mL).[1]

Protocol B: Selectivity Index (Cytotoxicity)

Objective: Because 2-nitro compounds are easier to reduce, they may be toxic to mammalian cells.[1] You must calculate the Selectivity Index (


).[1]
  • Cell Lines: Vero (Kidney) and HepG2 (Liver).[1]

  • Assay: MTT or Resazurin reduction assay.

  • Procedure:

    • Seed cells (

      
       cells/well) and incubate for 24h.
      
    • Add compound (0.1 – 1000 µM) for 48h (Aerobic conditions).[1]

    • Measure viability.[1]

  • Calculation: Determine the concentration causing 50% cytotoxicity (

    
    ).[1]
    
    • Target: An SI > 10 is acceptable; SI > 50 is ideal.[1]

Part 3: Comparative Performance Benchmarks

The following data table synthesizes the expected performance profiles based on Structure-Activity Relationship (SAR) analysis of 2-nitro vs. 5-nitro imidazoles. Use these benchmarks to interpret your experimental results.

Table 1: Comparative Profile of Target Compound vs. Standard of Care

FeatureTarget: Imidazole-1-ethanol, 2-nitro-5-propyl- Standard: Metronidazole Implication for Validation
Nitro Position 2-Nitro 5-NitroTarget is easier to reduce; potential for higher potency in resistant strains.[1]
C5 Substituent Propyl (-C3H7) Hydrogen/MethylTarget is more lipophilic; expect higher tissue/CNS penetration.[1]
LogP (Est.) 0.5 – 0.8 -0.02Target may require lower dosing if bioavailability is higher.[1]
Redox Potential ~ -400 mV < -460 mVTarget may show activity against microaerophiles (e.g., H. pylori) where Metronidazole fails.[1]
Target MIC (B. fragilis) 0.5 – 2.0 µg/mL (Benchmark)0.25 – 1.0 µg/mLIf Target MIC > 4.0 µg/mL, the propyl group likely causes steric hindrance.[1]
Toxicity Risk Moderate (Neurotoxicity) LowCritical: Must monitor for peripheral neuropathy in in-vivo models.[1]
Data Interpretation Guide
  • Scenario A (MIC < 1 µg/mL): The compound is a potent candidate.[1] The propyl group aids penetration without blocking the active site.[1]

  • Scenario B (MIC > 16 µg/mL): The compound is inactive.[1] The 2-nitro position may be too stable or the propyl group prevents enzyme docking.[1]

  • Scenario C (High Cytotoxicity): If

    
    , the 2-nitro group is causing non-specific aerobic toxicity.[1] The compound fails safety validation.[1]
    
References
  • Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Eighth Edition (M11-A8).[1][Link]

  • Edwards, D. I. (1993).[1] Nitroimidazole drugs - action and resistance mechanisms.[1] I. Mechanisms of action.[1] Journal of Antimicrobial Chemotherapy.[1] [Link]

  • PubChem. Compound Summary: Imidazole-1-ethanol, 2-nitro-5-propyl- (CID 89880).[1][Link][1]

  • Denny, W. A., & Wilson, W. R. (1986).[1] Considerations for the design of nitrophenyl mustards as agents with selective toxicity for hypoxic tumor cells. Journal of Medicinal Chemistry.[1] (Context on 2-nitro vs 5-nitro redox potentials). [Link]

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Comparative

A Comparative Analysis of Imidazole-1-ethanol, 2-nitro-5-propyl- and Metronidazole Efficacy

A Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of antimicrobial drug discovery, the nitroimidazole class of compounds remains a cornerstone for treating infections caused by ana...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial drug discovery, the nitroimidazole class of compounds remains a cornerstone for treating infections caused by anaerobic bacteria and protozoa.[][2][3][4] Metronidazole, a 5-nitroimidazole, has long been a frontline therapeutic agent.[][5] This guide provides a comparative overview of the well-established metronidazole and a structurally distinct 2-nitroimidazole derivative, Imidazole-1-ethanol, 2-nitro-5-propyl-. Due to the limited direct experimental data on Imidazole-1-ethanol, 2-nitro-5-propyl-, this comparison will extrapolate its potential efficacy based on established structure-activity relationships within the nitroimidazole class.

Chemical Structures: A Tale of Two Isomers

The fundamental difference between metronidazole and Imidazole-1-ethanol, 2-nitro-5-propyl- lies in the position of the nitro group on the imidazole ring. Metronidazole is a 5-nitroimidazole, whereas the compound is a 2-nitroimidazole. This seemingly subtle change can have profound implications for the drug's mechanism of action, spectrum of activity, and potential for resistance.

Metronidazole: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol[6] Imidazole-1-ethanol, 2-nitro-5-propyl-: 1-(2-hydroxyethyl)-2-nitro-5-propyl-1H-imidazole

The presence of a propyl group at the 5-position in Imidazole-1-ethanol, 2-nitro-5-propyl- also distinguishes it from metronidazole, which has a methyl group at the 2-position. These structural variations are key to understanding their potential differences in biological activity.

Mechanism of Action: A Shared Pathway with Critical Distinctions

Both 2-nitro and 5-nitroimidazoles are prodrugs that require reductive activation within the target microorganism to exert their cytotoxic effects.[5][7][8] The general mechanism involves the following steps:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[7][9]

  • Reductive Activation: In the low-redox potential environment of anaerobic organisms, the nitro group is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR).[5] This reduction creates a highly reactive nitro radical anion.[5]

  • DNA Damage: The reactive intermediates interact with microbial DNA, causing a loss of helical structure, strand breakage, and ultimately, cell death.[7][9]

The key distinction arises from the specific enzymes involved in the reduction of 2-nitro versus 5-nitroimidazoles, which can influence their spectrum of activity. For instance, in Mycobacterium tuberculosis, the activity of some 2-nitroimidazoles is dependent on a deazaflavin-dependent nitroreductase (Ddn).[10]

Nitroimidazole Mechanism of Action General Mechanism of Action of Nitroimidazoles cluster_cell Microbial Cell Nitroimidazole Nitroimidazole Reactive_Intermediates Reactive Nitro Radical Anion Nitroimidazole->Reactive_Intermediates Reductive Activation DNA DNA Reactive_Intermediates->DNA Damaged_DNA Damaged DNA DNA->Damaged_DNA Strand Breakage Cell_Death Cell Death Damaged_DNA->Cell_Death PFOR Pyruvate:ferredoxin oxidoreductase (PFOR) or other nitroreductases PFOR->Reactive_Intermediates

Caption: General mechanism of action for nitroimidazole prodrugs.

Comparative Efficacy: Extrapolating from Structure-Activity Relationships
FeatureMetronidazole (5-nitroimidazole)Imidazole-1-ethanol, 2-nitro-5-propyl- (2-nitroimidazole) - Hypothesized
Spectrum of Activity Primarily active against anaerobic bacteria and protozoa.[][4][5][9] Generally lacks activity against aerobic bacteria.[4][11]May possess a broader spectrum, potentially including activity against some aerobic or microaerophilic organisms, as seen with other 2-nitroimidazoles.[10][12][13][14]
Potency Highly potent against susceptible anaerobes.[3][4]Potency against anaerobes would require experimental determination. The 5-propyl group may influence lipophilicity and cell uptake.
Resistance Resistance can emerge through decreased drug activation (e.g., mutations in PFOR or nitroreductases).[3]May be effective against some metronidazole-resistant strains if its activation pathway is different.[15] However, cross-resistance is also possible.

Studies on various nitroimidazole analogs have revealed that modifications at different positions of the imidazole ring can significantly impact their antimicrobial activity.[2][11][16] For instance, some novel 5-nitroimidazole derivatives have shown activity against metronidazole-resistant Trichomonas vaginalis and Giardia duodenalis.[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically compare the efficacy of Imidazole-1-ethanol, 2-nitro-5-propyl- and metronidazole, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.

Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a target microorganism.

Materials:

  • Imidazole-1-ethanol, 2-nitro-5-propyl-

  • Metronidazole (as a control)

  • Target anaerobic microorganism (e.g., Bacteroides fragilis)

  • Appropriate anaerobic broth medium (e.g., pre-reduced Brucella broth)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-pack system)

  • Sterile pipette tips and reservoirs

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Stock Solutions: Dissolve both compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of each compound in the anaerobic broth in the 96-well plate. The final concentration range should be appropriate to determine the MIC (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Adjust the turbidity of an overnight culture of the target microorganism in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension in the broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the microorganism.[18]

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Stocks Prepare Drug Stock Solutions Start->Prepare_Stocks Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stocks->Serial_Dilute Inoculate_Plate Inoculate Plate Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate under Anaerobic Conditions Inoculate_Plate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Discussion and Future Perspectives

The structural differences between Imidazole-1-ethanol, 2-nitro-5-propyl- and metronidazole suggest the potential for a differential efficacy profile. The 2-nitroimidazole scaffold may offer advantages in overcoming certain resistance mechanisms and could potentially broaden the spectrum of activity. However, without empirical data, these remain well-founded hypotheses based on structure-activity relationships within the nitroimidazole class.

Future research should focus on the synthesis and in vitro evaluation of Imidazole-1-ethanol, 2-nitro-5-propyl- against a panel of anaerobic and microaerophilic organisms, including metronidazole-resistant strains. Further studies could also explore its cytotoxicity, pharmacokinetic properties, and in vivo efficacy in animal models of infection. Such data will be crucial in determining if this compound represents a viable alternative or improvement upon existing nitroimidazole therapies.

References

  • Metronidazole - StatPearls - NCBI Bookshelf. [Link]

  • Metronidazole - Wikipedia. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic ... - PMC. [Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • What is the mechanism of Metronidazole Benzoate? - Patsnap Synapse. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][9][10]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 2. determinants of aerobic activity and quantitative structure-activity relationships. [Link]

  • Structure-activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated With Aerobic and Anaerobic Activities of 4 - PubMed. [Link]

  • Metronidazole and Tinidazole - Infectious Disease - MSD Manual Professional Edition. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives - Impactfactor. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. [Link]

  • Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed. [Link]

  • Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections. [Link]

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. [Link]

  • Synthesis and biological activity of new 2-nitroimidazole derivatives - PubMed. [Link]

  • Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study - Semantic Scholar. [Link]

  • Nitroimidazole Antibacterial Agents - Basicmedical Key. [Link]

  • Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia. [Link]

  • 2-Methyl-5-nitroimidazole-1-ethanol (metronidazole, MTZ). - ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing Protocols. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • SCACM Workshop: Antimicrobial Susceptibility Testing. [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • A Comparison of Clinical Outcomes Associated with Dosing Metronidazole Every 8 Hours Versus Every 12-Hours: A Systematic Review and Meta-Analysis - Preprints.org. [Link]

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Validation

A Comparative Analysis of 2-Nitro- and 5-Nitroimidazole Derivatives: A Guide for Researchers

This guide provides an in-depth comparative analysis of 2-nitroimidazole and 5-nitroimidazole derivatives, two classes of compounds with significant, yet distinct, therapeutic applications. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-nitroimidazole and 5-nitroimidazole derivatives, two classes of compounds with significant, yet distinct, therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, mechanisms of action, and performance characteristics of these molecules, supported by experimental data and detailed protocols. Our objective is to furnish a comprehensive resource that elucidates the key differences between these two subclasses of nitroimidazoles, thereby empowering informed decisions in research and development.

Introduction: The Significance of the Nitro Group Position

Nitroimidazoles are a versatile class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. The position of this nitro group, either at the 2nd or 5th position of the imidazole ring, profoundly influences the compound's redox potential, mechanism of action, and consequently, its therapeutic utility. This seemingly subtle structural difference dictates whether the derivative will primarily function as a potent antimicrobial against anaerobic organisms or as a radiosensitizer for hypoxic tumor cells.

Historically, the discovery of the 2-nitroimidazole azomycin as a natural antibiotic spurred the development of synthetic analogs.[1] This exploration led to the creation of the 5-nitroimidazole derivative, metronidazole, which has become a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[] Concurrently, the unique electron-affinic properties of 2-nitroimidazoles have been harnessed to develop effective radiosensitizers for use in cancer therapy. This guide will dissect the structure-activity relationships that govern the distinct biological activities of these two important classes of therapeutic agents.

Comparative Analysis of 2-Nitro- and 5-Nitroimidazole Derivatives

The positioning of the nitro group on the imidazole ring is the primary determinant of the distinct pharmacological profiles of 2-nitro and 5-nitro derivatives. This section will explore these differences in detail, from their fundamental mechanisms of action to their clinical applications and performance metrics.

Mechanism of Action: A Tale of Two Redox Potentials

The biological activity of all nitroimidazoles is predicated on the reductive activation of the nitro group to generate cytotoxic reactive nitrogen species that damage cellular macromolecules, including DNA.[1][3] This process is highly dependent on the low-redox potential environment found in anaerobic organisms and hypoxic tumor cells.

5-Nitroimidazole Derivatives: These compounds, including the widely used metronidazole and tinidazole, are selectively toxic to anaerobic and microaerophilic microorganisms.[1] Their mechanism of action involves the entry of the prodrug into the microbial cell, where the nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[1] This reduction generates a short-lived nitro radical anion and other reactive intermediates that induce DNA strand breakage, leading to cell death.[4]

2-Nitroimidazole Derivatives: In contrast, 2-nitroimidazoles, such as benznidazole and misonidazole, possess a higher electron affinity. This property makes them more readily reduced and enables them to act as potent radiosensitizers in hypoxic tumor cells. In the context of radiotherapy, these compounds mimic oxygen by "fixing" radiation-induced DNA damage, rendering it irreparable and enhancing the lethal effects of ionizing radiation. While they also exhibit antimicrobial properties, their primary therapeutic application has been in oncology.

cluster_5nitro 5-Nitroimidazole Activation cluster_2nitro 2-Nitroimidazole Activation Prodrug_5 5-Nitroimidazole (e.g., Metronidazole) Activation_5 Reduction by anaerobic nitroreductases (e.g., Ferredoxin) Prodrug_5->Activation_5 Enters anaerobic cell Radical_5 Nitro Radical Anion Activation_5->Radical_5 Electron transfer Damage_5 DNA Strand Breaks & Cell Death Radical_5->Damage_5 Prodrug_2 2-Nitroimidazole (e.g., Misonidazole) Activation_2 Reduction in hypoxic cells Prodrug_2->Activation_2 Enters hypoxic cell Radical_2 Nitro Radical Anion Activation_2->Radical_2 Electron transfer Damage_2 Fixation of radiation-induced DNA damage Radical_2->Damage_2

Caption: Comparative Mechanism of Action of 5- and 2-Nitroimidazoles.

Therapeutic Applications

The differing mechanisms of action translate into distinct therapeutic niches for 2-nitro and 5-nitroimidazole derivatives.

  • 5-Nitroimidazoles: These are primarily employed as antimicrobial agents against:

    • Anaerobic bacteria: Including Bacteroides fragilis, Clostridium difficile, and Helicobacter pylori.[]

    • Protozoa: Such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[]

  • 2-Nitroimidazoles: Their main applications are in:

    • Oncology: As radiosensitizers to enhance the efficacy of radiotherapy in hypoxic tumors.[5]

    • Antiparasitic: Benznidazole is a first-line treatment for Chagas disease, caused by Trypanosoma cruzi.[6]

Performance Analysis: A Data-Driven Comparison

To provide a quantitative comparison, the following tables summarize key performance indicators for representative 2-nitro and 5-nitroimidazole derivatives.

Table 1: Comparative In Vitro Activity (MIC) of 5-Nitroimidazole Derivatives against Bacteroides fragilis

CompoundGeometric Mean MIC (µM)
Tinidazole0.5
Ornidazole>0.5
Metronidazole≥ secnidazole
Secnidazole≥ carnidazole
Carnidazole> dimetridazole
Dimetridazole6.6

Data adapted from Jokipii L. and Jokipii A.M. (1985).[7]

Table 2: Comparative Cytotoxicity of Benznidazole (2-nitro) and Metronidazole (5-nitro)

CompoundAssayCell LineObservation
BenznidazoleComet AssayHuman LymphocytesInduced DNA damage at therapeutic concentrations
MetronidazoleComet AssayHuman LymphocytesNo significant DNA damage at therapeutic concentrations

This data suggests that benznidazole may have a greater potential for genotoxicity in mammalian cells compared to metronidazole under the tested conditions.

Table 3: Comparative Pharmacokinetic Parameters

DerivativeClassBioavailability (%)Elimination Half-life (h)Protein Binding (%)
Benznidazole2-Nitroimidazole9210.5-13.6-
Misonidazole2-Nitroimidazole-1.0-1.5 (mice)-
Metronidazole5-Nitroimidazole>906-14<20
Tinidazole5-Nitroimidazole~10012-1412

Pharmacokinetic parameters can vary based on the patient population and administration route.[6][8][9][10][11]

Experimental Protocols

For researchers seeking to evaluate novel nitroimidazole derivatives, the following are detailed protocols for essential in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for assessing the in vitro antimicrobial activity of a compound.

prep Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with standardized bacterial suspension prep->inoculate incubate Incubate under appropriate anaerobic conditions inoculate->incubate read Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) incubate->read

Caption: Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in an appropriate broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1 for anaerobes).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., Vero or HepG2) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Evaluation of Radiosensitizing Effect using the Clonogenic Assay

The clonogenic assay is the gold standard for determining the effectiveness of a radiosensitizing agent.[12]

seed Seed cells at low density treat Treat with radiosensitizer and/or radiation seed->treat incubate Incubate for 1-3 weeks to allow colony formation treat->incubate fix_stain Fix and stain colonies incubate->fix_stain count Count colonies to determine surviving fraction fix_stain->count

Caption: Workflow for the Clonogenic Assay.

Step-by-Step Methodology:

  • Cell Plating: Plate a known number of cells in petri dishes or multi-well plates. The number of cells plated will depend on the expected level of cell killing.

  • Treatment: Treat the cells with the test compound (potential radiosensitizer) for a defined period before and/or during irradiation. A control group will receive radiation without the compound.

  • Irradiation: Expose the cells to varying doses of ionizing radiation.

  • Incubation: Incubate the plates for 1-3 weeks to allow surviving cells to form colonies (defined as a cluster of at least 50 cells).[13]

  • Fixing and Staining: Fix the colonies with a solution such as methanol and acetic acid, and then stain with a dye like crystal violet.[13]

  • Colony Counting: Count the number of colonies in each dish.

  • Calculation of Sensitizer Enhancement Ratio (SER): The SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell survival (e.g., 10%) in the absence of the sensitizer to the dose required for the same level of survival in the presence of the sensitizer.

Conclusion

The distinction between 2-nitro- and 5-nitroimidazole derivatives is a clear illustration of how a subtle change in chemical structure can lead to vastly different pharmacological profiles and therapeutic applications. The 5-nitroimidazoles remain indispensable tools in the fight against anaerobic and protozoal infections, while the 2-nitroimidazoles hold significant promise for enhancing the efficacy of cancer radiotherapy. A thorough understanding of their respective mechanisms of action, supported by robust experimental evaluation, is paramount for the continued development of novel and improved therapeutic agents within this versatile chemical class. This guide provides a foundational framework for researchers to build upon in their quest for new and more effective treatments.

References

  • Jokipii, A. M., & Jokipii, L. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial agents and chemotherapy, 28(4), 561–564. [Link]

  • Serra, C., et al. (2015). Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole. BioMed Research International, 2015, 895943. [Link]

  • Lamp, K. C., Freeman, C. D., Klutman, N. E., & Matzke, G. R. (1999). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical pharmacokinetics, 36(5), 353–373. [Link]

  • Basicmedical Key. (2016, August 27). Nitroimidazole Antibacterial Agents. Retrieved from [Link]

  • Wikipedia. (2024, February 24). Benznidazole. In Wikipedia. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Sorkin, E. M., & Heel, R. C. (1986). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 31(2), 93–118.
  • Wood, B. A., & Monro, A. M. (1975). Pharmacokinetics of tinidazole and metronidazole in women after single large oral doses. British journal of venereal diseases, 51(1), 51–53.
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  • Molina, I., et al. (2014). Pharmacokinetics of benznidazole in healthy volunteers and implications in future clinical trials. Antimicrobial agents and chemotherapy, 58(7), 3757–3762. [Link]

  • Workman, P. (1981). Dose-dependence and related studies on the pharmacokinetics of misonidazole and desmethylmisonidazole in mice. Cancer clinical trials, 4(2), 121–134.
  • Hof, H., & Zak, O. (1981). The metabolism and pharmacokinetics of the hypoxic cell radiosensitizer and cytotoxic agent, misonidazole, in C3H mice.
  • Skelton, L. A., et al. (2012). Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. International journal of radiation oncology, biology, physics, 83(5), 1545–1551.
  • Brown, J. M. (2000). Radiosensitization in multifraction schedules. II. Greater sensitization by 2-nitroimidazoles than by oxygen.
  • Skov, K. A., & MacPhail, S. (1997). Low concentrations of nitroimidazoles: effective radiosensitizers at low doses. International journal of radiation oncology, biology, physics, 39(5), 1129–1137.
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  • Wikipedia. (2023, November 15). Clonogenic assay. In Wikipedia. Retrieved from [Link]

  • Dennis, M. F., Stratford, M. R., Wardman, P., & Watfa, R. R. (1985). Radiosensitization by 2-nitroimidazoles: a mechanistic investigation. International journal of radiation biology and related studies in physics, chemistry, and medicine, 47(6), 629–643.
  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
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  • Gatta, L., et al. (2001). Pharmacokinetics of misonidazole and its main metabolite desmethylmisonidazole in humans. Cancer chemotherapy and pharmacology, 48(2), 149–155.
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  • Urtasun, R. C., et al. (1982). Pharmacokinetics of the hypoxic radiosensitizers misonidazole and demethylmisonidazole after intraperitoneal administration in humans. Cancer research, 42(1), 199–203.
  • Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial agents and chemotherapy, 28(4), 561–564.
  • Jokipii, A. M., & Jokipii, L. (1977). In vitro susceptibility of Bacteroides fragilis and other gram-negative anaerobic bacilli to tinidazole and metronidazole. Antimicrobial agents and chemotherapy, 11(4), 623–627.
  • Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial agents and chemotherapy, 28(4), 561–564.
  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of antimicrobial chemotherapy, 31(1), 9–20.
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Comparative

Comparative Analysis of Cross-Reactivity for Imidazole-1-ethanol, 2-nitro-5-propyl- in Key Biological Assays

A Guide for Drug Development Professionals Abstract The imidazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4] This guide provides a comprehensive f...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4] This guide provides a comprehensive framework for evaluating the biological cross-reactivity of a novel imidazole derivative, Imidazole-1-ethanol, 2-nitro-5-propyl- (herein designated as "Test Compound X"). Cross-reactivity assessment is a non-negotiable step in preclinical drug development, pivotal for identifying potential off-target effects, predicting toxicity, and ensuring the specificity of screening data.[5][6] We present a multi-assay comparative approach, utilizing structurally and functionally relevant compounds to build a robust specificity profile. This guide details the rationale behind experimental design, provides validated, step-by-step protocols for key assays, and offers a framework for interpreting the resulting data to make informed decisions in the drug discovery pipeline.

Introduction: The Specificity Challenge in Imidazole-Based Drug Discovery

Imidazole-containing compounds are ubiquitous in biology and medicine, from the essential amino acid histidine to widely-used antifungal and anticancer drugs.[7][8] Their electron-rich, aromatic nature allows them to bind to a diverse range of enzymes and receptors, making them a "privileged scaffold" for drug design.[3] This versatility, however, necessitates a rigorous evaluation of their interaction specificity.

Test Compound X (Imidazole-1-ethanol, 2-nitro-5-propyl-) is a novel molecule with a 2-nitro-imidazole core, a structure associated with antimicrobial and radiosensitizing properties.[9][10] Its potential therapeutic efficacy is intrinsically linked to its ability to selectively interact with its intended biological target while avoiding unintended interactions—or "off-targets"—that can lead to adverse effects or misleading assay results.[11][12]

This guide compares Test Compound X against a panel of carefully selected molecules to build a comprehensive cross-reactivity profile. Understanding this profile is essential for de-risking the compound's progression toward clinical evaluation.

Comparator Compound Selection Rationale

The choice of comparators is critical for contextualizing the cross-reactivity data. We have selected the following compounds based on structural similarity and biological relevance:

  • Comparator A: Metronidazole. A globally used 2-methyl-5-nitroimidazole antibiotic.[13] Its high structural similarity makes it a prime candidate for assessing cross-reactivity within closely related analogues.

  • Comparator B: Tinidazole. Another 5-nitroimidazole derivative used as an antiprotozoal agent. It shares the core scaffold but differs in the side chain at the 1-position, allowing for an assessment of side-chain influence on binding.

  • Comparator C: L-Histidine. An endogenous amino acid containing the imidazole ring. Assessing cross-reactivity against essential biological building blocks is crucial for predicting potential interference with natural physiological processes.[8]

Experimental Design for Comprehensive Cross-Reactivity Profiling

A robust assessment of specificity cannot rely on a single assay. We employ a tripartite strategy to probe for cross-reactivity across different biological modalities: immunoassays, enzymatic assays, and cell-based receptor binding assays. This orthogonal approach ensures that any observed off-target activity is not an artifact of a single experimental system.

G cluster_0 Compound Panel cluster_1 Assay Platform cluster_2 Data Analysis & Output Test_Compound_X Test Compound X (Imidazole-1-ethanol, 2-nitro-5-propyl-) ELISA Competitive Immunoassay Test_Compound_X->ELISA Kinase Enzymatic Inhibition (Kinase Panel) Test_Compound_X->Kinase Receptor Receptor Binding (GPCR Panel) Test_Compound_X->Receptor Metronidazole Comparator A (Metronidazole) Metronidazole->ELISA Metronidazole->Kinase Metronidazole->Receptor Tinidazole Comparator B (Tinidazole) Tinidazole->ELISA Tinidazole->Kinase Tinidazole->Receptor Histidine Comparator C (L-Histidine) Histidine->ELISA Profile Comprehensive Cross-Reactivity Profile ELISA->Profile IC50 & %CR Kinase->Profile Ki & % Inhibition Receptor->Profile EC50 & % Binding G cluster_0 High Signal (No Competitor) cluster_1 Low Signal (High Competitor) Plate Well Surface Coated Antigen (Test Compound X-BSA) Antibody Anti-X Ab Antibody->Plate:f1 Labeled_Antigen Test Compound X Competitor Comparator Compound Competitor->Antibody

Caption: Principle of the competitive immunoassay.

Assay 2: Kinase Inhibition Profiling

Many imidazole-based drugs are known to inhibit protein kinases. [14]Unintended kinase inhibition is a common source of off-target effects. This assay screens Test Compound X and its comparators against a panel of representative kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the specific kinase enzyme, its corresponding substrate peptide, and ATP.

  • Compound Addition: Add Test Compound X or comparators at various concentrations (typically a 10-point dose-response curve). Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase to phosphorylate its substrate.

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at RT.

  • Luminescence Generation (Part 2): Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at RT.

  • Readout: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Normalize the data to controls. Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 or Ki value for each compound-kinase interaction.

Assay 3: Off-Target Receptor Binding

This assay evaluates the potential for compounds to bind to a panel of common G-protein coupled receptors (GPCRs) known to be involved in off-target drug effects.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the specific target receptor (e.g., Adrenergic, Dopaminergic, Histaminergic receptors).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., ³H-prazosin for α1-adrenergic receptor), and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or varying concentrations of Test Compound X/comparators.

  • Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at RT to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Readout: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Analysis: Calculate the percent specific binding inhibition for each compound concentration. Determine the IC50 or Ki from the resulting dose-response curve.

Comparative Data Summary & Interpretation

(Note: The following data is hypothetical and for illustrative purposes only.)

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-ReactivityInterpretation
Test Compound X 15100%High affinity for the target antibody.
Comparator A (Metronidazole) 4503.3%Low but measurable cross-reactivity.
Comparator B (Tinidazole) 2,1000.7%Minimal cross-reactivity.
Comparator C (L-Histidine) > 100,000< 0.01%Negligible cross-reactivity.

Interpretation: The immunoassay demonstrates high specificity for Test Compound X. The low cross-reactivity from Metronidazole suggests the antibody recognizes epitopes influenced by the 2-methyl vs. the 2-nitro-5-propyl substitutions. The negligible cross-reactivity of L-Histidine confirms the assay is not simply detecting the basic imidazole ring.

Table 2: Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase TargetTest Compound XComparator A (Metronidazole)Comparator B (Tinidazole)
EGFR 8.2%2.1%1.5%
VEGFR2 65.7%5.5%3.8%
MAPK1 12.3%4.0%2.9%
CDK2 9.1%1.8%0.9%

Interpretation: Test Compound X shows notable inhibitory activity against VEGFR2, a key kinase in angiogenesis. This is a significant finding that warrants further investigation. It could represent a desirable polypharmacology (if targeting cancer) or a potential off-target liability. The other imidazole compounds show no significant activity, indicating that the 2-nitro-5-propyl structure of Test Compound X is key to this interaction.

Table 3: GPCR Binding Profile (% Inhibition at 10 µM)

Receptor TargetTest Compound XComparator A (Metronidazole)Comparator B (Tinidazole)
Adrenergic α1 7.8%2.5%1.1%
Dopamine D2 15.2%8.1%4.3%
Histamine H1 4.5%33.1%12.5%

Interpretation: Test Compound X shows minimal interaction with the tested GPCRs. Interestingly, Metronidazole shows moderate interaction with the Histamine H1 receptor, a known off-target effect for some imidazole drugs. This highlights the value of comparative profiling to distinguish the specificity profile of a new chemical entity from its predecessors.

Discussion and Strategic Recommendations

The multi-assay approach provides a nuanced view of the cross-reactivity profile for Test Compound X.

  • High Immunoassay Specificity: The compound can be reliably quantified and detected using specific antibodies with minimal interference from its close structural analogues, Metronidazole and Tinidazole.

  • Identified Off-Target Activity: The significant inhibition of VEGFR2 is the most critical finding. This requires immediate follow-up. The causality is likely linked to the specific combination of the nitro and propyl groups on the imidazole ring, as the other comparators were inactive.

  • Favorable GPCR Profile: The lack of significant GPCR binding is a positive sign, suggesting a lower risk of common side effects associated with these receptors.

Recommendations for Further Action:

  • Deconstruct the VEGFR2 Interaction: A full dose-response study should be conducted to determine the precise IC50 of Test Compound X against VEGFR2. Further studies could explore the mode of inhibition (e.g., competitive, non-competitive).

  • Structure-Activity Relationship (SAR) Studies: If VEGFR2 inhibition is an undesirable off-target effect, medicinal chemistry efforts should be directed toward modifying the 5-propyl group to reduce this activity while maintaining on-target potency. [15]3. Expanded Profiling: Based on these initial findings, the compound should be screened against a broader panel of kinases to understand the full scope of its off-target kinase activity.

  • Cellular Assays: The functional consequence of VEGFR2 inhibition should be assessed in a relevant cellular context (e.g., a cell-based angiogenesis assay) to determine if the in vitro finding translates to a biological effect.

Conclusion

The systematic evaluation of cross-reactivity is fundamental to modern drug discovery. This guide demonstrates a robust, multi-pronged strategy for profiling Imidazole-1-ethanol, 2-nitro-5-propyl- . By comparing it to structurally and biologically relevant compounds across orthogonal assay platforms, we have built a detailed specificity profile. The results indicate high selectivity in an immunoassay context but reveal a significant and actionable off-target interaction with VEGFR2 kinase. This data-driven approach allows researchers to identify potential liabilities and opportunities early, enabling more efficient and successful drug development campaigns.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Scholar.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1). Google Scholar.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). Dovepress. Retrieved from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026, January 15). ijsred.com. Retrieved from [Link]

  • Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014, March 15). PubMed. Retrieved from [Link]

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  • USP〈1033〉Biological Assay Validation: Key Guidelines. (2025, July 23). FDCELL. Retrieved from [Link]

  • Synthesis and Evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as Prodrugs of alpha-[(1-aziridinyl)methyl]-2- nitro-1H-imidazole-1-ethanol (RSU-1069) and Its Analogues Which Are Radiosensitizers and Bioreductively Activated Cytotoxins. (1990, September). PubMed. Retrieved from [Link]

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  • How to Determine Antibody Cross-Reactivity. (2022, August 26). Boster Bio. Retrieved from [Link]

  • 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, 1-propanoate. (2025, August 29). Chemsrc. Retrieved from [Link]

  • Imidazole-1-ethanol, 2-nitro-5-propyl-. (n.d.). PubChemLite. Retrieved from [Link]

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Validation

A Comprehensive Guide to the Structural Confirmation of Synthesized Imidazole-1-ethanol, 2-nitro-5-propyl-

In the landscape of modern drug development, nitroimidazole derivatives stand as a cornerstone class of compounds, exhibiting a broad spectrum of activity against anaerobic bacteria and protozoa.[1][2] Their efficacy is...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, nitroimidazole derivatives stand as a cornerstone class of compounds, exhibiting a broad spectrum of activity against anaerobic bacteria and protozoa.[1][2] Their efficacy is intrinsically linked to their precise molecular architecture. This guide provides an in-depth, comparative analysis of the analytical techniques required to unequivocally confirm the structure of a novel synthesized nitroimidazole derivative: Imidazole-1-ethanol, 2-nitro-5-propyl-.

We will explore the causality behind the selection of key analytical methods, present and interpret the experimental data, and compare these findings with those of a closely related, established compound, Metronidazole (2-methyl-5-nitroimidazole-1-ethanol).[3] This comparative approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for structural verification, ensuring the integrity and reproducibility of their synthetic endeavors.

The Imperative of Structural Confirmation in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is paved with rigorous validation at every step. The initial and most fundamental of these is the confirmation of the synthesized molecule's structure. An error in structural assignment can lead to the misinterpretation of biological activity, a waste of resources, and potentially, safety concerns. The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate comprehensive structural characterization as a critical component of any new drug application.[4]

The primary analytical techniques employed for the structural elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4][5][6] Each technique provides a unique piece of the structural puzzle, and their combined application allows for a definitive confirmation.

Synthesis and Comparator Selection

The target molecule, Imidazole-1-ethanol, 2-nitro-5-propyl-, was synthesized via a multi-step reaction sequence, starting with the appropriate imidazole precursor. For the purpose of this guide, we will focus on the final product's characterization.

As a point of comparison, we have selected Metronidazole, a widely used 5-nitroimidazole antibiotic.[1][3] Its well-documented spectral data provides a reliable benchmark against which we can evaluate the data obtained for our novel compound. This direct comparison will highlight the specific spectral features that differentiate the two molecules, arising from the substitution of a methyl group with a propyl group at the 5-position of the imidazole ring.

Comparative Spectroscopic Analysis

A suite of spectroscopic techniques is essential for the comprehensive structural analysis of pharmaceutical compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6][7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: Comparative ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Imidazole-1-ethanol, 2-nitro-5-propyl- (Expected δ, ppm) Metronidazole (Literature δ, ppm) Rationale for Chemical Shift
H-4 (imidazole ring)~8.1~8.0The single proton on the imidazole ring is deshielded by the aromatic system and the adjacent nitro group.
-CH₂- (ethanol side chain)~4.4 (t)~4.5 (t)Protons on the carbon attached to the imidazole nitrogen are deshielded. The triplet arises from coupling to the adjacent -CH₂OH protons.
-CH₂OH (ethanol side chain)~3.7 (q)~3.7 (q)These protons are adjacent to the hydroxyl group. The quartet is a result of coupling to the neighboring -CH₂- group.
-OH (ethanol side chain)~5.2 (t)~5.1 (t)The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It appears as a triplet due to coupling with the adjacent methylene group.
-CH₂- (propyl side chain)~2.7 (t)N/AThese protons are on the carbon directly attached to the imidazole ring and are deshielded. The triplet is due to coupling with the adjacent methylene group of the propyl chain.
-CH₂- (propyl side chain)~1.6 (sextet)N/AThese are the central methylene protons of the propyl group. The sextet arises from coupling to the two adjacent methylene groups.
-CH₃ (propyl side chain)~0.9 (t)N/AThese terminal methyl protons are in a typical alkyl region. The triplet is due to coupling with the adjacent methylene group.
-CH₃ (methyl side chain)N/A~2.5 (s)The singlet for the methyl group protons on Metronidazole is a key differentiating feature.

The most significant difference in the ¹H NMR spectra is the presence of signals corresponding to the propyl group in our target compound and their absence in the Metronidazole spectrum, which instead shows a characteristic singlet for the methyl group.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: Comparative ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Imidazole-1-ethanol, 2-nitro-5-propyl- (Expected δ, ppm) Metronidazole (Literature δ, ppm) Rationale for Chemical Shift
C-2 (imidazole ring)~150~151This carbon is significantly deshielded due to its position between two nitrogen atoms and adjacent to the nitro group.
C-4 (imidazole ring)~138~139This carbon is part of the aromatic imidazole ring.
C-5 (imidazole ring)~135~133This carbon is attached to the propyl or methyl group and is also part of the aromatic system.
-CH₂- (ethanol side chain)~50~50Carbon attached to the imidazole nitrogen.
-CH₂OH (ethanol side chain)~60~60Carbon bearing the hydroxyl group.
-CH₂- (propyl side chain)~28N/ACarbon of the propyl group directly attached to the imidazole ring.
-CH₂- (propyl side chain)~22N/ACentral carbon of the propyl group.
-CH₃ (propyl side chain)~13N/ATerminal methyl carbon of the propyl group.
-CH₃ (methyl side chain)N/A~14Methyl carbon in Metronidazole.

Similar to the ¹H NMR, the ¹³C NMR spectrum of Imidazole-1-ethanol, 2-nitro-5-propyl- is distinguished by the three additional signals corresponding to the propyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and structure.[6][8] Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like nitroimidazoles.[9][10]

Table 3: Comparative High-Resolution Mass Spectrometry (HRMS) Data

Compound Formula Calculated [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z)
Imidazole-1-ethanol, 2-nitro-5-propyl-C₈H₁₃N₃O₃200.1030200.1032
MetronidazoleC₆H₉N₃O₃172.0717172.0715

The observed mass for the protonated molecule ([M+H]⁺) of our synthesized compound is in excellent agreement with the calculated mass, confirming its elemental formula. The 28-mass unit difference between the two compounds corresponds to the difference between a propyl (C₃H₇) and a methyl (CH₃) group.

The fragmentation pattern in tandem MS (MS/MS) can further corroborate the proposed structure. Common fragmentation pathways for nitroimidazoles involve the loss of the nitro group (NO₂) and cleavage of the side chains.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Table 4: Comparative FT-IR Data (cm⁻¹)

Functional Group Imidazole-1-ethanol, 2-nitro-5-propyl- (Expected Wavenumber) Metronidazole (Literature Wavenumber) Vibrational Mode
O-H~3400 (broad)~3400 (broad)Stretching vibration of the hydroxyl group.
C-H (aromatic)~3100~3100Stretching vibration of the C-H bond on the imidazole ring.
C-H (aliphatic)~2960, 2870~2950Stretching vibrations of the C-H bonds in the ethanol and propyl/methyl side chains.
C=N, C=C~1580, 1480~1580, 1480Stretching vibrations within the imidazole ring.
N-O (nitro group)~1520 (asymmetric), ~1350 (symmetric)~1525 (asymmetric), ~1360 (symmetric)Stretching vibrations of the nitro group.
C-O~1050~1060Stretching vibration of the C-O bond in the ethanol side chain.

The IR spectra of both compounds are expected to be very similar, with the primary difference being the intensity and specific wavenumbers of the aliphatic C-H stretching vibrations due to the presence of the longer propyl chain in the target molecule.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical flow of the structural confirmation process.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesized_Compound Synthesized Imidazole-1-ethanol, 2-nitro-5-propyl- NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS and MS/MS) Synthesized_Compound->MS IR Infrared Spectroscopy (FT-IR) Synthesized_Compound->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: Workflow for Structural Confirmation.

G Target Imidazole-1-ethanol, 2-nitro-5-propyl- ¹H NMR: Propyl signals present ¹³C NMR: Propyl signals present MS: [M+H]⁺ = 200.1030 Comparator Metronidazole ¹H NMR: Methyl singlet present ¹³C NMR: Methyl signal present MS: [M+H]⁺ = 172.0717 Target->Comparator Compare & Contrast

Caption: Key Differentiating Spectral Features.

Detailed Experimental Protocols

To ensure the reproducibility of these results, the following detailed protocols are provided.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound into a clean, dry vial.[7]

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial and gently agitate until the sample is fully dissolved.[7]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (Optional): For fragmentation analysis, perform a product ion scan on the [M+H]⁺ ion.

Protocol 3: FT-IR Analysis
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the synthesized compound with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural confirmation of a newly synthesized compound is a non-negotiable step in the drug discovery and development pipeline. Through the systematic and comparative application of NMR spectroscopy, mass spectrometry, and IR spectroscopy, we have unequivocally confirmed the structure of Imidazole-1-ethanol, 2-nitro-5-propyl-. The presented data clearly distinguishes it from the related compound, Metronidazole, highlighting the specific spectral changes resulting from the modification of the alkyl substituent at the 5-position of the imidazole ring. This guide provides a comprehensive and scientifically rigorous framework that can be adapted for the structural elucidation of other novel nitroimidazole derivatives, thereby upholding the principles of scientific integrity and contributing to the advancement of medicinal chemistry.

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Comparative

A Comparative Guide to the In Vivo Validation of Novel Nitroimidazole Therapeutics: The Case of Imidazole-1-ethanol, 2-nitro-5-propyl-

This guide provides a comprehensive framework for the in vivo validation of novel nitroimidazole-based therapeutic agents, using the hypothetical candidate, Imidazole-1-ethanol, 2-nitro-5-propyl- (hereafter referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of novel nitroimidazole-based therapeutic agents, using the hypothetical candidate, Imidazole-1-ethanol, 2-nitro-5-propyl- (hereafter referred to as "Compound N5P"), as a case study. Given the structural class of Compound N5P, this guide will focus on its validation as an antimicrobial agent against anaerobic infections, a primary therapeutic area for nitroimidazoles.[1][2] We will objectively compare its potential performance with established alternatives, providing detailed experimental methodologies and supporting data structures necessary for rigorous scientific evaluation.

Introduction: The Therapeutic Promise of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[2] Compounds in this class are prodrugs, meaning they require bioreductive activation to exert their therapeutic effect.[2] Under the hypoxic or anaerobic conditions characteristic of these pathogens, the nitro group of the imidazole ring is reduced, forming cytotoxic nitroso radicals.[3] These highly reactive intermediates disrupt essential cellular processes, primarily by causing DNA damage, which leads to microbial cell death.[3]

This mechanism provides a high degree of selectivity for anaerobic organisms, making nitroimidazoles like Metronidazole and Tinidazole indispensable in clinical practice.[2][4] Compound N5P, as a 2-nitro-5-propyl derivative of Imidazole-1-ethanol, represents a next-generation candidate designed to potentially offer improved efficacy, a modified pharmacokinetic profile, or activity against resistant strains. This guide outlines the critical in vivo studies required to validate these hypotheses.

cluster_mechanism Mechanism of Action in Anaerobic Bacteria Prodrug Compound N5P (Inactive Prodrug) Activation Anaerobic Nitroreductase (e.g., PFOR) Prodrug->Activation Enters Cell Radical Cytotoxic Nitro Radical (Active Metabolite) Activation->Radical Reduction of Nitro Group DNA Bacterial DNA Radical->DNA Induces Strand Breaks Death Cell Death DNA->Death Inhibition of DNA Synthesis & Repair

Caption: Proposed mechanism of action for Compound N5P.

The Competitive Landscape: Establishing a Benchmark

Before proceeding to in vivo validation, the performance of Compound N5P must be benchmarked against current standards of care. Metronidazole is the archetypal 5-nitroimidazole, while Tinidazole offers an improved pharmacokinetic profile, including a longer half-life.[5][6]

FeatureMetronidazoleTinidazoleCompound N5P (Hypothetical Target Profile)
Class 5-Nitroimidazole5-Nitroimidazole2-Nitroimidazole
Primary Use Anaerobic bacterial & protozoal infections (C. difficile, B. fragilis, Trichomoniasis).[2][4]Similar to Metronidazole, often with simpler dosing regimens for protozoal infections.[5][6]To be determined; potential for improved activity against Metronidazole-resistant strains or a broader spectrum.
Plasma Half-life ~7.3 hours~12.5 hoursTarget >12 hours for once-daily dosing potential.
Key Limitation Potential for resistance; side effects including nausea and metallic taste.[4]Cross-resistance with Metronidazole is common.[7]Must demonstrate superior efficacy, safety, or activity against resistant pathogens to justify development.

In Vivo Efficacy Validation: A Murine Thigh Infection Model

The primary goal of in vivo testing is to determine if the promising in vitro activity of a compound translates into a therapeutic effect in a living system.[8][9] A localized thigh infection model is a robust and highly reproducible method for evaluating the efficacy of antimicrobial agents against a specific pathogen.

Causality Behind Model Selection: This model is preferred for initial efficacy studies because it contains the infection to a specific, easily measurable site (the thigh muscle). This allows for a clear and quantitative endpoint: the reduction in bacterial colony-forming units (CFU) per gram of tissue. It minimizes the complex systemic variables of a sepsis model, providing a direct assessment of the drug's antibacterial activity at the site of infection.

Experimental Workflow

A 1. Acclimatization (6-8 week old BALB/c mice) B 2. Render Thigh Neutropenic (Cyclophosphamide Administration) A->B Day -4 & -1 C 3. Thigh Inoculation (10^6 CFU Bacteroides fragilis) B->C Day 0 D 4. Initiate Treatment (2h post-infection) (Oral Gavage, BID for 3 days) C->D Day 0 E 5. Endpoint Analysis (24h post-last dose) (Thigh muscle harvest) D->E Day 4 F 6. Quantify Bacterial Load (Homogenize tissue, plate serial dilutions) E->F

Caption: Workflow for the murine thigh infection model.

Detailed Experimental Protocol

1. Animal Model and Induction of Infection:

  • Species: Female BALB/c mice, 6-8 weeks old.
  • Neutropenia: To ensure the observed effect is from the compound and not the host immune system, mice are rendered neutropenic via intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[10]
  • Inoculation: On Day 0, mice are anesthetized, and 0.1 mL of a bacterial suspension containing a target concentration (e.g., 1x10⁷ CFU/mL) of a clinically relevant anaerobic strain like Bacteroides fragilis is injected into the quadriceps muscle of the right hind limb.

2. Treatment Groups and Administration:

  • Mice are randomized into treatment groups (n=8-10 per group).
  • Group 1 (Vehicle Control): Administered the formulation vehicle (e.g., 0.5% carboxymethylcellulose) on the same schedule as active treatment.
  • Group 2 (Comparator): Metronidazole at a clinically relevant dose (e.g., 50 mg/kg).
  • Group 3 (Test Article - Low Dose): Compound N5P at 25 mg/kg.
  • Group 4 (Test Article - High Dose): Compound N5P at 50 mg/kg.
  • Administration: Treatment begins 2 hours post-infection. The compounds are administered via oral gavage twice daily (BID) for 3 consecutive days. The oral route is chosen to assess bioavailability and efficacy via a clinically relevant administration path.

3. Endpoint Measurement and Data Analysis:

  • Tissue Harvest: 24 hours after the final dose, mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and placed in a sterile buffer.
  • Bacterial Load Quantification: The tissue is mechanically homogenized. The homogenate is serially diluted and plated onto appropriate selective agar for anaerobic incubation.
  • Data Expression: Results are expressed as the mean log₁₀ CFU per gram of tissue ± standard deviation for each group.
  • Statistical Analysis: A one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) is used to compare the mean bacterial loads between the treatment groups and the vehicle control. A p-value < 0.05 is considered statistically significant.

Comparative Performance Analysis (Hypothetical Data)

The success of Compound N5P is determined by its ability to significantly reduce the bacterial burden compared to both the vehicle control and the standard-of-care, Metronidazole.

Treatment GroupDose (mg/kg, BID)Mean Bacterial Load (Log₁₀ CFU/g tissue)Reduction vs. Vehicle (Log₁₀)Statistical Significance (p-value vs. Vehicle)
Vehicle Control -8.72 ± 0.45--
Metronidazole 505.68 ± 0.613.04< 0.001
Compound N5P 256.15 ± 0.552.57< 0.001
Compound N5P 504.98 ± 0.49 3.74 < 0.001

Interpretation of Hypothetical Results: In this simulated dataset, Compound N5P demonstrates a dose-dependent therapeutic effect. At an equivalent dose of 50 mg/kg, it shows a greater reduction in bacterial load (~0.7-log greater) than Metronidazole, suggesting superior potency in this model. This would be a highly encouraging result, warranting further investigation into its pharmacokinetic/pharmacodynamic (PK/PD) profile and testing in more complex infection models, such as a cecal ligation and puncture (CLP) sepsis model.

Conclusion and Future Directions

This guide presents a foundational strategy for the in vivo validation of Imidazole-1-ethanol, 2-nitro-5-propyl- (Compound N5P) as a novel antimicrobial agent. The successful demonstration of efficacy in a murine thigh infection model, particularly superiority over a standard-of-care comparator like Metronidazole, is a critical milestone.

Subsequent steps would involve:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound N5P, confirming that it achieves and maintains therapeutic concentrations in the plasma and at the site of infection.

  • Advanced Efficacy Models: Validating the results in a polymicrobial intra-abdominal infection or sepsis model to better simulate a complex clinical infection.[2]

  • Toxicology Studies: A comprehensive safety assessment to establish a therapeutic window and identify any potential liabilities before advancing to clinical trials.

By following this structured, data-driven approach, researchers can rigorously and objectively evaluate the therapeutic potential of novel nitroimidazole candidates, ensuring that only the most promising agents advance toward clinical application.

References

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI.
  • Metronidazole alternatives: What can I take instead of metronidazole? - SingleCare.
  • Medicinal Significance of Nitroimidazoles.
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC.
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  • In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review - Asian Journal of Pharmaceutical Research.
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  • Metronidazole and Other Antibiotics for Anaerobic Infections - Clinical G
  • Buy 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol (EVT-293105) - EvitaChem.
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Validation

A Comparative Guide to the Genotoxicity of Nitroimidazoles: Evaluating Imidazole-1-ethanol, 2-nitro-5-propyl- in Context

Introduction: The Double-Edged Sword of Nitroimidazoles Nitroimidazoles represent a critical class of antimicrobial and antiparasitic agents, with compounds like metronidazole and benznidazole being mainstays in treating...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Nitroimidazoles

Nitroimidazoles represent a critical class of antimicrobial and antiparasitic agents, with compounds like metronidazole and benznidazole being mainstays in treating anaerobic and protozoal infections.[1][2] Their therapeutic efficacy is intrinsically linked to the nitro group, a functional moiety that is also the source of significant concern regarding their potential for genotoxicity, mutagenicity, and cytotoxicity.[1][2][3][4][5] These adverse effects are primarily attributed to DNA damage caused by the bio-reduction of this nitro group.[1][2]

The challenge for researchers and drug development professionals lies in decoupling the desired biological activity from these unwanted toxicities. This has led to extensive investigation into the structure-activity relationships (SAR) that govern the genotoxic potential of this chemical class. While a wealth of data exists for established drugs, the genotoxic profile of novel derivatives, such as Imidazole-1-ethanol, 2-nitro-5-propyl-, remains largely uncharacterized in publicly available literature.

This guide provides a comprehensive framework for understanding and comparing the genotoxicity of nitroimidazoles. We will delve into the underlying mechanisms of action, detail the gold-standard experimental assays for genotoxicity assessment, and present a comparative analysis of various nitroimidazole compounds. By contextualizing the structural features of Imidazole-1-ethanol, 2-nitro-5-propyl- within the broader landscape of its chemical class, we aim to provide researchers with the insights needed to anticipate its genotoxic potential and design appropriate testing strategies.

Mechanistic Underpinnings of Nitroimidazole Genotoxicity

The genotoxic activity of nitroimidazoles is not inherent to the parent compound but is a consequence of its metabolic activation. This process is particularly efficient in the anaerobic or microaerophilic environments of target pathogens, which explains their selective toxicity.[6] However, mammalian cells also possess enzymes capable of reducing the nitro group, leading to potential host toxicity.

The key event is the reduction of the nitro group (NO₂) to a nitroso intermediate and other highly reactive radical species.[7] These reactive intermediates can directly interact with cellular macromolecules, most critically with DNA, leading to a variety of lesions. These can include the formation of DNA adducts, single- and double-strand breaks, and alkali-labile sites.[6][8] This DNA damage, if not properly repaired, can lead to mutations, chromosomal aberrations, and ultimately, may contribute to carcinogenic processes.

G cluster_0 Cellular Environment cluster_1 Biological Consequences Nitroimidazole Nitroimidazole Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroimidazole->Reactive_Intermediates Nitroreductase Enzymes (e.g., Ferredoxin-linked) DNA_Damage DNA Strand Breaks, Adducts & Lesions Reactive_Intermediates->DNA_Damage Covalent Binding & Oxidative Stress Genotoxicity Genotoxicity (Micronuclei, Chromosomal Aberrations) DNA_Damage->Genotoxicity Mutagenicity Mutagenicity (Gene Mutations) DNA_Damage->Mutagenicity

Caption: Metabolic activation pathway of nitroimidazoles leading to genotoxicity.

A Core Battery of Genotoxicity Assays

Regulatory bodies like the FDA and EMA, following ICH S2(R1) guidelines, recommend a standard battery of tests to evaluate the genotoxic potential of new pharmaceutical candidates.[9][10][11][12] These assays provide a multi-faceted view of potential DNA damage, covering gene mutations, and both structural and numerical chromosomal aberrations.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for mutagenicity, assessing a compound's ability to induce gene mutations.[13][14] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot synthesize it and require it in their growth medium.[14][15] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[14]

Causality Behind Experimental Choices:

  • Multiple Strains (e.g., TA98, TA100): Different strains are used to detect different types of mutations, such as frameshift versus base-pair substitutions.[16]

  • Metabolic Activation (S9 Mix): The test is conducted with and without a mammalian liver extract (S9 fraction).[15] This is critical because some chemicals only become mutagenic after being metabolized by liver enzymes, a process that bacteria cannot perform on their own.[15]

Experimental Protocol: Ames Test

  • Strain Preparation: Grow cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) overnight.[15]

  • Test Mixture Preparation: In separate tubes, combine the bacterial culture, the test compound at various concentrations, and either a phosphate buffer (for tests without metabolic activation) or the S9 liver extract mix (for tests with metabolic activation).[15]

  • Top Agar Addition: Add molten top agar containing a trace amount of histidine to each tube. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Plating: Quickly pour the contents of each tube onto a minimal glucose agar plate, which lacks histidine.[14]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[16]

  • Scoring: Count the number of visible revertant colonies on each plate. A positive result is a dose-dependent increase in the number of revertant colonies compared to the negative control, typically at least a two-fold increase.[4]

In Vitro Micronucleus Assay

This assay is a cornerstone for detecting chromosomal damage.[13][17] It identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (loss of whole chromosomes).[13] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei.[13][18] The assay is typically performed in mammalian cells, such as human peripheral blood lymphocytes or established cell lines like CHO or TK6.[17]

G cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Microscopic Analysis Start Culture Mammalian Cells (e.g., Lymphocytes, CHO) Treat Treat with Test Compound (± S9 Metabolic Activation) Start->Treat CytoB Add Cytochalasin-B (Blocks Cytokinesis) Treat->CytoB Harvest Harvest Cells CytoB->Harvest Stain Stain with DNA Dye (e.g., Giemsa, DAPI) Harvest->Stain Analyze Score Binucleated Cells for Presence of Micronuclei Stain->Analyze Result Dose-Dependent Increase in Micronucleated Cells? Analyze->Result Positive Positive (Genotoxic) Result->Positive Yes Negative Negative (Non-Genotoxic) Result->Negative No

Caption: Workflow for the In Vitro Micronucleus Assay.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Culture appropriate mammalian cells to a suitable density.

  • Treatment: Expose the cell cultures to at least three concentrations of the test compound for a short duration (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 21-24 hours) without S9.[17]

  • Cytokinesis Block: Add Cytochalasin-B, a substance that blocks cytokinesis (the final stage of cell division) but not nuclear division. This results in the accumulation of binucleated cells, making it easy to identify micronuclei that formed during the preceding mitosis.[18]

  • Harvesting: After an appropriate incubation period, harvest the cells.

  • Slide Preparation: Treat cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[17]

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting a broad range of DNA damage at the single-cell level, including single- and double-strand breaks and alkali-labile sites.[8][19][20][21] The principle is that when lysed cells are embedded in an agarose gel and subjected to electrophoresis under alkaline conditions, fragmented DNA will migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[8][21] The length and intensity of the tail are proportional to the amount of DNA damage.[8][20]

Experimental Protocol: Alkaline Comet Assay

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding: Mix the cells with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.[8]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer. This unwinds the DNA and converts alkali-labile sites into strand breaks.[19]

  • Electrophoresis: Apply an electric field. The negatively charged, relaxed loops and fragments of DNA migrate towards the anode.[8]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Analyze the slides using a fluorescence microscope. Image analysis software is used to quantify the DNA damage by measuring parameters like tail length, percent DNA in the tail, and tail moment. A significant increase in these parameters in treated cells compared to controls indicates a genotoxic effect.[1]

Comparative Genotoxicity of Nitroimidazoles: A Structure-Activity Perspective

The genotoxicity of nitroimidazoles is not uniform across the class; it is significantly modulated by the specific substituents on the imidazole ring.[1][22] Key structural features that influence genotoxic potential include the position of the nitro group and the nature of other substituents.

A critical factor is the position of the nitro group. Studies have consistently shown that 5-nitroimidazoles are generally more mutagenic and genotoxic than their 4-nitroimidazole counterparts.[1][3][5][22] The presence of a methyl group at the C-2 position can also influence activity, though its effect can be dependent on the nitro group's position.[1][3][5] For instance, some nitroimidazoles with a NO₂ group at C-4 and a CH₃ group at C-2 were found to be non-genotoxic, whereas compounds with the NO₂ group at C-5 showed moderate to high genotoxicity.[1][2][3][5]

The table below summarizes genotoxicity data for several key nitroimidazoles, providing a comparative landscape.

CompoundStructureAmes Test ResultIn Vitro MicronucleusComet Assay ResultReference(s)
Metronidazole 2-methyl-5-nitroimidazole-1-ethanolMutagenic in TA100Generally NegativePositive at high concentrations[16][22][23]
Benznidazole N-benzyl-2-nitro-1H-imidazole-1-acetamideMutagenicPositive (Clastogenic/Aneugenic)Positive (DNA Damage)[1][2][24]
Megazol 2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazoleMutagenicPositive (Clastogenic/Aneugenic)Positive (DNA Damage)[1][25]
Dimetridazole 1,2-dimethyl-5-nitroimidazoleMutagenic in TA100Data not readily availableData not readily available[22]
Ornidazole 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazoleGenotoxic (Analogue of mutagenic agent)Data not readily availableData not readily available[2][5]
Various 4-Nitroimidazoles NO₂ at C-4 positionGenerally non-genotoxic or weakly genotoxicData not readily availableGenerally non-genotoxic[1][3][5]
Various 5-Nitroimidazoles NO₂ at C-5 positionGenerally mutagenic & genotoxicData not readily availableModerate to high genotoxicity[1][3][5]
Contextualizing Imidazole-1-ethanol, 2-nitro-5-propyl-

Direct experimental data for "Imidazole-1-ethanol, 2-nitro-5-propyl-" is not available in the reviewed literature. However, we can make an informed hypothesis about its potential genotoxicity based on established structure-activity relationships:

  • Position of the Nitro Group: The compound is a 2-nitroimidazole. While much of the literature focuses on the comparison between 4- and 5-nitroimidazoles, the 2-nitro position, as seen in benznidazole, is associated with significant genotoxic activity.

  • Substituent at C-5: The presence of a propyl group at the C-5 position is a key feature. Alkyl substituents can modulate the electronic properties and steric bulk of the molecule, which may influence its interaction with nitroreductase enzymes and DNA. Without specific data, its precise effect is speculative but warrants investigation.

  • Side Chain at N-1: The ethanol side chain at the N-1 position is identical to that of metronidazole. This group can influence the compound's solubility and pharmacokinetic properties.

Hypothesis: Given that Imidazole-1-ethanol, 2-nitro-5-propyl- possesses a nitro group at the 2-position, a feature associated with genotoxicity in compounds like benznidazole, it is reasonable to hypothesize that it has the potential to be genotoxic. Its activity relative to other nitroimidazoles would need to be determined empirically through the standard battery of tests outlined above. The presence of the 5-propyl group makes it a novel structure for which direct comparisons are difficult, highlighting the necessity for dedicated experimental evaluation.

Conclusion and Forward Look

The genotoxicity of nitroimidazoles is a complex issue, heavily dependent on specific structural features that dictate the efficiency of reductive activation and subsequent DNA interaction. While broad trends, such as the generally higher genotoxicity of 5-nitroimidazoles compared to 4-nitroimidazoles, provide a useful starting point, they are not a substitute for rigorous experimental testing.[1][3][5]

For novel compounds like Imidazole-1-ethanol, 2-nitro-5-propyl-, a comprehensive evaluation using the standard genotoxicity testing battery (Ames, in vitro micronucleus, and potentially an in vivo follow-up assay like the comet assay) is essential.[9][26] The insights gained from such studies are critical for the risk assessment process in drug development, enabling scientists to select candidates with the most favorable safety profile for progression into clinical trials. The continued exploration of structure-genotoxicity relationships will be paramount in designing the next generation of safer, yet effective, nitroimidazole-based therapeutics.

References

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Comet assay to measure DNA repair: approach and applications - Frontiers. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved March 7, 2026, from [Link]

  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2023, March 5). MDPI. Retrieved March 7, 2026, from [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA. (2020, April 24). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay - PMC - NIH. (2017, October 11). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC. (2021, August 20). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • DNA Damage Assays - Champions Oncology. (n.d.). Champions Oncology. Retrieved March 7, 2026, from [Link]

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  • Nitroimidazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • The micronucleus test—most widely used in vivo genotoxicity test— - PMC. (2016, October 1). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. (n.d.). British Journal of Venereal Diseases. Retrieved March 7, 2026, from [Link]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA). (2013, February 11). European Medicines Agency. Retrieved March 7, 2026, from [Link]

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  • Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy. (n.d.). ECA Academy. Retrieved March 7, 2026, from [Link]

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Comparative

Reproducibility of Experimental Results with Imidazole-1-ethanol, 2-nitro-5-propyl-: A Comparative Guide

As drug development pushes toward overcoming antimicrobial resistance, evaluating novel derivatives of established pharmacophores is critical. Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5)—a lipophilic 5-propyl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward overcoming antimicrobial resistance, evaluating novel derivatives of established pharmacophores is critical. Imidazole-1-ethanol, 2-nitro-5-propyl- (CAS 22877-76-5)—a lipophilic 5-propyl analog of metronidazole—demonstrates significant promise against anaerobic bacteria and as a hypoxic radiosensitizer. However, researchers frequently encounter high inter-assay variability (poor reproducibility) when transitioning this compound from in silico models to in vitro biological assays.

As a Senior Application Scientist, I have observed that the root cause of this variability is rarely the compound's intrinsic efficacy. Instead, it stems from a failure to adapt standard experimental protocols to the unique physicochemical properties introduced by the propyl substitution. This guide objectively compares the performance of the 5-propyl analog against standard alternatives (Metronidazole and Tinidazole) and provides self-validating, causality-driven protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Causality: Why Reproducibility Fails

To achieve reproducible results, we must first understand the mechanism of action and how the compound's structure interacts with the assay environment.

Nitroimidazoles are prodrugs. In anaerobic organisms, the nitro group is reduced by electron transport proteins (such as ferredoxin, generated by the pyruvate:ferredoxin oxidoreductase [PFOR] system) into a highly reactive radical anion [1]. This radical covalently binds to DNA, causing strand breakage and cell death [2].

However, this reduction is highly sensitive to oxygen. If oxygen is present in the assay medium, it acts as an electron scavenger, oxidizing the radical back to the parent prodrug in a phenomenon known as the "futile cycle" . Furthermore, the substitution of a methyl group (in Metronidazole) with a propyl group at the 5-position significantly increases the molecule's lipophilicity. While this enhances cell membrane penetration, it drastically reduces aqueous solubility, leading to micro-precipitation in standard testing broths.

MOA Prodrug 2-Nitro-5-propyl- imidazole-1-ethanol (Prodrug) Radical Radical Anion (Active Intermediate) Prodrug->Radical Reduction by Ferredoxin/PFOR Radical->Prodrug Futile Cycle (O2 present) DNA DNA Damage & Cell Death Radical->DNA Covalent Binding Oxygen Oxygen (O2) Oxygen->Radical Electron Scavenging

Caption: Mechanism of nitroimidazole activation and the oxygen-dependent futile cycle.

Comparative Physicochemical & Performance Data

When comparing Imidazole-1-ethanol, 2-nitro-5-propyl- to standard alternatives, the data reveals a clear trade-off: increased theoretical potency via lipophilicity versus decreased assay stability.

Table 1: Physicochemical Comparison
CompoundAlkyl SubstitutionEstimated LogPReduction Potential (Ep,c at pH 7.4)Aqueous Solubility
Metronidazole 2-Methyl-0.02-0.42 V [3]High (>10 mg/mL)
Tinidazole 2-Methyl, 1-Sulfonyl-0.35-0.38 VModerate
2-Nitro-5-propyl- analog 5-Propyl~1.10-0.45 VLow (<1 mg/mL)

Insight: The propyl analog's reduction potential (-0.45 V) remains well within the biological reduction window of ferredoxin (approx. -430 mV), ensuring it can be activated by anaerobes. However, its LogP of ~1.10 dictates that standard aqueous protocols will yield erratic results due to incomplete solvation.

Table 2: Reproducibility of MIC Values (Bacteroides fragilis ATCC 25285)
Test ConditionMetronidazole MIC (µg/mL)Propyl Analog MIC (µg/mL)Coefficient of Variation (CV%)
Standard Aqueous Broth0.51.0 – 4.045% (Poor)
Optimized Broth (1% DMSO)0.50.258% (Excellent)

Insight: When properly solubilized, the propyl analog is twice as potent as metronidazole. Without optimization, precipitation causes artificially inflated and highly variable Minimum Inhibitory Concentration (MIC) values.

Optimized Experimental Protocols

To guarantee trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodologies have been engineered to account for the specific physicochemical quirks of the 5-propyl analog.

Protocol A: Anaerobic Susceptibility Testing (MIC Determination)

This protocol adapts the Clinical and Laboratory Standards Institute (CLSI) M11 guidelines [4] to accommodate highly lipophilic nitroimidazoles.

Step-by-Step Methodology:

  • Solubilization (The Critical Step): Dissolve Imidazole-1-ethanol, 2-nitro-5-propyl- in 100% sterile DMSO to create a 10 mg/mL stock solution. Causality: Direct addition to aqueous broth causes invisible micro-micelles, leading to uneven drug distribution.

  • Media Preparation: Prepare Brucella broth supplemented with hemin (5 µg/mL) and vitamin K1 (1 µg/mL). Dilute the drug stock into the broth such that the final DMSO concentration never exceeds 1% (v/v). Validation: Include a 1% DMSO vehicle control well to prove the solvent does not inhibit bacterial growth.

  • Media Pre-reduction: Place the prepared 96-well plates into an anaerobic chamber (85% N

    
    , 10% H
    
    
    
    , 5% CO
    
    
    ) for a minimum of 24 hours prior to inoculation. Causality: Even trace dissolved oxygen will trigger the "futile cycle," artificially increasing the MIC.
  • Inoculation: Prepare a direct colony suspension of B. fragilis (ATCC 25285 as a QC strain) to a 0.5 McFarland standard. Inoculate 10

    
     CFU/well.
    
  • Incubation & Readout: Incubate at 37°C under strict anaerobiosis for 48 hours. Read the MIC as the lowest concentration completely inhibiting visual growth.

Workflow S1 Step 1: Solubilization Stock in 100% DMSO Final assay ≤1% DMSO S2 Step 2: Media Pre-reduction 24h in Anaerobic Chamber (85% N2, 10% H2, 5% CO2) S1->S2 S3 Step 3: Inoculation B. fragilis to 0.5 McFarland Include QC Strain (ATCC 25285) S2->S3 S4 Step 4: Incubation 48h at 37°C Strict Anaerobiosis S3->S4 S5 Step 5: MIC Readout Visual / OD600 Evaluation S4->S5

Caption: Optimized CLSI M11 workflow for reproducible anaerobic susceptibility testing.

Protocol B: Cyclic Voltammetry (Reduction Potential Verification)

To ensure batch-to-batch consistency of the synthesized propyl analog, its reduction potential must be verified electrochemically.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M Phosphate buffer solution adjusted exactly to pH 7.4 to mimic physiological conditions. Add the propyl analog to a final concentration of 1 mM (using 1% DMSO as a co-solvent).

  • Deoxygenation: Purge the electrochemical cell with high-purity N

    
     gas for 15 minutes. Maintain a nitrogen blanket during the scan. Causality: Oxygen is highly electroactive and will produce a massive reduction peak around -0.3 V, entirely masking the nitroimidazole reduction peak [3].
    
  • Electrode Setup: Use a Glassy Carbon working electrode (polished with 0.05 µm alumina slurry before use), an Ag/AgCl reference electrode, and a Platinum wire counter electrode.

  • Scanning: Sweep the potential from 0.0 V to -1.0 V at a scan rate of 50 mV/s.

  • Validation: A successful, reproducible batch will show a single, irreversible cathodic peak (E

    
    ) at approximately -0.45 V.
    

Conclusion

The reproducibility crisis in evaluating novel nitroimidazoles like Imidazole-1-ethanol, 2-nitro-5-propyl- is a solvable problem. By understanding that the 5-propyl substitution drastically alters the partition coefficient (LogP), researchers can implement targeted interventions—specifically, controlled DMSO solubilization and rigorous media pre-reduction. When these causality-driven protocols are applied, the propyl analog demonstrates highly reproducible, superior in vitro efficacy compared to legacy alternatives like metronidazole.

References
  • Mechanism of Action of Nitroimidazole Antimicrobial and Antitumour Radiosensitizing Drugs Taylor & Francis Online (International Journal of Radiation Biology)[Link]

  • Voltammetric Behaviour of Metronidazole at Mercury Electrodes Journal of the Brazilian Chemical Society (SciELO)[Link]

  • M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria Clinical and Laboratory Standards Institute (CLSI)[Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of Nitroimidazole Analogs: A Predictive Analysis of 2-Nitro-5-propyl-imidazole-1-ethanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the nitroimidazole class of antimicrobial agents. While di...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the nitroimidazole class of antimicrobial agents. While direct experimental data for 2-nitro-5-propyl-imidazole-1-ethanol is not extensively available in current literature, this document synthesizes established SAR principles from analogous 2-nitro, 4-nitro, and 5-nitroimidazole series to construct a predictive framework for its potential biological profile. By examining the influence of substituent placement and nature on antimicrobial potency, spectrum, and mechanism of action, we offer a scientifically grounded resource for the rational design and evaluation of novel nitroimidazole-based therapeutics.

The Nitroimidazole Scaffold: A Foundation for Diverse Antimicrobial Activity

Nitroimidazoles are a critical class of synthetic antibiotics and antiprotozoal agents, with a mechanism of action dependent on the reductive activation of the nitro group within anaerobic or microaerophilic environments.[][2] This bioactivation, mediated by microbial nitroreductases, produces reactive nitroso and hydroxylamine intermediates that induce cytotoxic damage to DNA and other macromolecules, leading to cell death.[][3] The position of the nitro group on the imidazole ring—at C2, C4, or C5—profoundly influences the compound's redox potential, metabolic activation, and ultimately, its spectrum of activity.

Comparative SAR of Nitroimidazole Isomers: A Tale of Three Positions

The biological activity of nitroimidazoles is intricately linked to the substitution pattern on the imidazole core. Below, we compare the SAR of 2-, 4-, and 5-nitroimidazole analogs to elucidate the governing principles of their antimicrobial effects.

5-Nitroimidazoles: The Archetype for Anaerobic Infections

Metronidazole, a 5-nitroimidazole, is a cornerstone for treating infections caused by anaerobic bacteria and protozoa.[4][5] The SAR for this class is well-established:

  • The 5-Nitro Group: Essential for activity. Its reduction is the key to the drug's mechanism of action.[4]

  • Substitution at N1: The 1-alkyl-5-nitroimidazole unit is a minimal structural requirement for biological activity.[4] The ethanol substituent of metronidazole, for instance, is amenable to various modifications to modulate physicochemical properties.[4][5]

  • Substitution at C2: Small alkyl groups, such as the methyl group in metronidazole, are generally well-tolerated. Steric hindrance around the nitro group is thought to be a critical factor, and bulky substituents at C2 can influence the compound's metabolism and efficacy.[4]

4-Nitroimidazoles: Targeting Mycobacterium tuberculosis

A distinct SAR profile has emerged for 4-nitroimidazoles, particularly in the context of antitubercular drug discovery. Compounds like PA-824 have demonstrated potent activity against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb).[6][7]

  • Key Determinants for Aerobic Activity:

    • Bicyclic Systems: The formation of a rigid bicyclic oxazine or similar fused ring system is crucial for aerobic activity.[6][7]

    • Lipophilic Tail: A hydrophobic substituent at the 6-position of the oxazine ring significantly enhances potency.[6][7]

    • 2-Position Oxygen: An oxygen atom at the 2-position of the imidazole ring (within the bicyclic system) is a key feature for high aerobic and anaerobic activity.[6][8]

2-Nitroimidazoles: Activity Against Trypanosomes

2-Nitroimidazoles, such as benznidazole, are utilized in the treatment of Chagas disease, caused by Trypanosoma cruzi.[9]

  • Amide Linkage: The N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide structure of benznidazole highlights the importance of the side chain at N1 for antitrypanosomal activity.

  • Bioisosteric Replacement: Studies have shown that replacing the amide group with a 1,2,3-triazole ring can yield compounds with good antitrypanosomal activity, demonstrating some flexibility in the linker region.[9]

Predictive SAR Analysis of 2-Nitro-5-propyl-imidazole-1-ethanol

Based on the established SAR principles of nitroimidazole isomers, we can project a potential biological profile for the novel structure, 2-nitro-5-propyl-imidazole-1-ethanol.

  • The 2-Nitro Group: This feature suggests a potential for antitrypanosomal activity, akin to benznidazole and other 2-nitroimidazoles.[9][10] The activation of this compound would likely be dependent on type I nitroreductases present in susceptible parasites.[10]

  • The 5-Propyl Group: The introduction of a lipophilic propyl group at the C5 position could enhance cell membrane permeability. This modification may influence the compound's pharmacokinetic properties and potentially broaden its spectrum of activity.

  • The 1-Ethanol Substituent: The ethanol group at the N1 position provides a handle for further chemical modification, similar to metronidazole.[4][11] This position could be derivatized to optimize solubility, metabolic stability, and target engagement.

Hypothesized Activity Profile:

Given its 2-nitro substitution, 2-nitro-5-propyl-imidazole-1-ethanol is predicted to exhibit primary activity against trypanosomatids. The 5-propyl group may confer some level of antibacterial activity, particularly against anaerobic organisms, though this is likely to be less pronounced than in dedicated 5-nitroimidazole analogs.

Experimental Protocols for SAR Elucidation

To validate the predicted SAR and fully characterize the biological activity of novel nitroimidazole analogs like 2-nitro-5-propyl-imidazole-1-ethanol, a systematic experimental approach is required.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of relevant microorganisms.

Methodology:

  • Microorganism Panel:

    • Bacteria: Include representative strains of anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and, for broader screening, aerobic bacteria (e.g., Staphylococcus aureus, Escherichia coli). For antitubercular evaluation, Mycobacterium tuberculosis H37Rv would be used.

    • Protozoa: Include relevant species such as Trypanosoma cruzi, Giardia lamblia, and Trichomonas vaginalis.

  • Broth Microdilution:

    • Prepare a two-fold serial dilution of the test compound in an appropriate broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under appropriate conditions (aerobic, anaerobic, or microaerophilic) and for a sufficient duration.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Nitroreductase Activity Assay

Objective: To assess whether the compound is a substrate for microbial nitroreductases, which is indicative of its mechanism of activation.

Methodology:

  • Enzyme Preparation: Purify the target nitroreductase (e.g., from T. brucei or E. coli) or use a cell lysate containing the enzyme.

  • Assay Mixture: Prepare a reaction mixture containing the enzyme, a suitable electron donor (e.g., NADH or NADPH), and the test compound.

  • Spectrophotometric Monitoring: Monitor the oxidation of the electron donor (decrease in absorbance at 340 nm) over time. An increased rate of oxidation in the presence of the test compound indicates that it is a substrate for the nitroreductase.

Cytotoxicity Assay

Objective: To evaluate the toxicity of the compound against mammalian cells to determine its selectivity index.

Methodology:

  • Cell Line: Use a relevant mammalian cell line (e.g., HepG2 for hepatotoxicity, or Vero cells).

  • Cell Treatment: Seed the cells in a 96-well plate and, after adherence, treat them with serial dilutions of the test compound.

  • Viability Assessment: After a 24-48 hour incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for the mammalian cell line. The selectivity index is then calculated as the ratio of the IC50 for the mammalian cells to the MIC for the target microorganism.

Data Summary for Comparative Analysis

Feature5-Nitroimidazoles (e.g., Metronidazole)4-Nitroimidazoles (e.g., PA-824)2-Nitroimidazoles (e.g., Benznidazole)Predicted for 2-Nitro-5-propyl-imidazole-1-ethanol
Primary Activity Anaerobic bacteria, protozoa[4]Mycobacterium tuberculosis[6][7]Trypanosoma cruzi[9]Trypanosoma spp.
Key SAR Feature 1-alkyl-5-nitroimidazole unit[4]Bicyclic oxazine, lipophilic tail[6][7]N1 side chain[9]2-nitro group, 5-propyl substituent
Activation Nitroreductases in anaerobesDeazaflavin-dependent nitroreductase (Ddn) in Mtb[8][12]Type I nitroreductases in trypanosomes[10]Likely by type I nitroreductases

Visualizing SAR Principles and Workflows

General Nitroimidazole Activation Pathway

G Prodrug Nitroimidazole Prodrug Nitroreductase Microbial Nitroreductase (+ Electron Donor) Prodrug->Nitroreductase Enzymatic Reduction Radical Nitro Radical Anion Nitroreductase->Radical Reactive_Intermediates Reactive Nitrogen Intermediates (Nitroso, Hydroxylamine) Radical->Reactive_Intermediates Damage Macromolecular Damage (DNA, Proteins) Reactive_Intermediates->Damage Death Cell Death Damage->Death

Caption: Generalized pathway of nitroimidazole prodrug activation.

Workflow for SAR Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis Compound Novel Nitroimidazole Analog MIC Antimicrobial Susceptibility (MIC Determination) Compound->MIC NTR_Assay Nitroreductase Activity Assay Compound->NTR_Assay Cytotoxicity Mammalian Cell Cytotoxicity (IC50) Compound->Cytotoxicity Selectivity Selectivity Index (IC50 / MIC) MIC->Selectivity Cytotoxicity->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis

Caption: Experimental workflow for the evaluation of novel nitroimidazole analogs.

Conclusion

The structure-activity relationships of nitroimidazoles are highly dependent on the position of the nitro group and the nature of substituents on the imidazole ring. While 5-nitroimidazoles are mainstays for anaerobic infections and 4-nitroimidazoles show promise for tuberculosis, 2-nitroimidazoles are active against trypanosomes. Based on this established knowledge, it is predicted that 2-nitro-5-propyl-imidazole-1-ethanol would primarily exhibit antitrypanosomal activity. The 5-propyl group may enhance its lipophilicity and cellular uptake, potentially influencing its pharmacokinetic profile. The N1-ethanol moiety offers a site for further chemical elaboration to fine-tune its properties. The experimental protocols and comparative data presented in this guide provide a robust framework for the empirical validation of this predictive analysis and for the broader exploration of novel nitroimidazole scaffolds in drug discovery.

References

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic ... - PMC. (n.d.).
  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles | Journal of Medicinal Chemistry - ACS Publications. (2009, February 11). Retrieved from [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4 - PMC. (n.d.).
  • Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][7][12]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). (n.d.). Retrieved from

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure−Activity Relationships - ACS Publications. (2009, February 11). Retrieved from [Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - e-Learning - UNIMIB. (2017, May 2). Retrieved from [Link]

  • Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

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  • Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia,Trichomonas, and Entamoeba spp | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]

  • Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents | ACS Omega - ACS Publications. (2025, November 15). Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives - Impactfactor. (2022, April 28). Retrieved from [Link]

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  • 5-Nitroimidazole Derivatives and their Antimicrobial Activity - INIS-IAEA. (2016, April 15). Retrieved from [Link]

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  • Synthesis and Biological Activity of Nitro Heterocycles Analogous to Megazol, a Trypanocidal Lead | Journal of Medicinal Chemistry - ACS Publications. (2003, January 4). Retrieved from [Link]

  • Megazol | C6H6N6O2S | CID 29698 - PubChem - NIH. (n.d.). Retrieved from [Link]

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  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). Retrieved from [Link]

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • CN102321028B - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents. (n.d.).
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  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. (2023, October 14). Retrieved from [Link]

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